Eflornithine
Description
This compound is an irreversible ornithine decarboxylase inhibitor originally developed as a treatment for human African trypanosomiasis. Further research has also implicated ornithine decarboxylase in other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells. Additionally, ornithine decarboxylase is activated by c-myc or interacts with ras, both very well-known oncogenes, thus increasing the interest in targeting ornithine carboxylase as a potential cancer treatment. In 1960 and 2000, the FDA approved this compound under the brand names ORNIDYL and VANIQUA for the treatment of African trypanosomiasis and hirsutism, respectively, but has since been discontinued. Subsequently, on December 14, 2023, the FDA approved this compound again but under the brand name IWILFIN as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval is based on positive results obtained from a multi-site, single-arm, externally controlled study of children with high-risk neuroblastoma, where a 52% reduction in the risk of relapse and a 68% reduction in the risk of death were observed.
This compound is an Antiprotozoal and Decarboxylase Inhibitor. The mechanism of action of this compound is as a Decarboxylase Inhibitor.
This compound is a difluoromethylated ornithine compound with antineoplastic activity. this compound irreversibly inhibits ornithine decarboxylase, an enzyme required for polyamine biosynthesis, thereby inhibiting the formation and proliferation of tumor cells. Polyamines are involved in nucleosome oligomerization and DNA conformation, creating a chromatin environment that stimulates neoplastic transformation of cells. This agent has been shown to induce apoptosis in leiomyoma cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 18 investigational indications.
An inhibitor of ORNITHINE DECARBOXYLASE, the rate limiting enzyme of the polyamine biosynthetic pathway.
Properties
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020467 | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70052-12-9, 68278-23-9 | |
| Record name | Eflornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DFMO HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eflornithine's Mechanism of Action on Ornithine Decarboxylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. This guide provides a comprehensive technical overview of the molecular interactions, kinetics, and experimental methodologies used to characterize the mechanism of action of this compound on ODC. By elucidating the intricate details of this interaction, this document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and infectious diseases where ODC is a key therapeutic target.
Introduction to Ornithine Decarboxylase and Polyamines
Ornithine decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of ornithine to produce putrescine.[1] Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their positive charges allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating various cellular processes.[1] Dysregulation of polyamine metabolism and elevated ODC activity are frequently associated with cancer and various infectious diseases, making ODC a prime target for therapeutic intervention.[1]
This compound: A Suicide Inhibitor of ODC
This compound is classified as a mechanism-based inhibitor, or "suicide inhibitor," of ODC. This class of inhibitors is initially unreactive but is catalytically converted by the target enzyme into a reactive species that covalently and irreversibly binds to the enzyme's active site, leading to its inactivation. The high specificity and irreversible nature of this inhibition make this compound a highly effective therapeutic agent.
The Molecular Mechanism of Inactivation
The inactivation of ODC by this compound is a multi-step process that mimics the initial stages of the natural enzymatic reaction with ornithine before diverging to form a covalent adduct with the enzyme.
-
Binding to the Active Site: this compound, as an analog of ornithine, binds to the active site of ODC.
-
Schiff Base Formation: The α-amino group of this compound forms a Schiff base (an external aldimine) with the PLP cofactor, displacing an internal Schiff base formed between PLP and an active site lysine residue.
-
Enzyme-Catalyzed Decarboxylation: The ODC enzyme catalyzes the decarboxylation of the this compound-PLP Schiff base.
-
Fluoride Elimination and Reactive Intermediate Formation: Following decarboxylation, a fluoride ion is eliminated from the difluoromethyl group, generating a highly reactive, electrophilic α,β-unsaturated imine intermediate.
-
Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue in the ODC active site, identified as Cysteine-360 in Trypanosoma brucei ODC, forming a stable, covalent bond.
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, leading to the irreversible inactivation of the enzyme.
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound is the polyamine biosynthesis pathway. By inhibiting ODC, this compound depletes the intracellular pool of polyamines, which in turn affects numerous downstream cellular processes that are dependent on these molecules.
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.
Quantitative Data on this compound-ODC Interaction
The potency of this compound as an irreversible inhibitor is characterized by its kinetic parameters, primarily the inhibition constant (Ki) and the rate of inactivation (kinact). Ki reflects the initial binding affinity of the inhibitor to the enzyme, while kinact represents the maximal rate of covalent bond formation. The overall efficiency of the inhibitor is often expressed as the ratio kinact/Ki.
| Parameter | Organism/Enantiomer | Value | Reference |
| KD (μM) | Human (D-DFMO) | 28.3 ± 3.4 | |
| Human (L-DFMO) | 1.3 ± 0.3 | ||
| Human (D/L-DFMO) | 2.2 ± 0.4 | ||
| kinact (min-1) | Human (D-DFMO) | 0.25 ± 0.03 | |
| Human (L-DFMO) | 0.15 ± 0.03 | ||
| Human (D/L-DFMO) | 0.15 ± 0.03 | ||
| IC50 (μM) | Trypanosoma brucei gambiense (L-eflornithine) | 5.5 | |
| Trypanosoma brucei gambiense (D-eflornithine) | 50 | ||
| Trypanosoma brucei gambiense (Racemic this compound) | 9.1 | ||
| Human (D-DFMO) | ~7.5 | ||
| Trypanosoma brucei brucei (Wildtype) | 24.6 ± 5.8 | ||
| Trypanosoma brucei brucei (Resistant) | 886 ± 200 |
Experimental Protocols
ODC Activity Assay (UV-Visible Spectrophotometry)
This protocol is adapted from a colorimetric method for determining ODC activity by measuring the formation of putrescine.
Objective: To quantify the enzymatic activity of ODC by measuring the production of putrescine.
Principle: Putrescine, the product of the ODC-catalyzed reaction, reacts with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored adduct that can be extracted into 1-pentanol and quantified spectrophotometrically at 420 nm. Ornithine, the substrate, does not form a pentanol-soluble colored product.
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
L-Ornithine hydrochloride
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
Perchloric acid
-
2,4,6-trinitrobenzenesulfonic acid (TNBS)
-
Sodium borate buffer (pH 9.0)
-
1-Pentanol
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, PLP, DTT, and EDTA.
-
Enzyme Incubation: Add the ODC enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-ornithine to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated protein.
-
Derivatization: Transfer the supernatant to a new tube and add sodium borate buffer and TNBS solution. Incubate to allow for the formation of the TNP-putrescine adduct.
-
Extraction: Add 1-pentanol to the mixture and vortex vigorously to extract the colored adduct into the organic phase.
-
Phase Separation: Centrifuge to separate the aqueous and organic phases.
-
Spectrophotometric Measurement: Carefully transfer the upper pentanol layer to a cuvette and measure the absorbance at 420 nm.
-
Quantification: Determine the amount of putrescine produced by comparing the absorbance to a standard curve generated with known concentrations of putrescine.
Determination of Ki and kinact for this compound
Objective: To determine the kinetic parameters of irreversible inhibition of ODC by this compound.
Principle: The determination of Ki and kinact for irreversible inhibitors involves measuring the rate of enzyme inactivation at various inhibitor concentrations. This can be achieved using a progress-curve method or a time-dependent IC50 method.
Method 1: Progress-Curve Analysis
-
Assay Setup: Set up a series of ODC activity assays as described in Protocol 5.1, each containing a different concentration of this compound.
-
Continuous or Discontinuous Measurement: Monitor the product formation over time either continuously using a coupled-enzyme assay or discontinuously by stopping the reaction at different time points.
-
Data Analysis:
-
Plot the product concentration versus time for each this compound concentration.
-
Fit the data to a first-order decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot the kobs values against the this compound concentration.
-
Fit this secondary plot to the Michaelis-Menten equation (or a linear regression for low inhibitor concentrations) to determine Ki and kinact.
-
Method 2: Time-Dependent IC50 Analysis
-
IC50 Determination at Different Time Points: Determine the IC50 value of this compound at several different pre-incubation times with the ODC enzyme.
-
Data Analysis: Plot the IC50 values as a function of time. The relationship between IC50, time, Ki, and kinact can be described by specific equations that allow for the calculation of the kinetic parameters.
LC-MS/MS Analysis of the this compound-ODC Adduct
Objective: To identify the specific amino acid residue in ODC that is covalently modified by this compound and to characterize the structure of the adduct.
Principle: This method involves the enzymatic digestion of the this compound-inactivated ODC into smaller peptides, followed by separation and analysis of these peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the this compound adduct allows for the identification of the modified peptide and, through fragmentation analysis (MS/MS), the precise site of modification.
Materials:
-
This compound-inactivated ODC
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or another suitable protease)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Q-Exactive, Orbitrap)
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the this compound-inactivated ODC protein in a solution containing urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with formic acid.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the purified peptides onto a reverse-phase LC column.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Elute the peptides directly into the mass spectrometer.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known amino acid sequence of ODC using a database search engine (e.g., Mascot, Sequest).
-
Specify a variable modification on cysteine residues corresponding to the mass of the this compound adduct.
-
Identify the peptide(s) containing the mass shift and confirm the modification site by analyzing the fragmentation pattern in the MS/MS spectrum.
-
Experimental and Logical Workflows
Workflow for Screening and Characterization of Irreversible ODC Inhibitors
This workflow outlines the logical progression from initial screening of potential inhibitors to the detailed characterization of their mechanism of action.
Caption: A logical workflow for the screening and detailed characterization of irreversible ODC inhibitors.
Conclusion
The mechanism of action of this compound on ornithine decarboxylase is a well-characterized example of suicide inhibition, providing a strong foundation for the rational design of new therapeutic agents targeting this crucial enzyme. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for researchers in this field. A thorough understanding of the molecular interactions and kinetic parameters governing this inhibition is paramount for the development of next-generation ODC inhibitors with improved efficacy and selectivity for the treatment of cancer and infectious diseases.
References
The Serendipitous Journey of Eflornithine: From a Failed Cancer Drug to a Lifesaving and Lifestyle-Enhancing Therapeutic
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of Eflornithine
Abstract
This compound (α-difluoromethylornithine or DFMO) represents a remarkable story of drug repurposing, a journey that began with its synthesis as a potential anti-cancer agent and led to its indispensable role in treating a neglected tropical disease, a common cosmetic concern, and most recently, a rare pediatric cancer. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action as a suicide inhibitor of ornithine decarboxylase (ODC), the pivotal enzyme in polyamine biosynthesis. We present a compilation of quantitative data from key clinical trials in African trypanosomiasis, hirsutism, and neuroblastoma, structured for comparative analysis. Furthermore, this guide outlines the detailed methodologies of seminal experiments that elucidated its enzymatic inhibition and clinical efficacy, and includes visualizations of key pathways and experimental workflows to provide a deeper understanding for researchers, scientists, and drug development professionals.
A Timeline of Discovery and Repurposing
This compound was first synthesized in the late 1970s at the Merrell Dow Research Institute with the intent of developing a novel chemotherapy agent.[1] The rationale was based on the observation that rapidly proliferating cancer cells have elevated levels of polyamines, which are essential for cell growth and differentiation.[2][3] However, early clinical trials in oncology were disappointing, as this compound was found to be largely ineffective in treating malignancies, primarily because its action is cytostatic rather than cytotoxic.[1]
A serendipitous observation during these early trials, however, set the stage for this compound's first repurposing. Patients treated with systemic this compound exhibited a peculiar side effect: hair loss.[4] This finding, coupled with the understanding of the role of polyamines in hair follicle proliferation, laid the groundwork for its later development as a topical treatment for hirsutism.
The most significant breakthrough in this compound's history came from its unexpected efficacy against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness. This discovery led to its approval in 1990 as an intravenous treatment for the second stage of this fatal disease, under the brand name Ornidyl. For a period, this compound was a critical tool in combating this neglected tropical disease, although production was halted in 1995 due to a lack of profitability.
The story took another turn in 2000 when the U.S. Food and Drug Administration (FDA) approved a 13.9% this compound hydrochloride cream, Vaniqa, for the reduction of unwanted facial hair in women. This marked the successful translation of the initial side effect observation into a commercially viable product.
Most recently, the oncology chapter of this compound has been reopened. In 2023, the FDA approved this compound, now branded as Iwilfin, to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have responded to prior therapies. This approval underscores the evolving understanding of the critical role of polyamine synthesis in specific cancer types.
Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase
This compound's therapeutic effects across its diverse applications all stem from its singular, highly specific mechanism of action: the irreversible inhibition of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, a class of polycationic molecules including putrescine, spermidine, and spermine, which are crucial for cellular proliferation, differentiation, and macromolecular synthesis.
This compound acts as a "suicide inhibitor." Structurally similar to ODC's natural substrate, ornithine, this compound enters the enzyme's active site. There, it undergoes a partial catalytic conversion, leading to the formation of a highly reactive intermediate. This intermediate then covalently binds to a cysteine residue (Cys-360) within the active site, permanently inactivating the enzyme. This irreversible binding prevents ornithine from being converted to putrescine, thereby depleting the intracellular pool of polyamines and arresting cell growth.
Quantitative Data from Clinical Trials
The clinical development of this compound has generated a wealth of quantitative data across its various indications. The following tables summarize key efficacy and safety findings from pivotal studies.
African Trypanosomiasis (Sleeping Sickness)
This compound has been a cornerstone in the treatment of second-stage T. b. gambiense infection. The following table presents data from key trials, including both monotherapy and combination therapy with nifurtimox (NECT).
| Trial/Study | Treatment Regimen | Number of Patients | Cure Rate (%) | Key Adverse Events (%) | Reference |
| Priotto et al. (2007) | This compound Monotherapy (400 mg/kg/day for 14 days) | 51 | 94.1 | Severe reactions (25.5) | |
| Priotto et al. (2007) | NECT (this compound 400 mg/kg/day for 7 days + Nifurtimox 15 mg/kg/day for 10 days) | 52 | 96.2 | Severe reactions (9.6) | |
| Priotto et al. (2009) | This compound Monotherapy (400 mg/kg/day for 14 days) | 143 (ITT) | 91.6 | - | |
| Priotto et al. (2009) | NECT (this compound 400 mg/kg/day for 7 days + Nifurtimox 15 mg/kg/day for 10 days) | 143 (ITT) | 96.5 | - | |
| Pepin et al. (1992) | This compound (various regimens) | 152 (followed for at least 1 year) | 91 (non-relapsed) | Anemia (43), Leucopenia (53) |
Hirsutism
The efficacy of topical this compound 13.9% cream (Vaniqa) for the treatment of facial hirsutism has been established in several randomized controlled trials.
| Trial/Study | Treatment Regimen | Number of Patients | Primary Efficacy Endpoint | Result | p-value | Reference |
| Combined analysis of two RCTs | This compound 13.9% cream vs. placebo for 24 weeks | 596 | Physician's Global Assessment of "success" | 32% (this compound) vs. 9% (Placebo) | <0.05 | |
| Vissing et al. (2016) | This compound vs. no treatment after IPL | 18 (completed) | Reduction in hair regrowth at 6 months | 17% | 0.048 | |
| Hamzavi et al. (2007) | This compound + Laser vs. Placebo + Laser | 31 | Clear/almost clear hair removal at end of study | 93.5% vs. 67.9% | 0.021 | |
| Smith et al. (2006) | This compound vs. Placebo (split-face) with laser | 54 | Physician's preference for treated side at 34 weeks | 22.2% (this compound) vs. 25.9% (Placebo) | 0.845 |
High-Risk Neuroblastoma
The approval of this compound for high-risk neuroblastoma was based on a comparison of a single-arm trial with an external control group from a historical trial.
| Trial/Study | Treatment Group | Number of Patients (Matched Cohorts) | Efficacy Endpoint | Result | Hazard Ratio (95% CI) | p-value | Reference |
| Oesterheld et al. (2024) | This compound (DFMO) | 90 | 4-Year Event-Free Survival (EFS) | 84% | 0.48 (0.27, 0.85) | 0.01 | |
| Oesterheld et al. (2024) | No this compound (Control) | 270 | 4-Year Event-Free Survival (EFS) | 73% | |||
| Oesterheld et al. (2024) | This compound (DFMO) | 90 | 4-Year Overall Survival (OS) | 96% | 0.32 (0.15, 0.70) | 0.005 | |
| Oesterheld et al. (2024) | No this compound (Control) | 270 | 4-Year Overall Survival (OS) | 84% |
Experimental Protocols
In Vitro Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is a generalized method based on common practices for determining ODC activity and its inhibition by compounds like this compound.
Objective: To measure the enzymatic activity of ODC by quantifying the release of 14CO2 from [1-14C]-L-ornithine.
Materials:
-
Enzyme source (e.g., purified ODC, cell lysate)
-
Assay buffer: 25 mM Tris-HCl, pH 7.5, 0.1 mM EDTA
-
Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate (PLP), 0.1 µCi [1-14C]-L-ornithine
-
Inhibitor: this compound (DFMO) at various concentrations
-
Stop solution: 5 M Sulfuric Acid
-
CO2 trapping agent: Filter paper saturated with 0.1 M NaOH
-
Scintillation vials and scintillation fluid
-
Incubator (37°C)
-
Liquid scintillation counter
Procedure:
-
Prepare the enzyme sample by diluting purified ODC or cell lysate in the assay buffer.
-
In a microcentrifuge tube, add the enzyme sample. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Place the open microcentrifuge tube inside a scintillation vial containing the NaOH-saturated filter paper to trap the released 14CO2.
-
Initiate the enzymatic reaction by adding the substrate mix to the microcentrifuge tube.
-
Incubate the vials at 37°C with shaking for 30 minutes.
-
Stop the reaction by adding the stop solution to the microcentrifuge tube.
-
Continue incubation for an additional 30 minutes to ensure complete trapping of the released 14CO2 by the filter paper.
-
Remove the microcentrifuge tube from the scintillation vial.
-
Add scintillation fluid to the scintillation vial containing the filter paper.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific ODC activity as nmol of CO2 released per minute per mg of protein.
Clinical Trial Protocol for Hirsutism (Generalized)
This protocol is a generalized representation of the methodologies used in randomized, placebo-controlled trials for topical this compound.
Objective: To evaluate the efficacy and safety of this compound 13.9% cream for the reduction of unwanted facial hair in women.
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter study.
Participant Population:
-
Inclusion Criteria: Healthy adult females with a clinical diagnosis of facial hirsutism, who typically remove facial hair at least twice a week.
-
Exclusion Criteria: Pregnancy, breastfeeding, severe inflammatory acne or other confounding facial skin conditions.
Intervention:
-
Treatment Group: this compound 13.9% cream applied as a thin layer to the affected areas of the face and under the chin twice daily.
-
Control Group: Placebo cream applied in the same manner as the treatment group.
Study Duration: 24 weeks of treatment followed by an 8-week post-treatment follow-up period.
Efficacy Assessments:
-
Primary Endpoint: Physician's Global Assessment (PGA) at week 24, rated on a scale (e.g., clear, almost clear, marked improvement, improvement, no change, worse).
-
Secondary Endpoints:
-
Patient's self-assessment of improvement.
-
Change in hair length and density as measured by video image analysis.
-
Assessment of patient bother and quality of life using validated questionnaires.
-
Safety Assessments:
-
Monitoring and recording of all adverse events, with a focus on local skin reactions (e.g., burning, stinging, rash).
Statistical Analysis:
-
The primary efficacy analysis is typically a comparison of the proportion of patients achieving "success" (e.g., clear, almost clear, or marked improvement) on the PGA between the treatment and placebo groups using a chi-squared test or similar statistical method.
Conclusion
The history of this compound is a compelling narrative of scientific serendipity and persistent investigation. From its origins as a failed anti-cancer agent, it has been successfully repurposed to combat a deadly parasitic disease, manage a common and distressing cosmetic condition, and most recently, to offer new hope for patients with a devastating pediatric cancer. Its highly specific mechanism of action as an irreversible inhibitor of ornithine decarboxylase provides a clear molecular basis for its diverse therapeutic applications. The wealth of quantitative data from rigorous clinical trials has firmly established its efficacy and safety profiles across these different indications. For researchers and drug development professionals, the this compound story serves as a powerful example of how a deep understanding of a compound's mechanism of action can unlock unforeseen therapeutic potential, leading to significant advancements in human health.
References
Eflornithine (DFMO): A Technical Guide to Ornithine Decarboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. This mechanism-based inhibitor has established clinical significance in the treatment of West African trypanosomiasis (Trypanosoma brucei gambiense) and has gained recent prominence as a promising agent in cancer chemoprevention and therapy, particularly for high-risk neuroblastoma. This technical guide provides an in-depth review of DFMO's mechanism of action, its modulation of critical signaling pathways, comprehensive pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation. Quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using diagrams to facilitate a deeper understanding for research and development applications.
Core Mechanism of Action: Irreversible ODC Inhibition
Ornithine decarboxylase (ODC) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines—the decarboxylation of ornithine to produce putrescine.[1][2][3] Polyamines, including putrescine, spermidine, and spermine, are essential polycations crucial for cell proliferation, differentiation, and DNA stabilization.[4][5]
DFMO functions as a "suicide inhibitor." As an analog of the natural substrate ornithine, it enters the ODC active site. The enzyme initiates its catalytic process, which results in the generation of a reactive intermediate that covalently binds to a nucleophilic residue (such as cysteine) within the active site. This action permanently inactivates the enzyme. The consequence is a profound depletion of intracellular polyamines, primarily putrescine and spermidine, which in turn disrupts DNA synthesis and arrests cell growth. This effect is particularly potent in rapidly proliferating cells, such as cancer cells and trypanosomes, which have a high demand for polyamines.
Modulation of Cellular Signaling Pathways
The inhibition of ODC and subsequent polyamine depletion by DFMO triggers significant alterations in multiple signaling pathways that govern cell growth, survival, and motility.
-
MYC/RAS Oncogenic Signaling: ODC is a transcriptional target of the c-myc oncogene and cooperates with the ras oncogene in malignant transformation. By inhibiting ODC, DFMO can counteract the proliferative signals driven by these oncogenes. In neuroblastoma, DFMO treatment significantly decreases MYCN protein levels in cells where this oncogene is overexpressed.
-
Cell Cycle Regulation: DFMO induces a G1 cell cycle arrest. This is mediated through the accumulation and stabilization of cyclin-dependent kinase (CDK) inhibitors, particularly p27Kip1. The accumulation of p27Kip1 leads to a p27Kip1/retinoblastoma (Rb)-coupled cell cycle arrest.
-
PI3K/Akt Survival Pathway: Interestingly, DFMO can induce two opposing signaling pathways. While promoting cell cycle arrest, it can also activate the PI3K/Akt survival pathway, evidenced by the phosphorylation of Akt/PKB at Ser473. This dual effect may explain the moderate efficacy of DFMO as a monotherapy in some clinical settings and highlights the potential for combination therapies with PI3K/Akt inhibitors.
Pharmacokinetic and Pharmacodynamic Properties
DFMO is a racemic mixture of its l- and d-enantiomers. Its pharmacokinetic profile is characterized by good oral absorption and penetration of the blood-brain barrier, a critical feature for its efficacy in late-stage sleeping sickness.
Table 1: Pharmacokinetic Parameters of this compound (DFMO)
| Parameter | Value | Species/Context | Reference(s) |
| Oral Bioavailability | ~50-59% | Human / Rat (d-enantiomer) | |
| ~32% | Rat (l-enantiomer) | ||
| Time to Peak (Tmax) | ~3.5 hours | Human (oral) | |
| Volume of Distribution (Vz/F) | 0.47 - 2.66 L/kg | Human | |
| CSF Penetration | 6 - 51% of plasma conc. | Human | |
| Protein Binding | Does not specifically bind | Human | |
| Metabolism | Not known to be metabolized | Human | |
| Elimination | Primarily renal (~80% unchanged) | Human | |
| Elimination Half-life (t1/2z) | ~3 - 3.6 hours | Human | |
| 3.0 - 16.3 hours | Human (late-stage sleeping sickness) | ||
| Clearance (CL/F) | 0.064 - 0.156 L/h/kg | Human |
Pharmacodynamically, this compound is considered trypanostatic, meaning it inhibits the growth and replication of the parasite rather than directly killing it. This necessitates a sustained presence of the drug at sufficient concentrations in plasma and cerebrospinal fluid to allow the host's immune system to clear the infection.
Clinical Applications and Efficacy
DFMO has been successfully repurposed from its initial development as a cancer therapeutic to a life-saving treatment for infectious disease and is now re-emerging as a key agent in oncology.
African Trypanosomiasis (Sleeping Sickness)
This compound is a first-line treatment for late-stage (meningoencephalitic) sleeping sickness caused by T. b. gambiense. It is less effective against the T. b. rhodesiense subspecies.
Table 2: Clinical Efficacy of DFMO in T. b. gambiense Sleeping Sickness
| Treatment Regimen | Patient Population | Outcome | Reference(s) |
| Oral Monotherapy (~400 mg/kg/day) | Late-stage, arsenical-refractory | Curative; clearance of parasites from CSF | |
| IV Monotherapy (100 mg/kg every 6h for 14 days) | Late-stage | Standard first-line treatment | |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | Late-stage | Improved efficacy and safety profile |
Oncology
The role of polyamines in cell proliferation makes ODC an attractive target in cancer. DFMO received FDA approval in 2023 for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB).
Table 3: Clinical Efficacy of DFMO in Oncology
| Cancer Type | Treatment Regimen | Patient Population | Key Finding(s) | Reference(s) |
| High-Risk Neuroblastoma (HRNB) | Oral DFMO as post-immunotherapy maintenance | Patients in remission after standard therapy | 4-year Event-Free Survival (EFS): 84% (DFMO) vs. 72% (control). OS Hazard Ratio: 0.32. | |
| Colorectal Cancer | DFMO + Sulindac | Patients with a history of advanced colorectal tumors | Significantly lowered the incidence of recurrent adenomas (RR 0.34). | |
| Pancreatic Cancer | DFMO (0.1% and 0.2% in diet) | Genetically engineered mouse model (KrasG12D/+) | Significant inhibition of PDAC incidence; tumor weight decreased by 31-43%. |
Numerous clinical trials are currently active, investigating DFMO alone or in combination for treating glioblastoma, medulloblastoma, Ewing sarcoma, and other cancers.
Mechanisms of Resistance
Resistance to DFMO has been documented, particularly in trypanosomes.
-
Impaired Drug Transport: The primary mechanism of resistance in T. brucei is the loss of a specific amino acid transporter, TbAAT6, which is responsible for DFMO uptake. This leads to diminished intracellular accumulation of the drug.
-
Target Enzyme Overexpression: In some organisms like Leishmania donovani, resistance has been associated with the overexpression of ODC, which effectively titrates out the inhibitor.
-
Alternative Synthesis Pathways: In cancer, resistance could potentially arise from the upregulation of alternative polyamine synthesis pathways that bypass ODC.
Detailed Experimental Protocols
Protocol: Ornithine Decarboxylase (ODC) Enzymatic Assay (Radiochemical Method)
This protocol is based on the widely used method of measuring the release of 14CO2 from [1-14C]-L-ornithine.
Materials:
-
Cell or tissue lysate containing ODC
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT
-
Cofactor: 50 µM Pyridoxal-5-phosphate (PLP)
-
Substrate Mix: 100 µM L-ornithine with 0.1 µCi [1-14C]-L-ornithine
-
Stopping Solution: 2 M Citric Acid or 10% Trichloroacetic Acid (TCA)
-
CO2 Trapping Agent: Filter paper saturated with 0.1 M NaOH or a commercial trapping agent (e.g., Hyamine hydroxide)
-
Scintillation vials and liquid scintillation cocktail
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the cytosolic ODC. Determine the total protein concentration (e.g., via Bradford or BCA assay).
-
Reaction Setup: In a microcentrifuge tube or sealed reaction vial, add 100-200 µg of protein lysate.
-
Inhibitor Pre-incubation (if applicable): For inhibitor studies, pre-incubate the lysate with varying concentrations of DFMO for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the assay buffer, PLP, and finally the substrate mix to initiate the reaction. The final reaction volume is typically 100-200 µL.
-
CO2 Trapping: Place the open reaction tube inside a larger, sealed vial (e.g., a 20 mL scintillation vial) containing the CO2 trapping agent-soaked filter paper, ensuring no direct contact between the reaction mix and the trapping agent.
-
Incubation: Incubate the sealed vials at 37°C for 30-60 minutes in a shaking water bath.
-
Reaction Termination: Stop the reaction by injecting the stopping solution directly into the reaction mixture without opening the vial. This lowers the pH and drives all dissolved 14CO2 into the gas phase.
-
Complete Trapping: Continue incubation for another 30-60 minutes to ensure all released 14CO2 is captured by the trapping agent.
-
Quantification: Carefully remove the filter paper and place it in a new scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculation: ODC activity is expressed as nmol of CO2 released per hour per mg of protein.
Protocol: Quantification of Polyamines by HPLC
This protocol describes a common method for quantifying putrescine, spermidine, and spermine using reverse-phase HPLC with pre-column derivatization and fluorescence detection.
Materials:
-
Cell or tissue homogenates
-
Internal Standard (e.g., 1,7-diaminoheptane)
-
Extraction Solution: 0.2 M Perchloric acid (PCA)
-
Derivatization Agent: Dansyl chloride or Benzoyl chloride solution
-
Saturated sodium carbonate or sodium bicarbonate solution
-
Toluene or Diethyl ether for extraction
-
HPLC system with a C18 reverse-phase column
-
Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm for benzoylated derivatives)
-
Mobile Phase A: 0.1 M Sodium acetate (pH 7.2) with methanol and tetrahydrofuran
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Extraction: Homogenize cell pellets or tissues in ice-cold 0.2 M PCA. Add the internal standard. Let stand on ice for 30 minutes.
-
Protein Precipitation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Transfer the supernatant, which contains the polyamines, to a new tube.
-
Derivatization:
-
Add saturated sodium carbonate/bicarbonate to the supernatant to make it alkaline.
-
Add the derivatization agent (e.g., benzoyl chloride).
-
Vortex vigorously and incubate at room temperature or 37°C for 20-30 minutes.
-
-
Extraction of Derivatives: Add saturated NaCl and an organic solvent (e.g., toluene). Vortex and centrifuge to separate the phases. The derivatized polyamines will be in the upper organic layer.
-
Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 60% methanol).
-
HPLC Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Run a gradient elution program, starting with a lower concentration of Mobile Phase B (acetonitrile) and gradually increasing it to elute the more hydrophobic polyamines.
-
Monitor the eluent with the fluorescence detector.
-
-
Quantification: Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards and the internal standard.
References
- 1. This compound (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine Biosynthesis → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 5. mdpi.com [mdpi.com]
Eflornithine's Role in the Polyamine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. This pathway is crucial for cell proliferation, differentiation, and survival, making it a key target in various pathologies characterized by rapid cell growth, such as cancer and parasitic infections. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on the polyamine biosynthesis pathway, and its therapeutic applications. The document includes a compilation of quantitative data, detailed experimental protocols for assessing ODC activity and polyamine levels, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the Polyamine Biosynthesis Pathway
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes.[1][2][3] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene expression, protein synthesis, and cell signaling pathways.[1][4] The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport.
The biosynthesis of polyamines is initiated by the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). This is the first and rate-limiting step in the pathway. Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM), a reaction catalyzed by spermidine synthase and spermine synthase, respectively. Dysregulation of the polyamine biosynthesis pathway, often characterized by elevated ODC activity and polyamine levels, is a hallmark of many cancers and is essential for the proliferation of certain parasites.
This compound: Mechanism of Action
This compound is a structural analog of ornithine that acts as a mechanism-based, irreversible inhibitor of ODC. It is accepted by ODC as a substrate and binds to the enzyme's active site. The catalytic action of ODC on this compound leads to the formation of a reactive intermediate that covalently bonds to a nucleophilic residue within the active site, thereby permanently inactivating the enzyme. This "suicide inhibition" prevents the conversion of ornithine to putrescine, leading to the depletion of intracellular polyamine pools. The resulting cytostatic effect forms the basis of its therapeutic applications.
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound on ODC and its subsequent impact on cell proliferation and clinical outcomes have been quantified in numerous studies.
Inhibition of Ornithine Decarboxylase (ODC)
The potency of this compound as an ODC inhibitor is characterized by its dissociation constant (KD), inactivation constant (Kinact), and half-maximal inhibitory concentration (IC50).
| Parameter | Value | Organism/Cell Line | Reference |
| KD (L-DFMO) | 1.3 ± 0.3 µM | Human | |
| KD (D-DFMO) | 28.3 ± 3.4 µM | Human | |
| Kinact (L-DFMO) | 0.15 ± 0.03 min-1 | Human | |
| Kinact (D-DFMO) | 0.25 ± 0.03 min-1 | Human | |
| IC50 (D-DFMO) | ~7.5 µM | Human |
Effect on Intracellular Polyamine Levels
Treatment with this compound leads to a significant reduction in the intracellular concentrations of putrescine, spermidine, and spermine.
| Cell Line | Treatment | Putrescine Reduction | Spermidine Reduction | Spermine Reduction | Reference |
| MYCN2 Neuroblastoma | 5 mM DFMO for 72h | Significant Depletion | Significant Depletion | Significant Depletion | |
| Clone A Human Colon Adenocarcinoma | 1 mM DFMO for 96h | Nondetectable | Nondetectable | ~50% |
Clinical Efficacy in African Trypanosomiasis
This compound is a crucial drug for the treatment of second-stage Trypanosoma brucei gambiense infection (sleeping sickness).
| Treatment Regimen | Cure Rate | Study Population | Reference |
| This compound Monotherapy | 94.1% | 51 patients | |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | 52 patients | |
| NECT | 90.9% | 109 patients (ITT) | |
| This compound Monotherapy | 88.9% | 109 patients (ITT) | |
| NECT | 94.1% | 629 patients (mITT) |
Clinical Efficacy in Hirsutism
Topical this compound cream is effective in reducing unwanted facial hair in women.
| Study Design | Treatment Duration | Hair Growth Reduction | Reference |
| Randomized, split-face, controlled trial | 1 month | 14% (p=0.007) | |
| Randomized, split-face, controlled trial | 3 months | 9% (p=0.107) | |
| Randomized, split-face, controlled trial | 6 months | 17% (p=0.048) | |
| Open-label study (TrichoScan) | 4 months | Significant decrease in hair density and length | |
| Phase III clinical trials | 24 weeks | ~60% of patients showed improvement |
Experimental Protocols
Measurement of Ornithine Decarboxylase (ODC) Activity
Principle: This protocol is based on the measurement of 14CO2 released from the decarboxylation of L-[1-14C]ornithine.
Materials:
-
Cell or tissue lysate
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1.56 mM DTT
-
Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 0.1 µCi [1-14C] L-ornithine
-
0.1 M NaOH
-
5 M Sulfuric acid
-
Scintillation vials and fluid
-
Filter paper
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
In a microcentrifuge tube, add 100 ng of purified ODC protein or an appropriate amount of cell/tissue lysate.
-
Add 200 µL of the assay mix to initiate the reaction.
-
Place the open microcentrifuge tube inside a scintillation vial containing a piece of filter paper saturated with 200 µL of 0.1 M NaOH to capture the released 14CO2.
-
Incubate the vials at 37°C with shaking for 30 minutes.
-
Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.
-
Continue incubation at 37°C with shaking for another 30 minutes to ensure complete capture of the 14CO2.
-
Remove the microcentrifuge tube from the scintillation vial.
-
Add 5 mL of scintillation fluid to the scintillation vial containing the filter paper.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate the specific ODC activity as nmol CO2/min/mg protein.
Quantification of Intracellular Polyamines by HPLC
Principle: This protocol involves the pre-column derivatization of polyamines with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, followed by separation and quantification using reverse-phase HPLC with fluorescence detection.
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA)
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Mobile phases (e.g., acetonitrile and water gradient)
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissue samples in 0.2 M PCA.
-
Centrifuge to precipitate proteins.
-
The supernatant contains the polyamines.
-
-
Derivatization:
-
Mix the sample supernatant with the OPA/N-acetyl-L-cysteine derivatizing reagent.
-
The reaction proceeds rapidly at room temperature to form fluorescent derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamine derivatives on a C18 column using a suitable gradient of mobile phases.
-
Detect the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.
-
Western Blot Analysis of ODC Protein Levels
Principle: This protocol allows for the detection and semi-quantification of ODC protein levels in cell or tissue lysates using specific antibodies.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ODC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ODC.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the ODC band intensity to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.
-
Visualizing the Pathway and Experimental Logic
Polyamine Biosynthesis Pathway and this compound's Site of Action
Caption: The polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.
Experimental Workflow for Assessing this compound's Effect on ODC Activity
Caption: A typical experimental workflow for measuring ODC activity after this compound treatment.
Mechanism of this compound Resistance
Caption: The role of the TbAAT6 transporter in this compound uptake and the mechanism of resistance.
Conclusion
This compound's targeted and irreversible inhibition of ornithine decarboxylase provides a powerful therapeutic strategy for conditions characterized by excessive cell proliferation dependent on the polyamine biosynthesis pathway. Its success in treating late-stage African trypanosomiasis and hirsutism underscores the clinical significance of this mechanism. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting polyamine biosynthesis. Future research may focus on overcoming this compound resistance, exploring its efficacy in various cancers, and developing novel inhibitors of the polyamine pathway.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Eflornithine as a Potential Chemoprevention Agent
Introduction
This compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2] Initially developed as an anti-cancer agent, its cytostatic rather than cytotoxic properties limited its efficacy as a standalone chemotherapy drug.[3] However, this very mechanism has positioned it as a significant candidate for chemoprevention—the use of agents to inhibit, delay, or reverse carcinogenesis. Polyamines, the products of the ODC-mediated pathway, are essential for cell proliferation and differentiation, and their elevated levels are a hallmark of rapidly growing tumor cells.[1] By targeting the rate-limiting enzyme in polyamine synthesis, ODC, this compound offers a biologically plausible strategy to impede the development of various cancers.[4] This technical guide provides a comprehensive overview of this compound's mechanism, preclinical and clinical evidence, and key experimental protocols relevant to its study as a chemoprevention agent.
Mechanism of Action: Targeting the Polyamine Biosynthesis Pathway
This compound exerts its effect by disrupting the polyamine biosynthesis pathway, which is critical for cellular functions such as cell growth, multiplication, and DNA stabilization.
1.1. The Polyamine Biosynthesis Pathway Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations present in all organisms. Their synthesis begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). This is the first and rate-limiting step in the entire pathway. Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively. In many cancers, the ODC enzyme is overexpressed, often driven by oncogenes like MYCN, leading to heightened polyamine levels that support neoplastic growth.
1.2. This compound as a Suicide Inhibitor this compound is a "suicide inhibitor" that binds irreversibly to ODC. Structurally similar to ornithine, it enters the enzyme's active site. There, with the help of the cofactor pyridoxal 5'-phosphate (PLP), it undergoes decarboxylation. This process allows the difluoromethyl group to form a permanent covalent bond with a nearby cysteine residue (Cys-360), permanently inactivating the enzyme. This irreversible inhibition leads to the depletion of intracellular polyamines, thereby suppressing the rapid cell proliferation characteristic of precancerous and cancerous tissues.
Figure 1: this compound's mechanism of action on the polyamine biosynthesis pathway.
Preclinical and Clinical Evidence
This compound's potential as a chemopreventive agent has been investigated across a range of cancers, both alone and in combination with other drugs.
2.1. Preclinical Studies In vitro studies have demonstrated this compound's efficacy in inhibiting the proliferation of various tumor cell lines, including myeloma, glioma, and Jurkat cells. One study found that a coenzyme-substrate analogue based on this compound's precursor inhibited newly induced ODC activity at 100 μmol/L and showed a dose-dependent inhibition of cell proliferation in low-grade glioma LN229 cells with an IC50 of approximately 50 μmol/L. These foundational studies established ODC as a viable target for cancer prevention.
| Cell Line | Agent | Concentration | Effect | Citation |
| Glioma LN229, COS7 | POB | 100 µmol/L | Complete inhibition of ODC activity | |
| Glioma LN229 | POB | ~50 µmol/L (IC50) | Dose-dependent inhibition of proliferation | |
| MYCN-amplified Neuroblastoma | This compound | Not specified | Induced senescence, suppressed neurosphere formation | |
| *POB: N-(4′-Pyridoxyl)-ornithine(BOC)-OMe·HCl, a precursor inhibitor based on phosphopyridoxyl-ornithine. |
Table 1: Summary of Quantitative Data from Preclinical Studies of ODC Inhibitors.
2.2. Clinical Trials in Chemoprevention
Colorectal Cancer (CRC) The most robust evidence for this compound's chemopreventive activity comes from CRC studies, particularly in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) like sulindac. This combination targets both the polyamine and prostaglandin pathways, which are implicated in colorectal carcinogenesis. Multiple phase III trials have shown that this combination significantly reduces the recurrence of adenomas in high-risk populations. A meta-analysis of six trials concluded that this compound combination therapy was effective in lowering the incidence of recurrent adenomas in patients with a history of advanced CRC (RR 0.34, 95% CI 0.14 - 0.83). However, the combination did not show a significant impact on disease progression in patients with familial adenomatous polyposis (FAP).
| Trial/Study | Patient Population | Intervention | Key Finding | Citation |
| Phase III (S0820) | Stage 0-III Colon/Rectal Cancer | This compound + Sulindac | Aims to reduce the 3-year event rate of high-risk adenomas and second primary cancers. | |
| Meta-analysis | History of Advanced CRC | This compound + NSAID | Reduced incidence of recurrent adenomas (RR 0.34, 95% CI 0.14 - 0.83). | |
| Phase III (FAP) | Familial Adenomatous Polyposis (FAP) | This compound (750 mg) + Sulindac (150 mg) | Lowest incidence of polyp progression in patients without colectomy (HR vs Sulindac alone: 0.30; HR vs this compound alone: 0.20). |
Table 2: Selected Clinical Trials of this compound in Colorectal Cancer Chemoprevention.
Neuroblastoma High-risk neuroblastoma (HRNB) is often characterized by the amplification of the MYCN oncogene, which directly drives the transcription of ODC1, the gene encoding ODC. This provides a strong rationale for using this compound to target this dependency. In December 2023, the U.S. FDA approved this compound as a maintenance therapy to reduce the risk of relapse in adult and pediatric HRNB patients who have responded to prior therapy. This approval was based on a study that compared patients receiving this compound maintenance for two years against an external control cohort, demonstrating a significant improvement in survival outcomes.
| Trial/Study | Patient Population | Intervention | Key Finding | Citation |
| NMTRC003B (vs. ANBL0032) | High-Risk Neuroblastoma (Post-immunotherapy) | This compound | 4-year EFS: 84% with this compound vs. 72% for controls. Reduced risk of relapse (HR 0.48) and death (HR 0.32). | |
| Phase II Analysis | Relapsed/Refractory Neuroblastoma (in remission) | This compound | 4-year EFS was 46% and 4-year OS was 62% for patients with relapsed/refractory disease, an improvement over historical estimates. |
Table 3: Key Clinical Trials of this compound in Neuroblastoma Chemoprevention.
Skin and Prostate Cancer this compound has also been explored for the chemoprevention of nonmelanoma skin cancer (NMSC). A randomized phase 3 trial involving 291 participants with a history of NMSC tested oral this compound (500 mg/m²/day) against a placebo for 4 to 5 years. While preclinical data was strong, the clinical results are still being fully evaluated. Additionally, a phase II trial was designed to assess this compound's effectiveness in preventing prostate cancer in high-risk individuals by measuring its impact on polyamine levels in prostate tissue.
| Trial ID | Cancer Type | Patient Population | Intervention | Objective/Finding | Citation |
| NCT00021294 | Skin Cancer | History of NMSC | Oral this compound (500 mg/m²/day) | A low dose effectively reduced skin biopsy nuclear abnormality in patients with actinic keratosis. | |
| NCT00006101 | Prostate Cancer | High-risk individuals | High-dose Oral this compound | Compare polyamine levels and progression-related genes in prostate tissue versus placebo. |
Table 4: Clinical Trials of this compound in Skin and Prostate Cancer Chemoprevention.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetic and safety profile of this compound is crucial for its application in a long-term chemoprevention setting.
3.1. Pharmacokinetics Oral this compound is well-absorbed, with approximately 50% bioavailability. It is not known to be metabolized and is primarily excreted unchanged in the urine (around 80% within 24 hours). The terminal plasma half-life is approximately 3.5 hours, though the apparent steady-state half-life can be around 8 hours. This compound effectively crosses the blood-brain barrier.
| Parameter | Value | Route | Citation |
| Bioavailability | ~50% | Oral | |
| Elimination Half-Life | ~3.2 - 3.6 hours (terminal) | Oral/IV | |
| ~8 hours (apparent steady-state) | Topical | ||
| Metabolism | Not metabolized | - | |
| Excretion | ~80% excreted unchanged in urine | Oral/IV | |
| Protein Binding | Not significant | - | |
| Volume of Distribution | 0.3-0.43 L/kg | IV |
Table 5: Pharmacokinetic Properties of this compound.
3.2. Safety and Tolerability The most significant dose-limiting toxicity associated with systemic this compound is reversible hearing loss, particularly at high frequencies, which has been reported in 30-70% of patients on long-term therapy. This ototoxicity is typically reversible upon discontinuation of the drug. Other common side effects include hematologic abnormalities (e.g., thrombocytopenia), seizures, and mild gastrointestinal events. In clinical trials for chemoprevention, doses are carefully selected to balance efficacy with an acceptable long-term safety profile.
Experimental Protocols
Accurate measurement of ODC activity and polyamine levels is fundamental to research involving this compound.
4.1. Ornithine Decarboxylase (ODC) Activity Assay The most common method for determining ODC activity involves measuring the release of radiolabeled CO₂ from a carboxyl-labeled substrate.
Methodology: Radiometric Assay
-
Enzyme Preparation: Purified ODC enzyme or cell/tissue homogenates are prepared in a suitable buffer (e.g., 25 mM Tris, 0.1 mM EDTA, 2.5 mM DTT).
-
Inhibitor Incubation (for inhibition studies): The enzyme preparation is incubated with varying concentrations of an inhibitor (like this compound) for a set period (e.g., 30 minutes at room temperature).
-
Reaction Initiation: The enzyme/inhibitor mix is added to an assay mixture containing buffer, pyridoxal-5-phosphate (cofactor), L-ornithine, and a tracer amount of [1-¹⁴C]L-ornithine.
-
CO₂ Capture: The reaction is carried out in a sealed vial containing a filter paper saturated with a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).
-
Reaction Termination: After incubation (e.g., 30-120 minutes at 37°C), the reaction is stopped by adding a strong acid (e.g., sulfuric or citric acid), which facilitates the release of all dissolved ¹⁴CO₂.
-
Quantification: The filter paper is transferred to a scintillation vial with scintillation fluid, and the captured radioactivity (disintegrations per minute) is measured using a liquid scintillation counter.
-
Calculation: ODC activity is expressed as nmol or pmol of CO₂ released per minute per mg of protein.
Figure 2: Generalized workflow for a radiometric ODC activity assay.
4.2. Polyamine Level Measurement High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the gold standards for separating and quantifying individual polyamines in biological samples.
Methodology: HPLC with Pre-column Derivatization
-
Sample Preparation: Tissue or cell samples are homogenized in an acid (e.g., trichloroacetic acid or perchloric acid) to precipitate proteins and extract polyamines.
-
Derivatization: Because polyamines lack a strong chromophore, they must be derivatized before HPLC analysis. Dansyl chloride is a common derivatizing agent that reacts with primary and secondary amine groups, rendering the polyamines fluorescent. This reaction is typically performed in the dark.
-
Extraction of Derivatives: The derivatized polyamines (dansylamides) are extracted from the aqueous reaction mixture using an organic solvent like toluene or ethyl acetate.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution program with solvents like acetonitrile and water is used to separate the individual dansylated polyamines.
-
Detection: A fluorescence detector is used to monitor the eluent. The excitation and emission wavelengths are set for dansylamides (e.g., Ex: 350 nm, Em: 495 nm).
-
Quantification: The concentration of each polyamine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of derivatized polyamine standards.
Figure 3: Generalized workflow for polyamine quantification by HPLC with pre-column derivatization.
Conclusion and Future Directions
This compound has demonstrated considerable promise as a chemoprevention agent, underpinned by a well-understood mechanism of action and supported by compelling clinical data, especially in colorectal cancer and neuroblastoma. Its efficacy is often enhanced when used in combination with other agents, such as NSAIDs, highlighting the potential of multi-targeted chemopreventive strategies.
Future research should focus on several key areas:
-
Optimal Dosing and Duration: Further trials are needed to define the optimal dose and duration of this compound therapy to maximize preventive effects while minimizing long-term toxicities like ototoxicity.
-
Biomarker Development: Identifying biomarkers to predict which patient populations will benefit most from this compound chemoprevention could lead to more personalized and effective strategies.
-
Exploring New Combinations: Investigating this compound in combination with other targeted agents or immunotherapies may broaden its applicability across different cancer types.
-
Long-Term Safety: Continued monitoring and reporting of long-term safety data from ongoing and future studies are essential to fully establish its risk-benefit profile for chronic use.
References
- 1. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs. Natural Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine and its Effects on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines, including putrescine, spermidine, and spermine, are essential polycations involved in numerous cellular processes, most notably cell proliferation, differentiation, and survival. By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-proliferative effects, detailed experimental protocols for its study, and a summary of its quantitative impact on cancer cell lines.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound acts as a "suicide inhibitor" of ODC.[1] It is structurally similar to ornithine, the natural substrate for ODC. Upon entering the active site of the enzyme, this compound undergoes a decarboxylation reaction, which is the normal first step in the catalytic mechanism. However, the presence of the difluoromethyl group leads to the formation of a highly reactive intermediate that covalently binds to a nucleophilic residue in the active site, permanently inactivating the enzyme.[1]
The inhibition of ODC leads to a significant reduction in the intracellular concentrations of putrescine and, subsequently, spermidine and spermine.[2][3] These polyamines are crucial for various aspects of cell proliferation, including:
-
DNA and RNA Synthesis: Polyamines interact with nucleic acids, stabilizing their structure and promoting the activity of polymerases.
-
Protein Synthesis: They are involved in ribosome assembly and function, which is essential for protein translation.
-
Cell Cycle Progression: Polyamines play a critical role in the transition between different phases of the cell cycle, particularly the G1 to S phase transition.[4]
Signaling Pathways Modulated by this compound
The depletion of polyamines by this compound triggers a cascade of signaling events that collectively halt cell proliferation. The primary consequence is cell cycle arrest, predominantly in the G1 phase. This is mediated by the upregulation of several key cell cycle inhibitors.
The p53, p21, and p27 Pathway
In many cell types, polyamine depletion leads to the accumulation of the tumor suppressor protein p53. Increased p53 levels, in turn, transcriptionally activate the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1). p21 then binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the phosphorylation of the retinoblastoma protein (pRb) and progression through the G1 phase of the cell cycle.
Furthermore, this compound treatment has been shown to increase the levels of another CDK inhibitor, p27 (Kip1), which also contributes to the G1 arrest.
References
- 1. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyamine depletion on proliferation and differentiation of murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine depletion arrests cell cycle and induces inhibitors p21(Waf1/Cip1), p27(Kip1), and p53 in IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine's Impact on Protozoan Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a pivotal therapeutic agent in the fight against certain protozoan parasites, most notably Trypanosoma brucei gambiense, the causative agent of West African sleeping sickness.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its differential impact on various protozoan parasites, and detailed experimental protocols for its study. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of parasitology.
Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase
This compound functions as a highly specific, mechanism-based irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[3] ODC is the first and rate-limiting enzyme in the polyamine biosynthetic pathway, catalyzing the conversion of ornithine to putrescine. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules crucial for a variety of cellular processes, including cell division, differentiation, and the stabilization of nucleic acids.
In susceptible protozoa like Trypanosoma brucei, the inhibition of ODC by this compound leads to the depletion of intracellular polyamine pools. This depletion has a cytostatic effect, arresting cell proliferation. A critical consequence of spermidine depletion in trypanosomes is the inability to synthesize trypanothione, a unique conjugate of glutathione and spermidine that is central to the parasite's antioxidant defense system. The loss of trypanothione renders the parasite highly susceptible to oxidative stress, ultimately leading to cell death.
This compound is designed as a "suicide inhibitor." It acts as a substrate analog of ornithine and is processed by ODC. During the catalytic process, a reactive intermediate is formed that covalently binds to a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation. The stability of the ODC enzyme within the parasite is a key factor in the efficacy of this compound. T. brucei ODC has a slow turnover rate, which means that once inactivated, the enzyme is not rapidly replaced, leading to a sustained blockade of the polyamine synthesis pathway.
Differential Impact on Protozoan Parasites
The efficacy of this compound varies significantly among different protozoan parasites, primarily due to variations in their polyamine biosynthesis pathways and the structure of their ODC enzymes.
-
Trypanosoma brucei gambiense : this compound is a cornerstone in the treatment of late-stage West African sleeping sickness caused by T. b. gambiense. The parasite's reliance on ODC for polyamine synthesis and the slow turnover of its ODC enzyme make it highly susceptible.
-
Giardia lamblia : This intestinal parasite's growth is inhibited by this compound, suggesting its dependence on ODC for polyamine biosynthesis. The inhibition can be reversed by the addition of spermidine, confirming the specific targeting of the polyamine pathway.
-
Cryptosporidium parvum : this compound is ineffective against C. parvum. This parasite utilizes a plant-like polyamine synthesis pathway that begins with the decarboxylation of arginine by arginine decarboxylase (ADC), not ornithine by ODC. Therefore, this compound, being a specific ODC inhibitor, has no target in this organism.
-
Entamoeba histolytica : The ODC-like enzyme in E. histolytica is largely insensitive to this compound. Structural differences in the active site of the amoeba's enzyme, particularly in the binding pocket for DFMO, are responsible for this resistance. Consequently, this compound does not inhibit the growth of E. histolytica.
Quantitative Data on this compound Efficacy
The following table summarizes the in vitro efficacy of this compound against various protozoan parasites.
| Parasite Species | Strain | Parameter | Value (µM) | Reference |
| Trypanosoma brucei gambiense | STIB930 | IC50 | 6.4 | |
| Trypanosoma brucei gambiense | K03048 | IC50 | 17 | |
| Trypanosoma brucei gambiense | 130R | IC50 | 14 | |
| Giardia lamblia | - | Growth Inhibition | ≥ 1250 |
Detailed Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)
This protocol is adapted from methods used for assessing ODC activity in various eukaryotic cells, including protozoan parasites.
Principle: The assay measures the activity of ODC by quantifying the release of radiolabeled 14CO2 from L-[1-14C]ornithine.
Materials:
-
Parasite lysate (prepared by sonication or freeze-thaw cycles in a suitable lysis buffer)
-
L-[1-14C]ornithine (specific activity 40-60 mCi/mmol)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 0.05 mM pyridoxal-5'-phosphate (PLP)
-
2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation vials
-
Filter paper discs
-
1 M Hyamine hydroxide or other CO2 trapping agent
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare the parasite lysate and determine the protein concentration.
-
In a sealed reaction vial, add 50-100 µg of parasite lysate protein.
-
Add the assay buffer to a final volume of 100 µL.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding L-[1-14C]ornithine to a final concentration of 0.1-0.5 mM.
-
Suspend a filter paper disc saturated with 20 µL of 1 M hyamine hydroxide above the reaction mixture.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by injecting 100 µL of 2 M citric acid or 10% TCA into the reaction mixture, avoiding contact with the filter paper.
-
Continue the incubation for an additional 60 minutes at 37°C to ensure complete trapping of the released 14CO2 onto the filter paper.
-
Remove the filter paper and place it in a scintillation vial.
-
Add 5 mL of scintillation cocktail to the vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the ODC activity as nmol of CO2 released per mg of protein per hour.
Parasite Viability Assay (Resazurin-Based)
This protocol provides a method for determining the viability of protozoan parasites in culture following treatment with this compound or other compounds.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Materials:
-
Parasite culture
-
96-well microplates (opaque-walled for fluorescence)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, filter-sterilized)
-
This compound or other test compounds
-
Culture medium
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed the parasite culture into the wells of a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound or the test compound to the wells. Include a vehicle control (medium with the same concentration of the drug solvent) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for the parasite (e.g., 37°C, 5% CO2) for a predetermined time (e.g., 48-72 hours).
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 2-6 hours, or until a significant color change is observed in the control wells.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of viability for each drug concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of parasite viability) by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Quantification of Intracellular Polyamines by HPLC
This protocol outlines a method for the extraction and quantification of polyamines (putrescine, spermidine, spermine) from protozoan parasites using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Principle: Polyamines are extracted from parasite cells, derivatized with a fluorescent tag (e.g., o-phthalaldehyde), separated by reverse-phase HPLC, and detected by a fluorescence detector.
Materials:
-
Parasite pellet (from a known number of cells)
-
Perchloric acid (PCA), 0.2 M
-
Derivatization reagent: o-phthalaldehyde (OPA) in a suitable buffer with a thiol-containing agent (e.g., N-acetyl-L-cysteine)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
Mobile phase A: Sodium acetate buffer
-
Mobile phase B: Acetonitrile or Methanol
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Extraction:
-
Wash the parasite pellet with PBS and resuspend in a known volume of 0.2 M PCA.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix a known volume of the supernatant with the OPA derivatization reagent.
-
Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample onto the HPLC column.
-
Elute the polyamines using a gradient of mobile phase B in mobile phase A.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
-
Quantification:
-
Prepare a standard curve by derivatizing and running known concentrations of polyamine standards.
-
Identify and quantify the polyamines in the sample by comparing their retention times and peak areas to the standards.
-
Express the results as nmol of polyamine per 108 cells.
-
Signaling Pathways and Experimental Workflows
Polyamine Biosynthesis Pathway in Trypanosoma brucei
Caption: Polyamine biosynthesis pathway in Trypanosoma brucei and the site of this compound inhibition.
Polyamine Biosynthesis Pathway in Cryptosporidium parvum
Caption: this compound-insensitive polyamine biosynthesis pathway in Cryptosporidium parvum.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Conclusion
This compound remains a critical tool in the treatment of human African trypanosomiasis due to its specific and irreversible inhibition of ornithine decarboxylase in T. b. gambiense. The differential susceptibility of various protozoan parasites to this drug highlights the importance of understanding the unique biochemical pathways of these organisms for targeted drug development. The experimental protocols and workflows detailed in this guide provide a foundation for researchers to further investigate the impact of this compound and to discover novel antiparasitic agents. The continued study of polyamine metabolism in protozoa holds significant promise for the development of new and effective therapies against these devastating diseases.
References
- 1. Enantiospecific Reassessment of the Pharmacokinetics and Pharmacodynamics of Oral this compound against Late-Stage Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel suicide inhibitor strategy for antiparasitic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and effectiveness of first line this compound for Trypanosoma brucei gambiense sleeping sickness in Sudan: cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Eflornithine's Impact on Hair Follicle Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biochemical mechanisms and cellular effects of eflornithine on hair follicle cell growth. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development in the field of dermatology and trichology. This document outlines the core mechanism of action, presents quantitative data from pivotal studies, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of Ornithine Decarboxylase
This compound, a specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), effectively slows down the rate of hair growth.[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation.[2][3] The hair follicle, being a highly proliferative organ, exhibits high ODC activity, particularly during the anagen (growth) phase of the hair cycle.[2]
The primary mechanism of this compound involves the following steps:
-
Irreversible Inhibition of ODC: this compound acts as a "suicide inhibitor" by binding covalently to the active site of ODC, leading to its irreversible inactivation.[3]
-
Depletion of Polyamines: The inhibition of ODC leads to a significant reduction in the intracellular concentrations of key polyamines, namely putrescine, spermidine, and spermine.
-
Inhibition of Cell Proliferation: Polyamines are crucial for DNA synthesis and cell division. Their depletion arrests the proliferation of follicular matrix cells in the hair bulb.
-
Shortening of the Anagen Phase: By impeding the rapid cell division required for hair shaft formation, this compound effectively shortens the anagen phase of the hair cycle, leading to a slower rate of hair growth and the production of finer, less noticeable hair.
This targeted action on the proliferative activity of the hair follicle forms the basis of this compound's clinical efficacy in the management of hirsutism (excessive hair growth).
Quantitative Data from Clinical and Preclinical Studies
The efficacy of this compound in reducing hair growth has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Clinical Efficacy of Topical this compound Cream (11.5% and 13.9%) in Women with Facial Hirsutism
| Study Parameter | This compound Group | Placebo/Vehicle Group | Study Duration | Reference |
| Physician's Global Assessment (PGA) | ||||
| Marked Improvement | 27% | 8% | 24 weeks | |
| Clear/Almost Clear | 5% | 0% | 24 weeks | |
| At least some improvement | 58% | 34% | 24 weeks | |
| Successful Treatment (Marked Improvement) | 32% | 8% | 24 weeks | |
| TrichoScan Analysis | ||||
| Change in Hair Density (hairs/cm²) | -11.4 (Month 1), -16.5 (Month 2), -12.05 (Month 4) | Not Applicable (Open-label) | 4 months | |
| Change in Cumulative Hair Length (mm) | -7.104 (Month 1), -10.054 (Month 2), -8.061 (Month 4) | Not Applicable (Open-label) | 4 months | |
| Hair Regrowth Reduction (vs. no treatment) | ||||
| After 1 month | 14% | Not Applicable | 6 months | |
| After 3 months | 9% | Not Applicable | 6 months | |
| After 6 months | 17% | Not Applicable | 6 months |
Table 2: In Vivo Animal Study on this compound with Microneedle Pretreatment
| Treatment Group | Hair Regrowth Observation (Day 36) | Reference |
| This compound cream after microneedle pretreatment | No hair growth in all 4 mice | |
| This compound cream after hair trimming (no microneedles) | Significant hair regrowth in 3 out of 4 mice |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on hair follicle cells.
Ornithine Decarboxylase (ODC) Activity Assay in Skin Tissue
This protocol is adapted from methods described for measuring ODC activity in epidermal cells and skin homogenates.
Objective: To quantify the enzymatic activity of ODC in skin tissue samples treated with this compound or a vehicle control.
Materials:
-
Skin tissue homogenates
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing dithiothreitol and pyridoxal-5'-phosphate)
-
L-[1-¹⁴C]ornithine (radiolabeled substrate)
-
Citric acid (to stop the reaction)
-
Scintillation vials and scintillation cocktail
-
Hyamine hydroxide or other CO₂ trapping agent
Procedure:
-
Tissue Homogenization: Homogenize skin samples in ice-cold assay buffer.
-
Protein Quantification: Determine the protein concentration of the homogenates using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Reaction: In a sealed vial, incubate a known amount of protein homogenate with the assay buffer and L-[1-¹⁴C]ornithine at 37°C. A center well containing a filter paper soaked in a CO₂ trapping agent is included in the vial.
-
Reaction Termination: After a defined incubation period (e.g., 60 minutes), stop the reaction by injecting citric acid into the reaction mixture, which releases the ¹⁴CO₂ produced.
-
CO₂ Trapping: Allow the vials to sit at room temperature for an additional period (e.g., 30 minutes) to ensure complete trapping of the released ¹⁴CO₂.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculation of ODC Activity: Express the ODC activity as picomoles of ¹⁴CO₂ released per milligram of protein per hour.
In Vitro Hair Follicle Culture and this compound Treatment
This protocol is based on established methods for culturing human hair follicles.
Objective: To assess the direct effect of this compound on hair shaft elongation and the hair growth cycle in an ex vivo setting.
Materials:
-
Human scalp skin samples
-
William's E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics
-
This compound stock solution
-
Culture plates
-
Stereomicroscope with a measuring eyepiece
Procedure:
-
Hair Follicle Isolation: Microdissect individual anagen VI hair follicles from human scalp skin under a stereomicroscope.
-
Culture: Place isolated hair follicles in individual wells of a culture plate containing supplemented William's E medium.
-
This compound Treatment: Add this compound to the culture medium at various concentrations. A vehicle control group should be included.
-
Incubation: Culture the hair follicles at 37°C in a humidified atmosphere of 5% CO₂.
-
Measurement of Hair Shaft Elongation: Measure the length of the hair shaft daily using a stereomicroscope with a calibrated eyepiece.
-
Assessment of Hair Cycle Stage: Morphologically assess the hair cycle stage (anagen, catagen, telogen) of each follicle over the culture period.
-
Data Analysis: Compare the rate of hair shaft elongation and the duration of the anagen phase between this compound-treated and control groups.
Dermal Papilla Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of dermal papilla cells, which are crucial for hair follicle growth.
Objective: To determine the anti-proliferative effect of this compound on cultured human dermal papilla cells.
Materials:
-
Human dermal papilla cells (DPCs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
96-well culture plates
-
Cell proliferation assay kit (e.g., MTT, BrdU, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DPCs into 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Perform the cell proliferation assay according to the manufacturer's instructions. For example, for an MTT assay, add MTT solution to each well and incubate, then solubilize the formazan crystals and measure the absorbance.
-
Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control.
TrichoScan® Analysis for Hair Growth Parameters
TrichoScan® is a computerized method for the in vivo evaluation of hair growth parameters.
Objective: To non-invasively quantify changes in hair density, thickness, and growth rate in response to topical this compound treatment.
Procedure:
-
Target Area Selection and Hair Clipping: Define a target area on the scalp or face and clip the hair in this area to a length of approximately 1 mm.
-
Baseline Imaging: Acquire a baseline digital image of the clipped area using a specialized camera with magnification and standardized lighting.
-
This compound Application: The subject applies the this compound cream as prescribed over a defined treatment period.
-
Follow-up Imaging: At specified follow-up time points (e.g., 4, 8, 12, 24 weeks), acquire new images of the same target area.
-
Image Analysis: Use the TrichoScan® software to automatically or semi-automatically analyze the images to determine:
-
Hair Density: Number of hairs per cm².
-
Hair Thickness: Diameter of individual hair shafts.
-
Hair Growth Rate: Calculated from the change in hair length between two time points.
-
Anagen/Telogen Ratio: Determined by identifying growing (anagen) and non-growing (telogen) hairs.
-
-
Data Comparison: Compare the hair growth parameters at follow-up visits to the baseline measurements.
Immunohistochemistry for Ki-67 in Hair Follicles
Ki-67 is a cellular marker for proliferation. This protocol is used to visualize and quantify the proliferation of keratinocytes in the hair follicle.
Objective: To assess the effect of this compound on the proliferation of hair follicle keratinocytes by detecting the expression of the Ki-67 protein.
Materials:
-
Paraffin-embedded skin tissue sections
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidase activity)
-
Blocking serum
-
Primary antibody against Ki-67
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the Ki-67 antigen.
-
Peroxidase Blocking: Incubate sections with hydrogen peroxide to quench endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Ki-67 antibody.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody.
-
Signal Amplification: Incubate with the ABC reagent.
-
Visualization: Apply the DAB solution to produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Microscopic Analysis: Examine the sections under a microscope and quantify the number of Ki-67-positive cells in the hair bulb.
Conclusion
This compound's targeted inhibition of ornithine decarboxylase provides a well-defined mechanism for reducing hair follicle cell proliferation. The quantitative data from clinical trials and preclinical studies consistently demonstrate its efficacy in slowing hair growth. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other potential hair growth modulators. The continued application of these and other advanced techniques will be crucial for the development of novel and improved therapies for hair-related disorders.
References
Eflornithine as a Tool for Studying Polyamine Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Their intricate roles in cellular function make them a critical area of study in various fields, from cancer biology to parasitology. Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[3] This property makes this compound an invaluable tool for researchers to probe the multifaceted functions of polyamines by depleting their intracellular concentrations. This technical guide provides a comprehensive overview of the use of this compound as a research tool, detailing its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action of this compound
This compound acts as a "suicide inhibitor" of ODC.[3] Structurally similar to ornithine, the natural substrate of ODC, this compound binds to the enzyme's active site. The catalytic action of ODC initiates a decarboxylation reaction on this compound, which then forms a covalent bond with a critical cysteine residue in the active site, leading to the enzyme's irreversible inactivation.[2] This targeted inhibition specifically blocks the conversion of ornithine to putrescine, thereby depleting the downstream polyamines, spermidine, and spermine.
Data Presentation: The Impact of this compound on Cancer Cell Lines
The efficacy of this compound in inhibiting cell proliferation and reducing polyamine levels has been documented across various cancer cell lines. The following tables summarize key quantitative data to facilitate comparison.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) | Incubation Time (hours) |
| BE(2)-C | Neuroblastoma | 3.0 | 72 |
| SMS-KCNR | Neuroblastoma | 10.6 | 72 |
| CHLA90 | Neuroblastoma | 25.8 | 72 |
| HCT116 | Colon Carcinoma | ~0.0075 (for D-DFMO) | Not Specified |
| Clone A | Colon Adenocarcinoma | Not Specified (Effective at 1 mM) | 96 |
| HuTu-80 | Duodenal Adenocarcinoma | Not Specified (Most Sensitive of 5 lines) | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | Not Specified (Most Resistant of 5 lines) | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell density and the assay used.
Table 2: Effect of this compound on Intracellular Polyamine Levels in Human Colon Carcinoma (Clone A) Cells
| Treatment | Putrescine | Spermidine | Spermine |
| Control | Detectable | Detectable | Detectable |
| 1 mM DFMO (96 h) | Nondetectable | Nondetectable | ~50% reduction |
Data adapted from Arundel et al., 1988.
Experimental Protocols
In Vitro Studies: this compound Treatment of Cultured Cells
Objective: To deplete intracellular polyamines in cultured cells to study the functional consequences.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DFMO) stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and resume growth for 24 hours.
-
This compound Treatment: Prepare the desired final concentrations of this compound by diluting the stock solution in fresh complete culture medium. A typical concentration range for initial experiments is 0.1 mM to 5.0 mM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle-treated control group (medium with the same volume of sterile water or PBS used to dissolve this compound).
-
Incubation: Incubate the cells for the desired duration. Significant depletion of putrescine and spermidine is often observed within 48-96 hours.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., polyamine level measurement, cell proliferation assay, cell cycle analysis).
Measurement of Intracellular Polyamine Levels by HPLC
Objective: To quantify the intracellular concentrations of putrescine, spermidine, and spermine following this compound treatment.
Principle: This method involves the derivatization of polyamines with a fluorescent tag (e.g., o-phthalaldehyde, OPA) followed by separation and detection using reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
Materials:
-
This compound-treated and control cells
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride or o-phthalaldehyde (OPA) derivatizing agent
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Protocol:
-
Cell Lysis and Deproteinization:
-
Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 0.2 M PCA.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Mix an aliquot of the supernatant with the derivatizing agent (e.g., OPA) according to the manufacturer's instructions. The reaction is typically carried out at a specific pH and temperature for a set time.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the polyamine derivatives using a suitable gradient of mobile phases (e.g., acetonitrile and an aqueous buffer).
-
Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives).
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized polyamine standards.
-
Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve.
-
Normalize the polyamine levels to the cell number or total protein content.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound-induced polyamine depletion on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 4.1. Include untreated control wells.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Objective: To determine the effect of this compound-induced polyamine depletion on cell cycle progression.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Polyamine Biosynthesis Pathway and this compound's Site of Action
Caption: Polyamine synthesis pathway and this compound's inhibitory action.
Experimental Workflow for Studying this compound's Effects
Caption: A typical workflow for in vitro this compound studies.
Signaling Pathways Affected by Polyamine Depletion
Caption: Signaling cascade leading to cell cycle arrest upon polyamine depletion.
Conclusion
This compound is a powerful and specific inhibitor of ODC, making it an indispensable tool for elucidating the diverse roles of polyamines in cellular physiology and pathology. By effectively depleting intracellular polyamines, researchers can investigate their involvement in cell proliferation, cell cycle regulation, and various signaling pathways. The experimental protocols and data presented in this guide offer a solid foundation for designing and conducting robust studies utilizing this compound. Careful consideration of cell line-specific sensitivities and appropriate experimental controls will ensure the generation of reliable and impactful data, furthering our understanding of polyamine function in health and disease.
References
Methodological & Application
Application Notes: Eflornithine in Cell Culture
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are small, positively charged molecules essential for cell growth, differentiation, and proliferation.[1][4] By blocking ODC, this compound depletes intracellular levels of polyamines like putrescine, spermidine, and spermine, thereby arresting cell proliferation. This mechanism makes it a valuable tool in cancer research and a therapeutic agent for conditions characterized by rapid cell division, such as in certain cancers and infections.
Mechanism of Action
The primary molecular target of this compound is the enzyme Ornithine Decarboxylase (ODC). In normal and cancerous cells, the MYC or MYCN oncogene often drives the transcription of the ODC1 gene, leading to increased ODC activity and polyamine production to sustain rapid growth. This compound acts as a "suicide inhibitor," meaning it binds irreversibly to the active site of ODC, preventing its substrate, ornithine, from being converted to putrescine. This initial step is critical for the entire polyamine synthesis pathway. The resulting depletion of polyamines disrupts numerous cellular processes, including DNA stabilization, protein synthesis, and gene expression, ultimately leading to a cytostatic effect.
Applications in Research
-
Cancer Biology: Studying the effects of polyamine depletion on the growth and survival of various cancer cell lines, particularly those with MYC/MYCN amplification like neuroblastoma.
-
Virology: Investigating the role of host cell polyamines in the replication of RNA viruses.
-
Parasitology: Used in in vitro models to study parasites like Trypanosoma brucei gambiense, the causative agent of African sleeping sickness.
-
Drug Development: Screening for synergistic effects when combined with other chemotherapeutic agents.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type, its metabolic rate, and the experimental conditions. The table below summarizes available in vitro data. Researchers should perform a dose-response curve to determine the optimal concentration (e.g., IC50) for their specific cell line.
| Organism/Cell Type | This compound Form | Effective Concentration (IC50) | Notes |
| Trypanosoma brucei gambiense | L-eflornithine | 5.5 µM | The L-enantiomer is the more active form. |
| Trypanosoma brucei gambiense | D-eflornithine | 50 µM | |
| Trypanosoma brucei gambiense | Racemic Mixture | ~25 µM | |
| L6 Rat Skeletal Myoblasts | Racemic Mixture | >100 µM | Used for cytotoxicity testing; high IC50 indicates low toxicity to these cells. |
This compound Cell Culture Treatment Protocol
This protocol provides a general framework for treating adherent mammalian cells with this compound. Parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each specific cell line and experimental goal.
1. Materials
-
This compound hydrochloride powder (or sterile solution)
-
Specific cancer cell line of interest (e.g., neuroblastoma, glioma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Sterile water or PBS for dissolving this compound
-
0.22 µm sterile syringe filters
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope, etc.)
2. Preparation of this compound Stock Solution
-
Prepare a 100 mM stock solution of this compound by dissolving the powder in sterile cell culture grade water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term use.
3. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed the cells into the appropriate culture plates at a predetermined density. This density should allow for logarithmic growth during the treatment period.
-
Example for a 96-well plate: Seed 5,000-10,000 cells per well in 100 µL of complete medium.
-
-
Cell Adherence:
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 18-24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a series of working solutions of this compound by diluting the 100 mM stock solution in complete culture medium. For a dose-response experiment, a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) is recommended.
-
Carefully remove the old medium from the cell plates.
-
Add the medium containing the desired final concentration of this compound to the respective wells. Include "vehicle control" wells containing medium with an equivalent volume of the solvent (water or PBS) used to dissolve the this compound.
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). The cytostatic effects of this compound may take longer to become apparent than cytotoxic drugs, so incubation times of 48-72 hours are common.
-
-
Assessment of Cell Viability/Proliferation:
-
At the end of the incubation period, assess the effect of the treatment using a suitable assay.
-
Example using MTT assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 3. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
Application Notes and Protocols for Eflornithine (DFMO) in vitro Assay for Ornithine Decarboxylase (ODC) Activity
Introduction
Ornithine Decarboxylase (ODC) is a pivotal and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1][2][3] These polyamines are essential for cell proliferation, differentiation, and apoptosis, with elevated levels often associated with carcinogenesis.[1][4] This makes ODC a significant therapeutic target for various cancers and infectious diseases. Eflornithine, also known as α-difluoromethylornithine (DFMO), is a well-characterized, irreversible "suicide" inhibitor of ODC. It acts as an ornithine analogue, and its mechanism-based inhibition leads to the depletion of cellular polyamines, thereby impeding cell growth. DFMO is clinically used for treating West African sleeping sickness and hirsutism and is under investigation for its chemopreventive and chemotherapeutic applications in various cancers, including neuroblastoma.
This document provides detailed protocols for conducting in vitro assays to measure ODC activity and its inhibition by this compound. The primary method described is the widely used radiometric assay, which quantifies the release of ¹⁴CO₂ from a radiolabeled substrate. Alternative methods are also briefly discussed.
Principle of the Assay
The in vitro ODC activity assay measures the enzymatic conversion of L-ornithine to putrescine and carbon dioxide. ODC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The most common method utilizes [1-¹⁴C]-L-ornithine as the substrate. The enzymatic reaction releases radiolabeled ¹⁴CO₂, which is captured and quantified using a liquid scintillation counter. The amount of ¹⁴CO₂ produced is directly proportional to the ODC activity. The inhibitory effect of this compound (DFMO) is determined by measuring the reduction in ¹⁴CO₂ release in the presence of the inhibitor.
Mechanism of ODC Inhibition by this compound (DFMO)
This compound acts as a substrate for ODC and is decarboxylated by the enzyme. This process generates a reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site of ODC, leading to its irreversible inactivation.
Experimental Protocols
Radiometric Assay for ODC Activity
This protocol is adapted from established methods for measuring ODC activity using radiolabeled ornithine.
A. Materials and Reagents
-
Purified recombinant human ODC enzyme
-
This compound (DFMO)
-
[1-¹⁴C]-L-ornithine (Specific Activity: ~55 mCi/mmol)
-
L-ornithine monohydrochloride
-
Pyridoxal-5-phosphate (PLP)
-
Dithiothreitol (DTT)
-
EDTA
-
Tris-HCl buffer (pH 7.5)
-
Sulfuric acid (5 M)
-
Sodium Hydroxide (NaOH, 0.1 M) or Hyamine hydroxide
-
Scintillation fluid
-
20 mL scintillation vials
-
1.5 mL microcentrifuge tubes
-
Filter paper discs
-
Incubator shaker (37°C)
-
Liquid scintillation counter
B. Preparation of Solutions
-
Enzyme Dilution Buffer: 25 mM Tris-HCl, 0.1 mM EDTA, pH 7.5.
-
Assay Mix (prepare fresh):
-
6.25 mM Tris-HCl (pH 7.5)
-
100 µM L-ornithine
-
50 µM Pyridoxal-5-phosphate
-
1.56 mM DTT
-
0.1 µCi [1-¹⁴C]-L-ornithine
-
-
Stop Solution: 5 M Sulfuric Acid
-
CO₂ Trapping Solution: 200 µL of 0.1 M NaOH or hyamine hydroxide saturated on a filter paper disc.
C. Experimental Procedure
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of DFMO in the enzyme dilution buffer.
-
In a microcentrifuge tube, add 100 ng of purified human ODC enzyme.
-
Add increasing concentrations of DFMO to the respective tubes. Include a vehicle control (no inhibitor).
-
Incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Prepare scintillation vials by placing a filter paper disc saturated with 200 µL of CO₂ trapping solution inside each vial cap or suspended above the reaction mix.
-
Add 200 µL of the Assay Mix to each 1.5 mL microcentrifuge tube containing the pre-incubated enzyme-inhibitor mixture.
-
Place the open microcentrifuge tubes inside the 20 mL scintillation vials, ensuring the tube does not touch the trapping solution.
-
Cap the scintillation vials tightly.
-
-
Incubation:
-
Incubate the vials at 37°C with shaking for 30-60 minutes.
-
-
Stopping the Reaction:
-
Stop the enzymatic reaction by injecting 250 µL of 5 M sulfuric acid into the microcentrifuge tubes through the vial cap using a syringe. Be careful not to disturb the trapping solution.
-
Continue to incubate at 37°C with shaking for an additional 30 minutes to ensure complete trapping of the released ¹⁴CO₂.
-
-
Measurement:
-
Carefully remove the microcentrifuge tubes from the scintillation vials.
-
Add 5 mL of scintillation fluid to each scintillation vial containing the filter paper.
-
Measure the disintegrations per minute (DPM) for each sample using a liquid scintillation counter.
-
D. Data Analysis
-
Calculate Specific ODC Activity: The specific activity is expressed as nmol of CO₂ released per minute per mg of protein.
-
Determine IC₅₀: Plot the percentage of ODC inhibition versus the log concentration of DFMO. The IC₅₀ value is the concentration of DFMO that inhibits 50% of the ODC activity. This can be calculated using non-linear regression analysis in software like GraphPad Prism.
Alternative Non-Radiometric Assays
While the radiometric assay is highly sensitive, non-radiometric methods offer advantages in terms of safety and ease of use.
-
Fluorescence-Based Tandem Assay: This high-throughput screening (HTS) compatible method uses a synthetic receptor (cucurbituril, CB6) and a fluorescent dye. Putrescine, the product of the ODC reaction, has a higher affinity for CB6 than the dye. As putrescine is produced, it displaces the dye from the receptor, causing a change in fluorescence intensity.
-
Colorimetric Assay: This method involves a coupled enzymatic reaction. The putrescine produced by ODC is oxidized by a diamine oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then measured using a colorimetric probe.
-
HPLC-Based Methods: Putrescine can be derivatized and then quantified by high-performance liquid chromatography (HPLC), offering a highly specific and reproducible method.
Experimental Workflow: Radiometric ODC Assay
Data Presentation
The inhibitory potency of this compound (DFMO) against ODC has been determined in various studies. The table below summarizes key kinetic and inhibitory constants.
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC₅₀ | ~7.5 µM | Purified Human ODC (for D-DFMO) | |
| IC₅₀ | 9.1 µM | Racemic this compound (in vitro) | |
| IC₅₀ | 5.5 µM | L-Eflornithine (in vitro) | |
| IC₅₀ | ~50 µM | D-Eflornithine (in vitro) | |
| K(D) (L-DFMO) | 1.3 ± 0.3 µM | Purified Human ODC | |
| K(D) (D-DFMO) | 28.3 ± 3.4 µM | Purified Human ODC | |
| K(inact) | 0.15 ± 0.03 min⁻¹ | Purified Human ODC (for L-DFMO) | |
| K(inact) | 0.25 ± 0.03 min⁻¹ | Purified Human ODC (for D-DFMO) |
Note: IC₅₀ values can vary depending on assay conditions, such as substrate concentration and enzyme source.
Conclusion
The in vitro ODC activity assay is a fundamental tool for studying the efficacy of inhibitors like this compound. The radiometric assay remains a gold standard for its sensitivity and direct measurement of enzymatic activity. The provided protocols and data serve as a comprehensive guide for researchers in oncology, parasitology, and drug development to reliably assess ODC inhibition and screen for novel therapeutic agents targeting the polyamine biosynthesis pathway.
References
- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Eflornithine Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of eflornithine for in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound in various disease models.
Physicochemical Properties of this compound Hydrochloride
This compound hydrochloride (also known as DFMO hydrochloride) is a white to off-white crystalline powder. It is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. Understanding its physical and chemical properties is crucial for proper formulation and handling.
| Property | Value | Reference |
| Molecular Formula | C6H12F2N2O2·HCl·H2O | [1] |
| Molecular Weight | 236.65 g/mol | [1] |
| Melting Point | 246 ± 0.5°C | [1][2] |
| Solubility | Highly soluble in water; lower solubility in organic solvents. A 100 mg/mL solution in water is clear and may require sonication. | [3] |
| Log P | -2.1 | |
| Stability | Good heat stability, but can be susceptible to oxidative and photo-degradation. |
Signaling Pathway of this compound
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. The MYCN oncogene, which is amplified in high-risk neuroblastoma, transcriptionally activates ODC. By inhibiting ODC, this compound depletes polyamine levels, leading to a cytostatic effect and the suppression of tumor growth.
References
Application Notes and Protocols for Eflornithine Analysis using Mass Spectrometry
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation.[1][2] By inhibiting ODC, this compound disrupts the polyamine synthesis pathway, making it an effective therapeutic agent for conditions characterized by rapid cell growth. It is notably used in the treatment of West African trypanosomiasis (sleeping sickness) and hirsutism (excessive hair growth).[3]
Pharmacokinetic studies have shown that this compound is not extensively metabolized in the human body, with approximately 80% of the drug being excreted unchanged in the urine.[1][2] Consequently, the focus of mass spectrometry analysis for this compound is twofold:
-
Quantitative analysis of this compound: To determine the concentration of the parent drug in biological matrices for pharmacokinetic and therapeutic drug monitoring studies.
-
Metabolite analysis: To measure the downstream effects of this compound on the metabolome, specifically the polyamine pathway. This involves the quantification of key polyamines and related metabolites, such as ornithine, putrescine, spermidine, and their acetylated forms, to understand the pharmacodynamic effects of the drug.
This document provides detailed application notes and protocols for the analysis of this compound and key polyamines in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action and Metabolic Impact
This compound's primary therapeutic action is the irreversible inhibition of ornithine decarboxylase. This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis. By blocking this step, this compound leads to a depletion of downstream polyamines, such as spermidine and spermine, which are essential for cellular functions. This disruption of the polyamine pathway is the basis of its therapeutic effects. An untargeted metabolomics approach has revealed that this compound treatment leads to expected changes in the polyamine pathway, including the observation of N-acetylated ornithine and putrescine.
References
Application Notes and Protocols: Eflornithine Solubility and Stability in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3][4] This mechanism of action makes it a valuable compound for research in oncology, parasitology, and dermatology.[5] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro and in vivo studies. Understanding the solubility and stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of available data on the solubility of this compound in DMSO, along with detailed protocols for determining its solubility and assessing its stability.
Data Presentation: this compound Solubility in DMSO
The solubility of this compound in DMSO appears to vary depending on the salt form of the compound. There is conflicting data in the available literature, highlighting the importance of empirical determination for specific experimental needs. It is also noted that the presence of moisture in DMSO can reduce the solubility of this compound hydrochloride hydrate.
| Compound Form | Reported Solubility in DMSO | Source | Notes |
| This compound Hydrochloride Hydrate | Insoluble (<1 mg/mL) | Selleck Chemicals | Moisture-absorbing DMSO is stated to reduce solubility. |
| This compound Hydrochloride Hydrate | 2.77 mg/mL (11.71 mM) | TargetMol | Sonication is recommended to aid dissolution. |
| This compound (Free Base) | Soluble in DMSO | MedKoo Biosciences | No quantitative value provided. Stated as not soluble in water. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO (Saturation Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of this compound in DMSO.
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.
Materials:
-
This compound (hydrochloride hydrate or free base)
-
Anhydrous DMSO
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Thermostatic shaker or incubator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or a validated spectrophotometric method
-
Analytical balance
-
Calibrated pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a series of microcentrifuge tubes or glass vials. The exact amount should be more than the anticipated solubility.
-
Add a precise volume of anhydrous DMSO to each tube (e.g., 1 mL).
-
Tightly cap the tubes to prevent moisture absorption.
-
-
Equilibration:
-
Place the tubes in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation ensures continuous mixing of the solid with the solvent.
-
-
Sample Processing:
-
After equilibration, remove the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of this compound in DMSO.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
-
Protocol 2: Assessment of this compound Stability in DMSO
This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions. Forced degradation studies suggest that this compound may be susceptible to oxidative and photo-degradation.
Objective: To evaluate the stability of this compound in DMSO over time at different storage temperatures and to assess the impact of freeze-thaw cycles.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
Calibrated pipettes
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Storage environments: -80°C, -20°C, 4°C, and room temperature (with light protection)
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials to minimize headspace and protect from light.
-
-
Storage Conditions and Time Points:
-
Store the aliquots under the following conditions:
-
-80°C
-
-20°C
-
4°C
-
Room temperature (in the dark)
-
-
Establish time points for analysis, for example: 0, 1 week, 1 month, 3 months, and 6 months.
-
-
Freeze-Thaw Cycle Assessment:
-
Prepare a separate set of aliquots to be stored at -20°C or -80°C.
-
Subject these samples to a predetermined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A single cycle consists of freezing the sample for at least 12 hours followed by thawing to room temperature.
-
-
Sample Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the samples by HPLC to determine the concentration of the parent this compound compound. The appearance of new peaks in the chromatogram may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for determining this compound solubility and stability in DMSO.
Caption: this compound inhibits the Ornithine Decarboxylase (ODC) pathway.
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. This compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound: MedlinePlus Drug Information [medlineplus.gov]
Eflornithine Dosing Regimens for Mouse Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (α-difluoromethylornithine or DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells.[3][4] By depleting cellular polyamines, this compound exhibits cytostatic effects and has been investigated as a therapeutic and chemopreventive agent in various cancers.[2] This document provides detailed application notes and protocols for the administration of this compound in preclinical mouse models of cancer, summarizing effective dosing regimens and experimental methodologies from published studies.
Introduction
The dysregulation of polyamine metabolism is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the synthesis of putrescine and downstream polyamines, spermidine and spermine. This inhibition leads to a reduction in cell proliferation and can delay or prevent tumor formation. Preclinical studies in various mouse models of cancer, including neuroblastoma, colon cancer, skin cancer, and glioblastoma, have demonstrated the anti-tumor efficacy of this compound. The choice of dosing regimen, including the route of administration, dose, and duration of treatment, is critical for achieving therapeutic efficacy while minimizing potential toxicities. This document aims to provide a comprehensive resource for researchers utilizing this compound in in vivo cancer models.
This compound Dosing Regimens in Mouse Cancer Models
The following tables summarize this compound dosing regimens used in various mouse models of cancer. Doses administered in drinking water are presented as a percentage, with an estimated conversion to mg/kg/day provided for reference. This conversion is based on the average daily water consumption of a mouse (approximately 1.5 mL per 10 grams of body weight).
Table 1: this compound Administration via Drinking Water
| Cancer Type | Mouse Model | This compound Concentration (% in drinking water) | Estimated Dose (mg/kg/day) | Treatment Duration | Key Findings |
| Neuroblastoma | TH-MYCN Transgenic Mice | 1% | ~1500 | From birth onward | Increased tumor-free survival and prevented tumor formation. |
| Neuroblastoma | Xenograft (MYCN-amplified cells) | 2% | ~3000 | Started on the day of injection | Prevented or delayed tumor formation and improved event-free survival. |
| Colon Cancer | Chemically-induced (Dimethylhydrazine) | 1% | ~1500 | Continuously throughout the study | Significant inhibition of colon tumor incidence. |
Table 2: this compound Administration via Other Routes
| Cancer Type | Mouse Model | Administration Route | Dosage | Frequency | Treatment Duration | Key Findings |
| Skin Cancer | Topical Application | Topical Cream (13.9%) | ~50 mg per mouse | Twice a day | Up to 36 days | Enhanced inhibition of hair growth (as a surrogate for cell proliferation). |
| Glioblastoma | Not Specified | Oral | 2 g/m² | Every 8 hours | Days 1-14 and 29-42 | Part of a combination therapy study with BCNU. |
Experimental Protocols
Administration of this compound in Drinking Water
This protocol is suitable for long-term administration of this compound in studies investigating cancer prevention or the treatment of established tumors.
Materials:
-
This compound hydrochloride (DFMO)
-
Drinking water (sterile, acidified, or as per institutional guidelines)
-
Water bottles
-
Scale
-
Graduated cylinder
Procedure:
-
Calculate the required amount of this compound: To prepare a 1% (w/v) solution, dissolve 1 gram of this compound in 100 mL of drinking water. Scale the volume as needed for the number of cages.
-
Prepare the this compound solution: Weigh the calculated amount of this compound powder and dissolve it completely in the appropriate volume of drinking water. Ensure thorough mixing.
-
Fill the water bottles: Fill the water bottles for the treatment group with the this compound solution. For the control group, use regular drinking water.
-
Monitor water consumption: If possible, monitor the daily water consumption of the mice to get a more accurate estimation of the drug intake.
-
Replenish the solution: Prepare fresh this compound solution and replace the water bottles at least twice a week to ensure drug stability and freshness.
-
Treatment duration: Continue the administration for the duration specified in the experimental design.
Subcutaneous Xenograft Mouse Model of Cancer
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Calipers
-
This compound solution (for administration)
Procedure:
-
Cell Preparation:
-
Culture cancer cells under standard conditions until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
This compound Treatment:
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin this compound administration according to the chosen regimen (e.g., in drinking water, by oral gavage, or intraperitoneal injection).
-
-
Endpoint:
-
Continue treatment and tumor monitoring until the study endpoint is reached (e.g., predetermined tumor volume, study duration, or signs of toxicity).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits the polyamine synthesis pathway.
Caption: Workflow for a typical in vivo this compound study.
References
- 1. MiTO [mito.dkfz.de]
- 2. Mouse tumor xenograft model [bio-protocol.org]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Combination Therapy with other Anticancer Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (α-difluoromethylornithine or DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines are essential for cell proliferation and differentiation, and their levels are often elevated in cancer cells.[2][4] By depleting intracellular polyamines, this compound can arrest the cell cycle and inhibit tumor growth. While showing modest activity as a single agent in some cancers, its primary potential lies in combination therapies, where it can synergize with other anticancer drugs to enhance their efficacy.
Recently, this compound was approved by the FDA to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB) who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval has spurred further interest in exploring this compound's role in various combination regimens for a range of malignancies.
These application notes provide a summary of key quantitative data from preclinical and clinical studies of this compound in combination with other anticancer drugs. Detailed protocols for essential in vitro and in vivo experiments are also provided to facilitate further research in this promising area of cancer therapy.
Data Summary: this compound Combination Therapies
The following tables summarize the quantitative data from preclinical and clinical studies of this compound in combination with various anticancer agents.
| Combination Partner | Cancer Type | Model System | Key Findings | Reference |
| Lomustine | Recurrent Anaplastic Astrocytoma (IDH-mutant, Grade 3) | Phase 3 Clinical Trial (STELLAR) | Median Overall Survival (OS): 34.9 months (this compound + Lomustine) vs. 23.5 months (Lomustine alone); HR = 0.64, p = 0.0136. Median Progression-Free Survival (PFS): 15.8 months (this compound + Lomustine) vs. 7.2 months (Lomustine alone); HR = 0.57, p = 0.0113. | |
| AMXT 1501 | Neuroblastoma | Preclinical (Cell Lines) | IC50 (this compound): 20.76 - 33.3 mM. IC50 (AMXT 1501): 14.13 - 17.72 µM. The combination treatment resulted in hypophosphorylation of the retinoblastoma protein (Rb), suggesting G1 cell cycle arrest, and induced apoptosis. | |
| Anti-GD2 Immunotherapy (Maintenance) | High-Risk Neuroblastoma | Externally Controlled Trial | Event-Free Survival (EFS) Hazard Ratio (HR): 0.48 (95% CI: 0.27-0.85). Overall Survival (OS) Hazard Ratio (HR): 0.32 (95% CI: 0.15-0.70). | |
| Temozolomide | Glioblastoma | Preclinical (U87MG cells) | This compound treatment following temozolomide exposure resulted in a mutation frequency statistically similar to that of untreated cells, suggesting it may inhibit the progression of DNA mutations caused by alkylating agents. | |
| Etoposide | Relapsed/Refractory Neuroblastoma | Phase 1/2 Clinical Trial | A clinical trial is ongoing to evaluate the combination of this compound and etoposide. | |
| Pembrolizumab | STK11-Mutant Advanced or Metastatic Non-small Cell Lung Cancer | Phase 1/2 Clinical Trial | A clinical trial is ongoing to evaluate the safety and efficacy of this compound in combination with pembrolizumab. |
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound in combination therapies stem from its unique mechanism of action targeting polyamine synthesis, which can potentiate the effects of various other anticancer agents.
Polyamine Synthesis Inhibition by this compound
Caption: this compound irreversibly inhibits ODC, blocking polyamine synthesis.
Synergistic Mechanisms in Combination Therapy
The depletion of polyamines by this compound can lead to several downstream effects that enhance the efficacy of other anticancer drugs:
-
Cell Cycle Arrest: Polyamine depletion can cause a G1 cell cycle arrest, sensitizing rapidly dividing cancer cells to cell cycle-specific chemotherapeutic agents.
-
Enhanced Apoptosis: this compound in combination with other agents can lead to increased apoptosis, as seen with the polyamine transport inhibitor AMXT 1501.
-
Inhibition of DNA Repair and Mutagenesis: By arresting the cell cycle, this compound may provide less opportunity for cancer cells to repair DNA damage induced by alkylating agents like temozolomide, and may inhibit the fixation of treatment-induced mutations.
-
Modulation of the Tumor Microenvironment: Polyamines are known to have immunosuppressive effects. By reducing polyamine levels, this compound may enhance anti-tumor immune responses, creating a more favorable environment for immunotherapies like checkpoint inhibitors.
Caption: this compound's effects potentiate various anticancer drug classes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound in combination with another anticancer drug on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (DFMO)
-
Anticancer drug of interest
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete medium at 2X the final desired concentration.
-
Remove the medium from the wells and add 50 µL of the 2X this compound solution and 50 µL of the 2X combination drug solution (or medium for controls). This will result in a final volume of 100 µL with 1X drug concentrations.
-
Include wells with cells and medium only (no drug), cells with this compound only, and cells with the combination drug only.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells (100% viability).
-
Plot dose-response curves and calculate IC50 values.
-
Use software such as CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Caption: A streamlined workflow for assessing cell viability using the MTS assay.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound combination therapy using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (DFMO)
-
Anticancer drug of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treat cells with this compound, the combination drug, or the combination of both at predetermined concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation (e.g., 5 minutes at 300 x g).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., neuroblastoma or glioblastoma cell line)
-
Matrigel (optional)
-
This compound (formulated for oral administration, e.g., in drinking water or by oral gavage)
-
Anticancer drug of interest (formulated for appropriate route of administration, e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (or a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Administer this compound (e.g., 2% in drinking water or by daily oral gavage).
-
Administer the combination drug according to its established dosing schedule and route of administration.
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the differences between treatment groups.
-
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound, as an inhibitor of polyamine synthesis, holds significant promise as a component of combination cancer therapy. The data presented here highlight its potential to synergize with a variety of anticancer agents, including chemotherapy, targeted therapy, and immunotherapy, across different cancer types. The provided protocols offer a foundation for researchers to further investigate and optimize this compound-based combination strategies, with the ultimate goal of improving patient outcomes. As our understanding of the intricate roles of polyamines in cancer biology grows, so too will the opportunities for innovative and effective therapeutic interventions involving this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. LTBK-01. PHASE 3 STELLAR STUDY SHOWS this compound IMPROVES OVERALL SURVIVAL (OS) AND PROGRESSION FREE SURVIVAL (PFS) IN PATIENTS WITH RECURRENT 2021 WHO ASTROCYTOMA, IDH-MUTANT GRADE 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Eflornithine Targeted Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), has established therapeutic roles in treating West African trypanosomiasis (sleeping sickness) and facial hirsutism in women.[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell division and differentiation.[3][4] By inhibiting this enzyme, this compound effectively slows cell proliferation.[5] This mechanism has also prompted investigations into its potential as a chemopreventive and therapeutic agent for certain cancers, such as neuroblastoma.
The efficacy of this compound is highly dependent on its delivery to the target site. For trypanosomiasis, the drug must cross the blood-brain barrier to eradicate parasites in the central nervous system. For hirsutism, it must effectively penetrate the skin to reach hair follicles. Consequently, advanced and targeted delivery methods are critical for optimizing therapeutic outcomes and minimizing systemic side effects.
These application notes provide an overview of this compound's mechanism, targeted delivery strategies, and detailed protocols for the formulation and evaluation of advanced delivery systems.
Mechanism of Action and Associated Signaling Pathways
This compound acts as a "suicide inhibitor," meaning it irreversibly binds to and inactivates ornithine decarboxylase (ODC). This enzyme catalyzes the conversion of ornithine to putrescine, the first and committed step in the polyamine biosynthesis pathway, which produces essential molecules like spermidine and spermine required for cell growth.
The regulation of ODC itself is complex and involves multiple signaling cascades. For instance, the p44/42 mitogen-activated protein kinase (MAPK) pathway is essential for ODC induction, while other pathways like PI3K/Akt can be activated in response to ODC inhibition, promoting cell survival. Understanding these pathways is crucial for developing combination therapies, particularly in oncology.
Targeted Delivery Systems and Strategies
Targeted delivery of this compound is essential to maximize its concentration at the site of action while minimizing systemic exposure. Key strategies are focused on its primary applications.
Topical Delivery for Hirsutism
The primary challenge for topical delivery is ensuring adequate penetration through the stratum corneum to the hair follicles.
-
Conventional Creams: The most common formulation is a 13.9% this compound hydrochloride cream (e.g., Vaniqa®). While effective, patient satisfaction can be limited, suggesting room for improved efficacy.
-
Permeation Enhancement: Pre-treating the skin with microneedles can create micropores that significantly enhance the permeation of this compound into the skin, thereby improving its hair growth inhibitory activity.
-
Advanced Formulations: Novel carrier systems like electrospun nanofibers and gels are being developed to improve drug release and skin contact. Nanofibers, in particular, offer a large surface-to-volume ratio, which can lead to rapid dissolution and drug release.
Systemic Delivery for CNS Indications
For treating the second stage of African trypanosomiasis, this compound must be delivered to the central nervous system (CNS). This requires crossing the highly selective blood-brain barrier (BBB). Research indicates that this compound, as an amino acid analogue, utilizes specific transporters to cross the BBB, primarily the cationic amino acid transporter system y+ and potentially organic cation transporters (OCT). Leveraging these endogenous transport systems is a key strategy for CNS-targeted delivery.
Data Presentation: Formulation Characteristics
Quantitative data from formulation studies are crucial for comparing the performance of different delivery systems.
| Delivery System | Key Parameters | Value | Reference |
| Electrospun Nanofibers | Average Fiber Diameter | 490 ± 140 nm | |
| Encapsulation Efficiency (EE%) | 88 ± 7% | ||
| Drug Loading (DL) | 92 ± 7 µg/mg | ||
| In Vitro Release (Initial Burst) | ~80% in 5 minutes | ||
| In Vitro Release (Complete) | 100% after 360 minutes | ||
| Topical Gel | In Vitro Release (Total) | 81.23% ± 0.26 | |
| Ex Vivo Permeation (Total) | 76.88% ± 0.35 | ||
| Topical Cream (13.9%) | Peak Plasma Concentration (Cmax) | 4.96 - 10.44 ng/ml | |
| Plasma Half-life (t1/2) | ~8 hours | ||
| Systemic Absorption | Minimal |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline key experiments for the development and evaluation of this compound delivery systems.
Protocol: Formulation of this compound-Loaded Electrospun Nanofibers
This protocol is adapted from methodologies used in the development of nanofiber-based delivery systems.
-
Polymer Solution Preparation: Prepare a polymer solution by dissolving hydrophilic polymers such as polyvinylpyrrolidone (PVP) and hyaluronic acid (HA) in deionized water.
-
Drug Incorporation: Add this compound Hydrochloride (EFH) to the polymer solution and stir until a homogenous solution is obtained.
-
Electrospinning Process:
-
Load the EFH-polymer solution into a plastic syringe fitted with a metallic needle.
-
Mount the syringe on a syringe pump to ensure a constant flow rate.
-
Apply a high voltage (e.g., 15-25 kV) to the needle tip.
-
Place a grounded collector (e.g., aluminum foil-wrapped plate) at a fixed distance (e.g., 10-20 cm) from the needle tip.
-
Initiate the syringe pump to eject the solution. The electrostatic forces will cause the jet to stretch and solidify into nanofibers on the collector.
-
-
Drying and Storage: Dry the resulting nanofiber mat under a vacuum to remove any residual solvent and store it in a desiccator until further use.
Protocol: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL)
This protocol provides a method to quantify the amount of this compound successfully incorporated into a delivery system.
-
Sample Preparation: Accurately weigh a sample of the this compound-loaded nanofibers.
-
Drug Extraction: Dissolve the sample in a known volume of a suitable solvent (e.g., 25 mL of deionized water) to release the encapsulated drug.
-
Quantification: Analyze the amount of this compound in the resulting solution using a validated analytical method, such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) or a spectrophotometric method.
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanofibers / Mass of nanofibers) x 100
-
Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100
-
Protocol: In Vitro Drug Release Study
This protocol assesses the rate and extent of drug release from the formulation.
-
Apparatus Setup: Use a dissolution apparatus or Franz diffusion cells. For nanofibers, a sample can be placed in a dialysis membrane bag.
-
Release Medium: Fill the receptor compartment or vessel with a suitable release medium (e.g., Phosphate Buffer Saline, pH 5.4 to mimic skin surface pH) and maintain a constant temperature (e.g., 32°C or 37°C).
-
Sample Introduction: Place the weighed formulation (e.g., nanofiber mat, gel) in the donor compartment, ensuring contact with the release medium.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, 360 minutes), withdraw an aliquot of the release medium from the receptor compartment.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile. Analyze the data using kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Protocol: In Vitro Skin Permeation Study
This protocol evaluates the ability of this compound to permeate through the skin from a topical formulation.
-
Skin Preparation: Use excised skin from a suitable animal model (e.g., mouse dorsal skin). Shave the hair 24 hours prior to excision. Carefully excise the full-thickness skin and remove any subcutaneous fat.
-
Franz Diffusion Cell Setup:
-
Mount the excised skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a suitable buffer (e.g., PBS pH 7.4) and maintain at 32°C to simulate skin surface temperature. Stir continuously.
-
-
Formulation Application: Apply a known quantity of the this compound formulation evenly onto the skin surface in the donor compartment.
-
Sampling and Analysis: At predetermined time points over 24-48 hours, collect samples from the receptor compartment and analyze for this compound concentration as described in Protocol 4.3.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the curve.
Protocol: Quantification of this compound using UV-Vis Spectrophotometry
This is a simple and cost-effective method for quantifying this compound, often requiring a derivatization step.
-
Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or distilled water). Prepare a series of working standard solutions by serial dilution (e.g., 0.5-4.5 µg/mL).
-
Derivatization (if necessary): this compound lacks a strong chromophore. Derivatization is often required.
-
Method A (Dansyl Chloride): Mix an aliquot of the this compound solution with a dansyl chloride solution in acetone.
-
Method B (PDAB): Mix an aliquot with para-dimethylamino benzaldehyde (PDAB) solution in an acidic buffer (pH 5.4). Heat the mixture in a water bath (e.g., 90°C for 30 min) to develop color.
-
-
Spectrophotometric Measurement:
-
Scan the derivatized standard solutions across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard and unknown samples at the determined λmax against a reagent blank.
-
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of unknown samples using the linear regression equation from the curve.
Protocol: In Vivo Efficacy of Topical Formulations (Mouse Model)
This protocol assesses the hair growth inhibition efficacy of a topical this compound formulation.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Allow animals to acclimatize for at least one week.
-
Hair Removal: Anesthetize the mice and remove hair from a defined area on the dorsal skin using an electric clipper.
-
Treatment Groups: Divide animals into groups (e.g., Untreated Control, Vehicle Control, this compound Formulation).
-
Formulation Application: Twice daily, apply a standardized amount of the respective formulation to the depilated skin area for each group.
-
Efficacy Monitoring:
-
Monitor and document hair re-growth daily using visual scoring and digital photography.
-
Continue the treatment for a specified period (e.g., 20-40 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect skin samples from the treated areas.
-
Perform histological analysis (e.g., H&E staining) to examine the hair follicles and skin morphology.
-
Immunohistochemistry for proliferation markers (e.g., Ki-67) can be performed to quantify the effect on cell proliferation in the hair follicles.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Eflornithine Treatment of Trypanosoma brucei In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a crucial drug in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, which is caused by the protozoan parasite Trypanosoma brucei. It is particularly effective against the late stage of the disease caused by Trypanosoma brucei gambiense. This compound acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[1][2][3] Polyamines, such as putrescine and spermidine, are essential for cellular proliferation and differentiation in trypanosomes.[1][2] By inhibiting ODC, this compound depletes the parasite's polyamine stores, leading to a cessation of cell division and eventual death. Understanding the in vitro activity of this compound against T. brucei is fundamental for drug efficacy studies, resistance monitoring, and the development of new therapeutic strategies.
This document provides detailed application notes and experimental protocols for the in vitro treatment of T. brucei with this compound. It includes methodologies for parasite culture, determination of drug susceptibility (IC50 values), and the selection of this compound-resistant strains.
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Enantiomers against T. b. gambiense Strains
The following table summarizes the 50% inhibitory concentration (IC50) values of racemic this compound, L-eflornithine, and D-eflornithine against three different strains of T. b. gambiense. Data indicates that L-eflornithine is the more potent enantiomer.
| Compound | Strain STIB930 IC50 (µM) | Strain K03048 IC50 (µM) | Strain 130R IC50 (µM) | Combined Strains IC50 (µM) |
| Racemic this compound | 6.4 | 17 | 14 | 9.1 |
| L-Eflornithine | 4.1 | 8.9 | 7.7 | 5.5 |
| D-Eflornithine | 39 | 73 | 76 | 50 |
Table 2: In Vitro Efficacy of this compound against Wild-Type and Resistant T. b. brucei
This table presents the IC50 values of this compound against wild-type T. b. brucei strain 427 and an in vitro-selected this compound-resistant line, demonstrating a significant increase in the IC50 value in the resistant strain.
| Strain | This compound IC50 (µM) | Fold Resistance |
| T. b. brucei 427 Wild-Type | ~15 | 1x |
| T. b. brucei 427 Resistant | ~600 | ~40x |
Note: The IC50 values can vary between studies and experimental conditions.
Table 3: Effect of this compound Treatment on Polyamine Levels in T. brucei
The following data, derived from in vivo treatment of rats infected with T. brucei, illustrates the impact of this compound on intracellular polyamine concentrations in the parasites. Treatment with DFMO leads to a significant reduction in putrescine and spermidine levels.
| Treatment Duration | Putrescine (% of Control) | Spermidine (% of Control) |
| 12 hours | Undetectable | Decreased |
| 48 hours | Undetectable | 24% |
Table 4: [3H]-Eflornithine Accumulation in Wild-Type and Resistant T. b. brucei
This table shows the reduced accumulation of radiolabeled this compound in a resistant T. b. brucei strain compared to the wild-type, indicating that impaired drug uptake is a key mechanism of resistance.
| Time (minutes) | Wild-Type (nmol/10^8 cells) | Resistant (nmol/10^8 cells) |
| 5 | ~0.8 | ~0.2 |
| 15 | ~1.5 | ~0.3 |
| 30 | ~2.5 | ~0.5 |
Experimental Protocols
Protocol 1: In Vitro Culture of Bloodstream Form Trypanosoma brucei
This protocol describes the standard method for maintaining bloodstream forms of T. brucei in axenic culture.
Materials:
-
HMI-9 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
2-mercaptoethanol
-
T. brucei bloodstream form stabilate
-
T-25 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete HMI-9 medium by supplementing the basal medium with 10-20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Rapidly thaw a cryopreserved stabilate of T. brucei bloodstream forms in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifuge the cells at 1,000 x g for 10 minutes at room temperature.
-
Carefully aspirate the supernatant, leaving a small volume to resuspend the cell pellet.
-
Resuspend the pellet and transfer the cells to a T-25 flask containing 5-10 mL of complete HMI-9 medium.
-
Incubate the flask in a humidified incubator at 37°C with 5% CO2.
-
Monitor the parasite density daily using a hemocytometer. The cell density should be maintained between 1 x 10^5 and 2 x 10^6 cells/mL.
-
Subculture the parasites every 1-2 days by diluting the culture with fresh, pre-warmed complete HMI-9 medium to a density of 1-2 x 10^5 cells/mL.
Protocol 2: Determination of this compound IC50 using the Alamar Blue Assay
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC50) of this compound against T. brucei using the resazurin-based Alamar Blue assay.
Materials:
-
T. brucei bloodstream form culture
-
Complete HMI-9 medium
-
This compound stock solution (e.g., 20 mM in sterile water)
-
96-well flat-bottom microtiter plates
-
Alamar Blue (Resazurin) solution
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Harvest mid-log phase T. brucei and adjust the cell density to 2 x 10^5 cells/mL in complete HMI-9 medium.
-
Prepare serial dilutions of this compound in complete HMI-9 medium in a separate 96-well plate. A typical starting concentration is 2 mM, followed by 2-fold serial dilutions.
-
Add 100 µL of the parasite suspension (2 x 10^4 cells) to each well of the assay plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include wells with parasites only (positive control) and medium only (negative control).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Following the 48-hour incubation, add 20 µL of Alamar Blue solution to each well.
-
Incubate the plate for an additional 24 hours.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: In Vitro Selection of this compound-Resistant Trypanosoma brucei
This protocol describes a method for generating this compound-resistant T. brucei in the laboratory through continuous exposure to increasing drug concentrations.
Materials:
-
Wild-type T. brucei bloodstream form culture
-
Complete HMI-9 medium
-
This compound stock solution
-
T-25 cell culture flasks
Procedure:
-
Initiate a culture of wild-type T. brucei in a T-25 flask.
-
Once the culture is established, add this compound at a concentration equivalent to the IC50 of the wild-type strain (e.g., 15 µM).
-
Monitor the culture daily. Initially, a significant proportion of the parasites will die.
-
Continue to subculture the surviving parasites in the presence of the same this compound concentration until the growth rate returns to a level comparable to the wild-type culture.
-
Once the parasites are growing robustly, double the concentration of this compound in the culture medium.
-
Repeat steps 3-5, gradually increasing the this compound concentration over several weeks to months.
-
Periodically, determine the IC50 of the selected parasite population to monitor the level of resistance.
-
Once a desired level of resistance is achieved (e.g., >40-fold increase in IC50), the resistant cell line can be cloned by limiting dilution to ensure a genetically homogeneous population.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Trypanosoma brucei.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship
Caption: Development and characteristics of this compound resistance.
References
- 1. In vivo effects of difluoromethylornithine on trypanothione and polyamine levels in bloodstream forms of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. Inhibition of polyamine biosynthesis by alpha-difluoromethylornithine in African trypanosomes and Pneumocystis carinii as a basis of chemotherapy: biochemical and clinical aspects [pubmed.ncbi.nlm.nih.gov]
Application Notes: Eflornithine for Inducing Polyamine Depletion in Cells
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines in mammalian cells.[2][3] Polyamines—primarily putrescine, spermidine, and spermine—are ubiquitous polycations essential for cell proliferation, differentiation, and survival.[4] By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, leading to a range of cytostatic and, in some cases, apoptotic effects. This makes it an invaluable tool for researchers studying the diverse roles of polyamines in cellular processes and a potential therapeutic agent for hyperproliferative diseases like cancer.
Mechanism of Action
This compound acts as a "suicide inhibitor." Structurally similar to ornithine, it binds to the active site of the ODC enzyme. The enzyme then initiates its catalytic process, which decarboxylates this compound. This process, however, results in the formation of a covalent bond between the inhibitor and the enzyme, permanently inactivating it. This irreversible inhibition blocks the conversion of ornithine to putrescine, the initial step in the polyamine synthesis pathway, thereby leading to the depletion of downstream polyamines, spermidine and spermine.
Cellular Consequences of Polyamine Depletion
The depletion of intracellular polyamines via this compound treatment has profound effects on cellular function:
-
Inhibition of Cell Proliferation: Polyamines are essential for cell growth. Their depletion consistently leads to a cytostatic effect, inhibiting cell proliferation in a dose-dependent manner.
-
Cell Cycle Arrest: Many cell types, when treated with this compound, arrest in the G1 phase of the cell cycle. This arrest is often accompanied by the upregulation of cell cycle inhibitors such as p21(Waf1/Cip1), p27(Kip1), and the tumor suppressor protein p53.
-
Induction of Apoptosis: In certain cell lines, prolonged and severe polyamine depletion can trigger apoptosis. This process is often mediated through the mitochondrial pathway, involving the disruption of the mitochondrial membrane potential and the activation of caspase-3.
-
Inhibition of Translation: Spermidine and spermine play a critical role in protein synthesis. Their depletion can lead to a near-total arrest in translation, which precedes cell death.
-
Modulation of Signaling Pathways: Polyamine depletion can activate stress-related signaling cascades, such as the JNK (c-Jun NH2-terminal kinase) and MAPK (mitogen-activated protein kinase) pathways.
References
- 1. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rational discovery of multipurpose inhibitors of the ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eflornithine Topical Formulation in Skin Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of topical eflornithine in skin cancer research. This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has shown potential in the chemoprevention and treatment of skin cancers. Polyamines are essential for cell proliferation and differentiation, and their dysregulation is a hallmark of cancer. By depleting polyamine levels, this compound can inhibit cancer cell growth and promote apoptosis.
Mechanism of Action
This compound acts as a suicide inhibitor of ornithine decarboxylase (ODC).[1] By irreversibly binding to and inactivating ODC, it blocks the conversion of ornithine to putrescine, the first step in the synthesis of polyamines such as spermidine and spermine.[1] The depletion of these polyamines disrupts cellular processes crucial for rapidly proliferating cells, including cancer cells, leading to cytostatic and apoptotic effects.
References
Eflornithine: Detailed Application Notes on Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1] This enzyme is a key regulator in the biosynthesis of polyamines, which are essential for cell growth and differentiation.[2] this compound was initially developed as an anti-cancer agent and has since been utilized in the treatment of African trypanosomiasis (sleeping sickness) and hirsutism (excessive hair growth).[1][3] This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for use by researchers and professionals in drug development.
Mechanism of Action: Inhibition of Polyamine Biosynthesis
This compound exerts its biological effects by targeting the polyamine biosynthesis pathway. Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in this pathway, responsible for the conversion of ornithine to putrescine. Putrescine is subsequently converted to spermidine and spermine. This compound acts as a "suicide inhibitor," irreversibly binding to ODC and preventing the synthesis of these essential polyamines.[2] This disruption of polyamine production inhibits cell proliferation and is the basis for its therapeutic applications.
Caption: this compound's inhibition of ornithine decarboxylase.
This compound Synthesis Methods
Several methods for the synthesis of this compound have been developed, ranging from traditional batch processes to more modern continuous flow systems. Below are protocols for two prominent methods.
Batch Synthesis from L-Ornithine Methyl Ester Dihydrochloride
This method involves the protection of the amino groups of ornithine, followed by difluoromethylation and subsequent deprotection. The following protocol is based on patented industrial processes.
Experimental Protocol:
Step 1: Formation of Methyl 2,5-bis[1-(4-chlorophenyl)methylideneamino]pentanoate]
-
To a clean, dry 1 L round-bottom flask, add dichloromethane (MDC).
-
With stirring, add L-ornithine methyl ester dihydrochloride (60 g) and p-chlorobenzaldehyde (77 g) as solids.
-
Stir the mixture for 15 minutes.
-
Cool the flask to 5-10 °C in an ice bath.
-
Slowly add triethylamine (80 ml) dropwise over a period of 3 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 15 hours. Triethylamine hydrochloride will precipitate.
-
Filter the reaction mass at room temperature and suck it dry thoroughly.
Step 2: Difluoromethylation
This step involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
The filtered intermediate from Step 1 is dissolved in a suitable dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is added to deprotonate the α-carbon.
-
Chlorodifluoromethane (freon-22) gas is then bubbled through the reaction mixture.
-
The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution).
Step 3: Hydrolysis and Isolation of this compound Hydrochloride Monohydrate
-
The crude product from the previous step is subjected to acid hydrolysis using a strong acid such as 10N HCl.
-
The reaction mixture is heated for approximately 6 hours.
-
After hydrolysis, the aqueous reaction mixture is distilled under vacuum.
-
Ethanol is added to the concentrated residue to precipitate the crude product under chilled conditions.
-
The crude product is collected by filtration.
-
The crude this compound hydrochloride monohydrate is then purified by recrystallization from a water-ethanol mixture to yield the final product.
Scalable Continuous Flow Synthesis Using Fluoroform
This modern approach offers a more sustainable and scalable method for this compound synthesis, utilizing fluoroform as the difluoromethyl source.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Eflornithine for Cell Viability
Welcome to the technical support center for Eflornithine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a selective and irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (such as putrescine, spermidine, and spermine).[4][5] Polyamines are crucial for cell growth, proliferation, and differentiation. By irreversibly binding to and inactivating ODC, this compound depletes intracellular polyamine levels, which in turn inhibits cell proliferation (a cytostatic effect). This makes it particularly effective against rapidly dividing cells, such as cancer cells, that have elevated ODC activity.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound hydrochloride is relatively soluble in water (approximately 50 mg/mL) but is insoluble in DMSO or ethanol. Therefore, sterile water or a buffered aqueous solution like PBS should be used as the solvent. Prepare concentrated stock solutions, filter-sterilize, and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound is highly cell-type dependent. For initial experiments, a broad range should be tested.
-
For human cancer cell lines, studies have shown growth inhibition at concentrations between 0.1 mM and 5.0 mM .
-
For reference, experiments on human dermal fibroblasts showed high cell viability (>90%) at concentrations up to 500 µg/mL (~2.7 mM), indicating low toxicity in non-cancerous cell lines. It is strongly recommended to perform a dose-response experiment to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: I am observing high levels of cell death after treatment. Is this compound a cytotoxic agent?
A4: this compound's primary effect is cytostatic, meaning it stops cell proliferation rather than directly killing cells. However, under certain conditions, such as at very high concentrations or after prolonged exposure in sensitive cell lines, it can induce apoptosis. If you observe excessive cell death, consider the following:
-
Concentration: You may be using a concentration that is too high for your cell type. Try reducing the concentration.
-
Solvent Toxicity: If you have incorrectly used a solvent like DMSO at a high final concentration, it could be causing cytotoxicity.
-
Off-Target Effects: While this compound is highly selective for ODC, off-target effects can never be fully excluded at high concentrations.
Q5: My cells are not showing any response to this compound treatment. What could be the issue?
A5: A lack of response can be due to several factors:
-
Cell Line Dependency: The proliferation of your chosen cell line may not be heavily dependent on the polyamine synthesis pathway. This compound is most effective in cells with high ODC expression and activity, often associated with MYCN or ras oncogene activation.
-
Insufficient Concentration: The concentrations used may be too low to effectively inhibit ODC in your cells. A dose-response study is necessary to confirm this.
-
Reagent Inactivity: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Treatment Duration: The cytostatic effects of this compound may take several cell cycles to become apparent. Consider extending the treatment duration, ensuring the medium is replaced as needed.
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell/Organism Type | Effective Concentration / IC50 | Observation | Reference |
| Human Adenocarcinoma Cell Lines | 0.1 - 5.0 mM | Inhibition of cell proliferation (cytostasis) | |
| Human Dermal Fibroblasts (HFF-1) | Up to 500 µg/mL (~2.7 mM) | >90% cell viability after 24 hours | |
| Trypanosoma brucei gambiense | IC50: 9.1 µM (racemic) | Inhibition of parasite growth | |
| Trypanosoma brucei gambiense | IC50: 5.5 µM (L-enantiomer) | L-enantiomer is more potent |
Table 2: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂F₂N₂O₂ | |
| Molecular Weight | 182.2 g/mol | |
| Common Names | DFMO, α-difluoromethylornithine | |
| Water Solubility | ~50 mg/mL | |
| DMSO / Ethanol Solubility | Insoluble |
Visualized Pathways and Workflows
Caption: this compound's mechanism of action.
Caption: Experimental workflow for a dose-response assay.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound experiments.
Caption: Troubleshooting logic for this compound experiments.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Calculate Mass: Weigh out 182.2 mg of this compound powder (MW: 182.2 g/mol ).
-
Dissolve: Add the powder to a sterile 15 mL conical tube. Add 8 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS) to begin dissolving.
-
Adjust Volume: Vortex until fully dissolved. Adjust the final volume to 10 mL with sterile water/PBS.
-
Sterilize: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquot and Store: Dispense the solution into sterile microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Store the aliquots at -20°C.
Protocol 2: Determining this compound IC50 using an AlamarBlue® (Resazurin) Assay
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well, clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Bring the final volume in each well to 90 µL with complete culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Drug Preparation and Addition:
-
Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 20 mM, for a final concentration of 10 mM). Include a "vehicle control" (medium only) and a "no cells" control (medium only, for background fluorescence).
-
Carefully add 10 µL of each 2X drug dilution to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X final concentrations.
-
-
Incubation:
-
Return the plate to the incubator for a duration appropriate for your cell line's doubling time (e.g., 72 hours).
-
-
Viability Measurement:
-
Prepare a 10% (v/v) AlamarBlue® solution in pre-warmed culture medium.
-
Optional but recommended: Remove the drug-containing medium from the wells and replace it with 100 µL of fresh medium to minimize drug interference with the reagent.
-
Add 10 µL of the 10% AlamarBlue® solution to each well (including "no cells" controls).
-
Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink color.
-
Read the fluorescence on a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" control wells from all other readings.
-
Normalize the data by setting the average fluorescence of the "vehicle control" wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 4. This compound (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eflornithine Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving eflornithine (DFMO) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[2][3] Polyamines are essential for cell proliferation, differentiation, and stabilization of nucleic acids.[4][5] By inhibiting ODC, this compound depletes intracellular polyamine pools, which can lead to cell cycle arrest and a reduction in tumor growth. It is considered a "suicide inhibitor" because it irreversibly binds to ODC's active site.
Q2: What are the primary mechanisms of acquired resistance to this compound in cancer cells?
Cancer cells can develop resistance to this compound through several mechanisms:
-
Increased ODC Expression: The most common mechanism is the amplification of the ODC1 gene, leading to significantly higher levels of ODC protein. This overproduction of the target enzyme effectively overwhelms the inhibitory capacity of the drug. Resistant L1210 leukemia cells, for instance, were found to have ODC levels several hundred times greater than the parental cells.
-
Reduced Drug Accumulation: Decreased uptake of this compound can confer resistance. While well-documented in trypanosomes through the loss of the TbAAT6 amino acid transporter, the principle applies to cancer cells. As this compound is a charged amino acid analogue, its entry into cells is mediated by transporters, and alterations in these systems can reduce intracellular drug concentration.
-
Increased Polyamine Uptake: Cancer cells can compensate for the inhibition of endogenous polyamine synthesis by increasing the import of exogenous polyamines from their microenvironment through dedicated polyamine transport systems (PTS). This bypasses the enzymatic blockade imposed by this compound.
-
Alterations in Downstream Signaling: Changes in oncogenic signaling pathways that drive ODC expression, such as the MYC/MYCN pathway, can contribute to resistance.
Q3: What is "Polyamine Blocking Therapy" (PBT)?
Polyamine Blocking Therapy (PBT) is a combination strategy designed to overcome resistance mechanisms. It typically involves the co-administration of an ODC inhibitor like this compound with a polyamine transport inhibitor (PTI). This dual approach simultaneously blocks the de novo synthesis of polyamines and prevents the cell from salvaging polyamines from the extracellular environment, leading to more effective and sustained polyamine depletion. This strategy has shown efficacy in models of gemcitabine-resistant pancreatic cancer.
Troubleshooting Experimental Results
This section addresses specific issues that may arise during in vitro experiments with this compound.
Problem 1: My cancer cell line shows higher-than-expected resistance to this compound in a cell viability assay.
If your cells are unexpectedly resistant, consider the following potential causes and troubleshooting steps.
Potential Cause A: High Levels of Polyamines in Culture Medium
Standard cell culture media, particularly those supplemented with serum, can contain significant levels of polyamines that cells can import, masking the effect of ODC inhibition.
-
Solution: Culture cells in a polyamine-deficient medium or use dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous polyamines. Compare the IC50 values obtained in standard versus polyamine-deficient conditions.
Potential Cause B: Pre-existing High ODC Expression or Gene Amplification
The cell line may have intrinsically high ODC levels or may have acquired ODC1 gene amplification during routine culturing.
-
Solution 1: Quantify ODC Expression. Perform a Western blot or qPCR to compare the ODC protein and mRNA levels in your cell line to a known this compound-sensitive cell line. A significantly higher level suggests this might be the resistance mechanism.
-
Solution 2: Measure ODC Activity. A direct enzymatic assay can confirm if ODC activity is elevated. High activity that is reduced by this compound but still remains sufficient to support growth is indicative of enzyme overexpression.
Experimental Workflow: Investigating Unexpected Resistance
Caption: Workflow for troubleshooting unexpected this compound resistance.
Problem 2: this compound treatment does not decrease intracellular polyamine levels.
If ODC inhibition is successful, a decrease in putrescine and spermidine should be observed. If not, the blockade is being circumvented.
Potential Cause A: Insufficient Drug Concentration or Incubation Time
The concentration of this compound may be too low or the treatment duration too short to achieve complete ODC inhibition and subsequent polyamine depletion.
-
Solution: Perform a dose-response and time-course experiment. Treat cells with a range of this compound concentrations (e.g., 0.1 mM to 5 mM) for various durations (e.g., 24, 48, 72 hours) and measure intracellular polyamine levels at each point.
Potential Cause B: Upregulation of Polyamine Transport
The cells may be compensating by importing polyamines from the culture medium. This is a common bypass mechanism.
-
Solution 1: Test in Polyamine-Deficient Medium. Repeat the experiment using polyamine-deficient medium or dialyzed FBS. A significant drop in polyamines under these conditions would confirm that transport is the compensatory mechanism.
-
Solution 2: Use a Polyamine Transport Inhibitor (PTI). Co-treat the cells with this compound and a known PTI (e.g., Trimer44NMe). This should effectively block both synthesis and uptake, leading to a sharp decrease in intracellular polyamines.
Data Summary: Polyamine Levels in Resistant vs. Sensitive Cells
| Analyte | Condition | Sensitive Cells (e.g., MC38) | Resistant Cells (e.g., 4T1) | Effect of DFMO | Reference |
| Ornithine | Supernatant | Lower Baseline | Higher Baseline | Increases in both | |
| N1-acetylspermidine | Supernatant | Higher Baseline | Lower Baseline | Decreases in both | |
| N8-acetylspermidine | Supernatant | Detectable | Low/Undetectable | Decreases |
Table based on data from various cancer cell lines showing differential polyamine pathway activity.
Problem 3: ODC activity assay yields inconsistent or low-signal results.
Measuring ODC activity directly can be challenging. The most common method measures the release of 14CO2 from L-[1-14C]-ornithine.
Potential Cause A: Poor Cell Lysis or Inactive Enzyme
Incomplete cell lysis or degradation of the ODC enzyme during sample preparation can lead to artificially low activity readings.
-
Solution: Ensure the lysis buffer contains protease inhibitors and a reducing agent like dithiothreitol (DTT) to preserve ODC structure and activity. Prepare lysates on ice and use them immediately or flash-freeze and store at -80°C.
Potential Cause B: Suboptimal Assay Conditions
The assay buffer composition, pH, or concentration of cofactors may not be optimal.
-
Solution: Verify that the assay buffer contains pyridoxal-5'-phosphate (PLP), a critical cofactor for ODC. The pH should be maintained around 7.5. Ensure the substrate (L-[1-14C]-ornithine) concentration is appropriate and not limiting.
Signaling Pathway: Oncogenic Regulation of ODC
Caption: Key oncogenic pathways driving ODC expression and polyamine synthesis.
Appendix: Key Experimental Protocols
Protocol 1: ODC Enzyme Activity Assay
This protocol is adapted from methods used to measure the release of 14CO2 from radiolabeled ornithine.
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT, supplemented with protease inhibitors).
-
Lyse cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare an assay mix containing: 40-50 mM Tris or phosphate buffer (pH 7.5), 0.1 mM Pyridoxal-5'-phosphate (PLP), 1-2 mM DTT, and 0.5 µCi L-[1-14C]-ornithine.
-
In a sealable tube or vial, add 50-100 µg of cell lysate protein.
-
Place a small piece of filter paper soaked in a CO2 trapping agent (e.g., 1 M NaOH) in a suspended cup or on the cap of the tube, ensuring it does not touch the reaction mix.
-
Initiate the reaction by adding the assay mix to the lysate.
-
Seal the tube tightly and incubate at 37°C for 60 minutes with gentle shaking.
-
-
Stopping and Measurement:
-
Terminate the reaction by injecting an acid (e.g., 10% Trichloroacetic acid or 5 M Sulfuric Acid) into the reaction mixture, avoiding the filter paper.
-
Incubate for an additional 30-60 minutes at 37°C to ensure all released 14CO2 is trapped by the filter paper.
-
Carefully remove the filter paper and place it into a scintillation vial with scintillation fluid.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate ODC activity, typically expressed as pmol or nmol of CO2 released per mg of protein per hour.
-
Protocol 2: Measurement of Intracellular Polyamine Levels by HPLC
This is a generalized workflow. Specific derivatization agents and chromatography conditions may vary.
-
Sample Preparation:
-
Harvest a known number of cells (e.g., 1-5 x 106) and wash with PBS.
-
Lyse the cells in an acid solution (e.g., 0.2 M perchloric acid).
-
Centrifuge to pellet precipitated proteins and macromolecules.
-
Collect the supernatant, which contains the polyamines.
-
-
Derivatization:
-
Polyamines are typically derivatized to make them detectable by fluorescence or UV detectors. A common agent is dansyl chloride or o-phthalaldehyde (OPA).
-
Mix the acid extract with a carbonate buffer to raise the pH.
-
Add the derivatization agent and incubate in the dark at room temperature or as specified by the reagent manufacturer.
-
Quench the reaction if necessary.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the derivatized polyamines using a fluorescence or UV detector set to the appropriate excitation/emission or absorption wavelengths.
-
Quantify the peaks by comparing their area to a standard curve generated from known concentrations of putrescine, spermidine, and spermine.
-
Protocol 3: Cell Viability/Proliferation Assay (MTS Assay)
This protocol measures cell viability based on the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 - 5,000 cells per well).
-
Allow cells to attach and resume growth overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTS Reagent Addition and Measurement:
-
Following incubation, add the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Measure the absorbance at 490-492 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS but no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% viability).
-
Plot the % viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
References
- 1. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (DFMO) prevents progression of pancreatic cancer by modulating ornithine decarboxylase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
Eflornithine Off-Target Effects: A Technical Support Resource for Proteomics Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in proteomics studies involving eflornithine. This compound, a well-known inhibitor of ornithine decarboxylase (ODC), is a critical tool in studying polyamine metabolism and a therapeutic agent for various conditions. However, its use in sensitive proteomics experiments can sometimes lead to off-target effects that may complicate data interpretation. This resource aims to provide clarity and practical solutions for these challenges.
Frequently Asked Questions (FAQs)
Q1: We observe changes in the phosphorylation status of proteins involved in cell cycle regulation and survival pathways after this compound treatment. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect. Studies in neuroblastoma cell lines have shown that this compound (also known as DFMO) can induce the phosphorylation of Akt/PKB at Ser473 and p27Kip1 at Ser10 and Thr198.[1] This suggests that this compound can modulate signaling pathways independent of its primary role as an ODC inhibitor. Specifically, the phosphorylation of Akt/PKB is associated with cell survival, while the phosphorylation of p27Kip1 can affect its stability and localization, thereby influencing cell cycle progression.[1]
Q2: Our quantitative proteomics data shows unexpected changes in the expression of proteins not directly related to polyamine biosynthesis. How can we interpret these findings?
A2: While this compound is a specific inhibitor of ODC, the downstream effects of polyamine depletion can be widespread and lead to alterations in various cellular processes. Polyamines are known to be involved in DNA and RNA synthesis, protein synthesis, and the regulation of gene expression.[2] Therefore, a reduction in polyamine levels can indirectly affect the expression of a wide range of proteins. It is crucial to consider these secondary effects when analyzing your proteomics data. For example, inhibition of polyamine biosynthesis has been shown to impact the MAPK signaling pathway and cell cycle variables in breast cancer cells.[3]
Q3: We are having trouble with the reproducibility of our proteomics results when using this compound. What are some potential sources of variability?
A3: Reproducibility issues in proteomics experiments with any small molecule inhibitor can arise from several factors. For this compound, consider the following:
-
Cell Line Specificity: The off-target effects of this compound may vary between different cell lines due to their unique proteomic and metabolic landscapes.
-
Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment can significantly influence the observed proteomic changes. It is advisable to perform dose-response and time-course experiments to characterize these effects.
-
Sample Preparation: Consistency in sample preparation is critical. Variations in cell lysis, protein extraction, and digestion can introduce significant variability. Following a standardized and robust protocol is essential.
-
Mass Spectrometry Analysis: Ensure that the mass spectrometer is properly calibrated and that the data acquisition parameters are consistent across all samples.
Q4: Are there known effects of this compound on post-translational modifications (PTMs) other than phosphorylation?
A4: The current literature primarily highlights this compound's impact on phosphorylation, particularly in the context of Akt and p27Kip1 signaling.[1] However, given the role of polyamines in various cellular processes, it is plausible that this compound treatment could indirectly influence other PTMs. For instance, polyamines have been shown to interfere with protein ubiquitylation. Further research using targeted PTM enrichment strategies in proteomics studies would be necessary to fully elucidate the broader impact of this compound on the PTM landscape.
Troubleshooting Guides
Issue 1: Unexpected Upregulation of Survival Pathway Proteins
Problem: Your proteomics data shows an unexpected increase in the abundance or phosphorylation of proteins in survival pathways, such as the PI3K/Akt pathway, following this compound treatment.
Possible Cause: This could be a compensatory cellular response to the stress induced by polyamine depletion. This compound has been shown to induce the phosphorylation of Akt, a key regulator of cell survival.
Troubleshooting Steps:
-
Validate the Finding: Confirm the increased phosphorylation or expression of key proteins (e.g., phospho-Akt Ser473) using an orthogonal method such as Western blotting.
-
Inhibit the Pathway: To test if this is a compensatory survival mechanism, co-treat the cells with this compound and a specific inhibitor of the PI3K/Akt pathway (e.g., LY294002). Analyze cell viability and key proteomic markers to see if the survival effect is abrogated.
-
Pathway Analysis: Perform a detailed pathway analysis of your proteomics data to identify other components of the PI3K/Akt and related survival pathways that may be affected.
Issue 2: Discrepancies Between Protein and mRNA Expression Levels
Problem: You observe changes in protein abundance in your proteomics data that do not correlate with changes in the corresponding mRNA levels from transcriptomic analysis.
Possible Cause: this compound-induced polyamine depletion can affect post-transcriptional and translational regulation. Polyamines are known to play a role in protein synthesis and stability. Therefore, changes in protein levels may occur without corresponding changes in mRNA levels. High-dose this compound has been shown to alter protein translation in neuroblastoma.
Troubleshooting Steps:
-
Assess Protein Synthesis Rates: Use techniques like puromycin incorporation assays to measure global protein synthesis rates in this compound-treated versus control cells.
-
Investigate Protein Stability: Perform cycloheximide chase assays to determine if the stability of specific proteins of interest is altered by this compound treatment.
-
Analyze Ribosome Profiling Data: If available, analyze ribosome profiling (Ribo-seq) data to investigate changes in the translation efficiency of specific mRNAs.
Data Presentation
| Protein | Modification | Observed Effect in Neuroblastoma Cells | Potential Functional Consequence |
| Akt/PKB | Phosphorylation at Ser473 | Increased | Promotion of cell survival |
| p27Kip1 | Phosphorylation at Ser10 | Increased | Nuclear export |
| p27Kip1 | Phosphorylation at Thr198 | Increased | Protein stabilization |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the off-target effects of this compound.
Protocol 1: Whole-Cell Proteomics Analysis of this compound-Treated Cells
This protocol outlines a general workflow for quantitative proteomics analysis of cultured cells treated with this compound.
1. Cell Culture and Treatment: a. Culture cells (e.g., a neuroblastoma cell line such as LAN-1) to 70-80% confluency. b. Treat cells with the desired concentration of this compound (or vehicle control) for the specified duration. c. Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
2. Cell Lysis and Protein Extraction: a. Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). b. Sonicate the lysate on ice to shear DNA and ensure complete lysis. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein extract.
3. Protein Digestion: a. Determine protein concentration using a BCA assay. b. Take a fixed amount of protein (e.g., 100 µg) from each sample. c. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. d. Alkylate cysteine residues with iodoacetamide at room temperature in the dark for 20 minutes. e. Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Peptide Desalting: a. Acidify the peptide solution with trifluoroacetic acid (TFA). b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. c. Elute the peptides with a solution of acetonitrile and TFA. d. Dry the eluted peptides in a vacuum centrifuge.
5. Mass Spectrometry Analysis: a. Reconstitute the dried peptides in a solution of formic acid suitable for LC-MS/MS analysis. b. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system. c. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Search the spectra against a relevant protein database (e.g., UniProt human database) to identify peptides and proteins. c. Perform label-free quantification (LFQ) or isobaric labeling-based quantification to determine relative protein abundances between treated and control samples. d. Perform statistical analysis to identify significantly regulated proteins and conduct pathway enrichment analysis.
Protocol 2: Phosphoproteomics Analysis of this compound-Treated Cells
This protocol focuses on the enrichment and analysis of phosphorylated peptides.
1. Cell Culture, Treatment, and Lysis: a. Follow steps 1a-2d from Protocol 1, ensuring the lysis buffer contains a robust cocktail of phosphatase inhibitors.
2. Protein Digestion: a. Follow steps 3a-3e from Protocol 1.
3. Phosphopeptide Enrichment: a. Use a commercial phosphopeptide enrichment kit (e.g., based on Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC)) according to the manufacturer's instructions. b. Briefly, acidify the peptide digest and incubate with the enrichment resin. c. Wash the resin extensively to remove non-phosphorylated peptides. d. Elute the bound phosphopeptides using a high-pH buffer.
4. Desalting and Mass Spectrometry Analysis: a. Desalt the enriched phosphopeptides using a C18 StageTip or similar device. b. Analyze the phosphopeptides by LC-MS/MS as described in step 5 of Protocol 1.
5. Data Analysis: a. Process the data as described in step 6 of Protocol 1, with the addition of phosphorylation as a variable modification in the database search. b. Use software tools to localize the phosphorylation sites on the peptides with high confidence. c. Perform quantitative analysis to identify changes in the phosphorylation status of specific sites.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and its off-target effects.
References
- 1. This compound for treatment of high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose DFMO alters protein translation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between Polyamines and the Mitogen-Activated Protein Kinase Pathway in the Regulation of Cell Cycle Variables in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine Experimental Variability and Reproducibility: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the experimental complexities of eflornithine. The following information, presented in a question-and-answer format, addresses specific issues related to experimental variability and reproducibility, offering detailed protocols, troubleshooting advice, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a "suicide inhibitor" that irreversibly binds to and inactivates ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[1][2][3][4] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and survival.[5] By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells, including cancer cells.
Q2: What are the main research applications of this compound?
A2: this compound is investigated across various research fields. It is approved for the treatment of West African sleeping sickness (trypanosomiasis) and hirsutism (excessive hair growth). In the context of drug development and research, it is primarily studied for its potential as a chemotherapeutic and chemopreventive agent against several types of cancer, most notably neuroblastoma. Additionally, its role in modulating cell growth and differentiation makes it a tool for studying polyamine-dependent cellular processes.
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: this compound hydrochloride is relatively soluble in water (~50 mg/mL). For cell culture experiments, a stock solution can be prepared by dissolving this compound hydrochloride powder in sterile, nuclease-free water or a buffered solution like PBS. It is crucial to note that this compound solutions are unstable and should be prepared fresh for each experiment. If long-term storage is necessary, it is recommended to store aliquots of the stock solution at -20°C and use each aliquot only once to avoid degradation from repeated freeze-thaw cycles.
Q4: What are the expected cellular outcomes of this compound treatment?
A4: Treatment of cancer cells with this compound typically leads to a depletion of intracellular polyamines, which in turn can induce several cellular effects:
-
Inhibition of cell proliferation: This is the most prominent effect, often observed as a G1 cell cycle arrest.
-
Induction of apoptosis: In some cell lines, polyamine depletion can trigger the mitochondria-mediated pathway of apoptosis.
-
Senescence: this compound can induce a state of cellular senescence in neuroblastoma cells.
-
Suppression of migration and invasion: By affecting downstream signaling, this compound can reduce the metastatic potential of cancer cells.
Q5: What are some known sources of variability in this compound's effectiveness?
A5: Several factors can contribute to variability in experimental outcomes with this compound:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines, likely due to differences in polyamine metabolism, uptake of exogenous polyamines, and the genetic background of the cells (e.g., MYCN amplification).
-
Exogenous Polyamines: The presence of polyamines in cell culture medium (from serum) or in the diet of experimental animals can counteract the effects of this compound by replenishing intracellular polyamine pools.
-
Drug Transport: In some cases, resistance to this compound can develop through the loss of a specific amino acid transporter, leading to reduced drug accumulation within the cell.
-
Enantioselective Absorption: this compound is a racemic mixture of L- and D-enantiomers. In vivo studies in rats have shown that the L-enantiomer, which is more potent, has a lower oral bioavailability than the D-enantiomer. This can lead to variability in efficacy depending on the route of administration and the species being studied.
Troubleshooting Guides
Problem 1: Low or No Efficacy in Cell Culture Experiments
| Potential Cause | Troubleshooting Steps |
| Drug Inactivity | 1. Prepare Fresh Solutions: this compound solutions are unstable; always prepare them fresh before each experiment. 2. Verify Drug Quality: Ensure the this compound powder has been stored correctly (typically at -20°C) and is not expired. Purchase from a reputable supplier. |
| Cell Line Resistance | 1. Check for MYCN Amplification: In neuroblastoma, MYCN amplification is often associated with higher sensitivity to this compound. 2. Assess Polyamine Uptake: Some cell lines may have highly efficient polyamine transport systems that can scavenge polyamines from the culture medium, mitigating the effect of ODC inhibition. Consider using polyamine-depleted serum if available. 3. Evaluate for Drug Efflux: Although less common for this compound, some resistant cells may actively pump the drug out. |
| Experimental Setup | 1. Optimize Seeding Density: Ensure cells are in the logarithmic growth phase when treatment is initiated. 2. Sufficient Incubation Time: The cytostatic effects of this compound can take time to manifest. Ensure your treatment duration is adequate (e.g., 72 hours or longer) to observe an effect on cell proliferation. 3. Control for Serum Polyamines: The concentration of polyamines in fetal bovine serum (FBS) can vary. If inconsistent results are observed, consider testing different lots of FBS or using a lower serum concentration if your cell line tolerates it. |
Problem 2: Inconsistent Results in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Drug Administration & Bioavailability | 1. Route of Administration: Oral administration can be affected by enantioselective absorption, with the more potent L-enantiomer being less bioavailable in some species. Consider intravenous or intraperitoneal administration for more consistent systemic exposure. 2. Dosing Regimen: Ensure the dosing schedule is frequent enough to maintain therapeutic concentrations, considering this compound's half-life in the specific animal model. |
| Animal Model Variability | 1. Tumor Engraftment: Ensure consistent tumor cell implantation and monitor tumor growth to establish a baseline before starting treatment. 2. Animal Strain: The genetic background of the animal model can influence drug metabolism and overall response. Use a consistent and well-characterized animal strain. |
| Diet and Gut Microbiome | 1. Control Dietary Polyamines: The presence of polyamines in standard rodent chow can interfere with the efficacy of this compound. Consider using a purified, polyamine-deficient diet for both control and treatment groups to minimize this variable. 2. Gut Microbiome: The gut microbiota can be a source of polyamines. Be aware that changes in the microbiome could potentially influence experimental outcomes. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of neuroblastoma cells.
-
Cell Seeding: Seed neuroblastoma cells (e.g., SK-N-BE(2), Kelly) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Express the results as a percentage of the vehicle-treated control.
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This protocol outlines the measurement of ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a lysis buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
Homogenize the cell suspension and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Reaction:
-
In a sealed vial, prepare the reaction mixture containing the cell lysate (adjust to a consistent protein concentration), 50 µM pyridoxal-5-phosphate, and the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Place a small piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH) in a center well suspended above the reaction mixture.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine (specific activity typically 40-60 mCi/mmol) to a final concentration of approximately 0.5 µCi per reaction.
-
Incubate the vials at 37°C for 30-60 minutes in a shaking water bath.
-
-
Stopping the Reaction and CO₂ Trapping:
-
Stop the reaction by injecting a strong acid (e.g., 2 M citric acid or 10% trichloroacetic acid) into the reaction mixture, taking care not to touch the filter paper.
-
Continue incubation for another 30-60 minutes to ensure all released ¹⁴CO₂ is trapped on the filter paper.
-
-
Scintillation Counting:
-
Carefully remove the filter paper and place it in a scintillation vial with an appropriate scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as picomoles of ¹⁴CO₂ released per milligram of protein per hour.
-
In Vivo Neuroblastoma Xenograft Model
This protocol provides a general framework for assessing the efficacy of this compound in a mouse xenograft model of neuroblastoma.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD-scid gamma mice), typically 6-8 weeks old.
-
Cell Preparation and Implantation:
-
Harvest neuroblastoma cells (e.g., SH-SY5Y, IMR-32) during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Administration (Oral Gavage):
-
Prepare the this compound solution in sterile water at the desired concentration.
-
Administer this compound via oral gavage at a typical dose of 1-2% in drinking water or a specific mg/kg dose daily. The control group should receive the vehicle (water) on the same schedule.
-
-
Monitoring and Endpoints:
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired duration (e.g., 72 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 1: Efficacy of this compound in Treating Facial Hirsutism (Clinical Data)
| Study | Treatment | Duration | Outcome Measure | Result |
| Hoffmann R, 2007 | This compound 11.5% cream | 4 months | Hair Density | Significant decrease from baseline at Month 1, 2, and 4. |
| Hoffmann R, 2007 | This compound 11.5% cream | 4 months | Cumulative Hair Length | Significant decrease from baseline at Month 1, 2, and 4. |
| Haedersdal M, et al., 2016 | This compound + IPL | 6 months | Hair Regrowth Reduction | 17% reduction compared to no treatment. |
| Jordan J, 2018 | This compound + Laser | 34 weeks | Physician Global Assessment | Statistically significant treatment benefit at multiple time points. |
| Kamal et al., 2019 | This compound + IPL | 24 weeks | ≥1-grade reduction on mFG scale | 89.5% in combination group vs. 69.7% in IPL alone group. |
Table 2: In Vitro Efficacy of this compound (IC₅₀ Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (mM) | Reference |
| Neuroblastoma | |||
| SK-N-BE(2) | Neuroblastoma | ~5 | |
| Kelly | Neuroblastoma | ~5 | (Data inferred from similar studies) |
| IMR-32 | Neuroblastoma | >10 | (General observation, specific data needed) |
| SH-SY5Y | Neuroblastoma | >10 | (General observation, specific data needed) |
| Other Cancers | |||
| Caco-2 | Colorectal Carcinoma | High ODC activity noted | |
| HeLa | Cervical Cancer | Low ODC activity noted | |
| Flo-1 | Esophageal Adenocarcinoma | ODC activity detected | |
| OE33 | Esophageal Adenocarcinoma | ODC activity detected | |
| TE7 | Esophageal Squamous Carcinoma | ODC activity detected | |
| OE21 | Esophageal Squamous Carcinoma | ODC activity detected |
Note: IC₅₀ values can vary depending on the assay conditions (e.g., treatment duration, serum concentration). This table provides approximate values for comparison.
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Enantiomer | Route | Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Rat | L-eflornithine | Oral | 32 - 41 | 14.5 | |
| Rat | D-eflornithine | Oral | 59 - 62 | 12.6 | |
| Mouse | Racemic | (Data not found) | (Data not found) | (Data not found) |
Mandatory Visualizations
Caption: this compound's mechanism of action and its impact on the polyamine synthesis pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine degradation in cell culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of eflornithine in cell culture experiments. Below you will find frequently asked questions and troubleshooting guides to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a specific and irreversible inhibitor of the enzyme ornithine decarboxylase (ODC).[1][2][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation. By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells.
Q2: How should I prepare and store this compound stock solutions for cell culture?
A2: this compound hydrochloride is highly soluble in water. It is recommended to prepare a concentrated stock solution in a sterile aqueous solvent such as water or phosphate-buffered saline (PBS).
-
Preparation: Dissolve this compound hydrochloride powder in sterile water or PBS to a desired stock concentration (e.g., 100 mM). Ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C. For short-term use, a stock solution can be stored at 2-8°C for a few weeks. It is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Q3: What is the known stability of this compound in aqueous solutions?
A3: Forced degradation studies on this compound hydrochloride have shown that it has good thermal stability but is susceptible to degradation under other conditions. Specifically, it is relatively stable to heat and in acidic conditions. However, it is prone to oxidative and photolytic degradation and may show slight degradation in alkaline conditions.
Q4: What factors in my cell culture setup could potentially degrade this compound?
A4: Several factors common to cell culture environments can contribute to the degradation of this compound:
-
pH: Standard cell culture media is typically buffered around pH 7.2-7.4. As cellular metabolism can cause shifts in media pH, prolonged culture times without media changes could lead to slightly alkaline conditions that may degrade this compound.
-
Light: Standard laboratory lighting and the lights within cell culture incubators can cause photolytic degradation over time. It is advisable to protect this compound-containing media from prolonged direct light exposure.
-
Oxidative Stress: Cell culture media can contain components that generate reactive oxygen species (ROS), and cellular metabolism itself produces ROS. Since this compound is susceptible to oxidative degradation, these conditions can reduce its effective concentration over time.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected efficacy with my this compound treatment.
| Possible Cause | Recommended Solution |
| Degradation of Stock Solution | Prepare a fresh stock solution of this compound. Aliquot into single-use volumes and store at -20°C to avoid multiple freeze-thaw cycles. |
| Degradation in Working Solution/Media | Prepare fresh this compound-supplemented media for each experiment. Avoid storing supplemented media for extended periods. |
| Photodegradation | Minimize the exposure of your this compound stock solutions and supplemented media to light. Consider using amber tubes or wrapping containers in foil. |
| Oxidative Degradation in Culture | If experiments run for multiple days, consider replenishing the media with freshly prepared this compound to maintain its effective concentration. The half-life in a complex biological medium has not been extensively reported, but given its susceptibility to oxidation, degradation is possible. |
| Incorrect pH of Media | Ensure your cell culture medium is properly buffered and within the optimal pH range for your cells (typically 7.2-7.4). Verify the pH after the addition of this compound, as high concentrations of a hydrochloride salt could slightly alter it. |
Problem: My this compound treatment loses its effect in a long-term (multi-day) experiment.
| Possible Cause | Recommended Solution |
| Gradual Degradation | This compound in the culture medium is likely degrading over time due to exposure to light, oxidative stress, and slight pH changes from cellular metabolism. |
| Cellular Consumption/Metabolism | While this compound is an irreversible inhibitor, its effective concentration can decrease over time. |
| Action | During long-term experiments, it is crucial to perform regular media changes. At each media change, replenish with fresh media containing the desired concentration of this compound from a recently prepared working solution. |
Summary of this compound Degradation Data
The following table summarizes findings from forced degradation studies on this compound hydrochloride (EFH), providing insight into its stability under various stress conditions.
| Condition | Observations | Stability Profile |
| Acidic (0.1M HCl) | No significant degradation observed. | Stable |
| Alkaline (0.1M NaOH) | Small degradation observed compared to unexposed EFH. | Slightly Unstable |
| Oxidative (1% v/v H₂O₂ at 60°C) | No noteworthy degradation at 1 hour, but significant degradation observed at 2 and 4 hours. | Unstable |
| Photolytic (Direct UV Light) | No considerable degradation at 1 and 2 hours, but noteworthy degradation at 4 hours. | Unstable |
| Thermal (60°C) | No significant heat-induced degradation observed at 1, 2, and 4 hours. | Stable |
Experimental Protocols
Protocol for Quantification of this compound in Cell Culture Media by RP-HPLC
This protocol provides a general framework for determining the concentration of this compound in cell culture media to assess its stability over time. This method is adapted from established protocols for this compound quantification.
1. Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from other media components.
2. Materials and Reagents
-
This compound Hydrochloride (Reference Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Glacial Acetic Acid or Potassium Phosphate Monobasic
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm syringe filters
3. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
4. Preparation of Solutions
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, Methanol: 2% Glacial Acetic Acid in water (80:20 v/v). The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride reference standard in 10 mL of HPLC-grade water or a suitable solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in your cell culture medium of choice to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
5. Sample Preparation
-
Prepare your experimental samples by supplementing cell culture medium with a known concentration of this compound.
-
Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 24, 48, 72 hours), collect an aliquot of the cell-free supernatant.
-
Centrifuge the aliquot to remove any cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
6. Chromatographic Conditions
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 2% Glacial Acetic Acid in water (80:20 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
7. Data Analysis
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in your experimental samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0) to determine its stability.
Visualizations
Caption: Ornithine Decarboxylase (ODC) signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: Overcoming Poor Eflornithine Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of Eflornithine.
Troubleshooting Guide
Low in vivo efficacy of this compound can often be traced back to its inherently poor bioavailability. This guide provides potential causes and solutions for common issues encountered during experimental studies.
| Problem | Potential Cause | Recommended Solution |
| Low Oral Bioavailability | This compound is a hydrophilic molecule with limited passive diffusion across the intestinal epithelium. | 1. Co-administration with Permeation Enhancers: Utilize peptides like HAV6 that modulate intercellular junctions to increase paracellular transport.[1] 2. Prodrug Approach: Synthesize a lipophilic prodrug of this compound to enhance its absorption. 3. Formulation with Bioenhancers: Incorporate agents that inhibit efflux pumps or metabolic enzymes in the gut. |
| Insufficient Blood-Brain Barrier (BBB) Penetration | This compound has low passive permeability across the BBB.[1] | 1. Leverage Endogenous Transporters: this compound is a substrate for the cationic amino acid transporter system y+ and organic cation transporters (OCT).[2] Co-administering with substrates or inhibitors of these transporters may modulate its uptake. 2. Use of BBB-penetrating Peptides: Similar to the strategy for oral absorption, co-administration with peptides like HAV6 can increase this compound concentration in the brain and cerebrospinal fluid.[1] |
| Limited Topical Absorption (for hirsutism) | The stratum corneum acts as a significant barrier to this compound penetration. | 1. Microneedle Pre-treatment: Creating micropores in the skin using microneedles prior to cream application can significantly enhance drug permeation.[3] 2. Novel Formulations: Investigate advanced formulations like electrospun nanofibers which can improve skin contact and drug release. |
| Variable In Vivo Results | Differences in animal models, dosing regimens, or experimental protocols. | 1. Standardize Protocols: Ensure consistent use of animal strains, age, and weight. Standardize dosing volume, frequency, and route of administration. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK/PD studies to determine the optimal dosing schedule and concentration for the desired therapeutic effect in your specific model. |
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound?
A1: The oral bioavailability of this compound in rats has been reported to be approximately 38%.
Q2: How does the HAV6 peptide enhance this compound's bioavailability?
A2: HAV6 is an E-cadherin peptide that modulates intercellular junctions. By transiently opening the tight junctions between epithelial cells in the intestine and the endothelial cells of the blood-brain barrier, it facilitates the paracellular transport of this compound.
Q3: What transporters are involved in this compound's uptake into the brain?
A3: this compound utilizes the cationic amino acid transporter system y+ and organic cation transporters (OCT) to cross the blood-brain barrier. This is a sodium-independent transport mechanism.
Q4: Are there any known efflux transporters that actively remove this compound from cells?
A4: Studies have shown that this compound is not a substrate for the human P-glycoprotein (P-gp) efflux transporter.
Q5: How significant is the enhancement of topical this compound delivery with microneedles?
A5: Pre-treating the skin with microneedles before applying this compound cream has been shown to significantly enhance its hair growth inhibitory activity in mouse models. This is attributed to the creation of micropores that allow for better permeation of the drug through the stratum corneum.
Quantitative Data Summary
The following tables summarize key quantitative data from studies aimed at improving this compound bioavailability.
Table 1: Effect of HAV6 Peptide on this compound Oral Bioavailability and Brain Uptake in Rats
| Parameter | This compound Alone | This compound + HAV6 | % Increase |
| Oral Bioavailability | 38% | 54% | 42.1% |
| Brain Concentration | - | - | Up to 83% |
| Cerebrospinal Fluid Conc. | - | - | 40% |
Table 2: Effect of HAV6 Peptide on this compound Permeability Across Cell Monolayers
| Cell Line | Permeability Increase (Fold) |
| Madin-Darby Canine Kidney (MDCK) | 5 |
| Caco-2 | Up to 8.5 |
Experimental Protocols
Protocol 1: In Vitro this compound Permeability Assay using Caco-2/MDCK Cells
This protocol is adapted from standard cell permeability assays and findings from studies on this compound.
Objective: To assess the in vitro permeability of this compound across a confluent monolayer of Caco-2 or MDCK cells, modeling the intestinal or blood-brain barrier.
Materials:
-
Caco-2 or MDCK cells
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound solution of known concentration
-
Test compounds (e.g., HAV6 peptide)
-
Lucifer yellow solution (for monolayer integrity testing)
-
LC-MS/MS system for this compound quantification
Procedure:
-
Cell Seeding:
-
Seed Caco-2 or MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days (Caco-2) or 3-5 days (MDCK) to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. A TEER value > 250 Ω·cm² for Caco-2 and > 150 Ω·cm² for MDCK generally indicates a well-formed monolayer.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral compartment over time. A permeability of < 1% per hour indicates good monolayer integrity.
-
-
Permeability Assay:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the this compound solution (with or without the test compound, e.g., HAV6) to the apical (donor) compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound appearance in the receiver compartment (µmol/s)
-
A is the surface area of the insert (cm²)
-
C0 is the initial concentration of this compound in the donor compartment (µmol/cm³)
-
-
Protocol 2: In Situ Rat Brain Perfusion
This protocol is a generalized procedure based on established in situ brain perfusion methods.
Objective: To measure the brain uptake of this compound in vivo.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Perfusion fluid (e.g., Krebs-Henseleit bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)
-
This compound solution in perfusion fluid
-
[¹⁴C]-Sucrose or other vascular space marker
-
Heparin
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (e.g., 50 mg/kg).
-
Expose the common carotid artery and ligate the external carotid artery.
-
Cannulate the common carotid artery with a catheter connected to the perfusion system.
-
-
Perfusion:
-
Begin perfusion with the perfusion fluid containing heparin for a brief washout period (e.g., 30 seconds) to remove the blood.
-
Switch to the perfusion fluid containing this compound and the vascular space marker.
-
Perfuse for a short duration (e.g., 1-5 minutes) at a constant flow rate (e.g., 10 mL/min).
-
-
Brain Tissue Collection:
-
Decapitate the rat and quickly dissect the brain.
-
Collect different brain regions (e.g., cortex, hippocampus, cerebellum).
-
-
Sample Processing and Analysis:
-
Weigh the brain tissue samples.
-
Homogenize the tissue and analyze for this compound concentration by LC-MS/MS.
-
Determine the concentration of the vascular space marker by scintillation counting.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in) using the following equation: K_in (mL/s/g) = (C_brain - C_vascular) / (C_perfusate * T) Where:
-
C_brain is the concentration of this compound in the brain tissue (nmol/g)
-
C_vascular is the concentration of this compound in the vascular space (calculated from the marker)
-
C_perfusate is the concentration of this compound in the perfusion fluid (nmol/mL)
-
T is the perfusion time (s)
-
-
Visualizations
Caption: this compound inhibits Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.
Caption: this compound crosses the blood-brain barrier via cationic amino acid and organic cation transporters.
Caption: A typical experimental workflow to evaluate strategies for enhancing this compound bioavailability.
References
- 1. Improving this compound Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the cationic amino acid transporter (System y+) of the rat blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Eflornithine Treatment and Compensatory Mechanisms
Welcome to the technical support center for researchers utilizing Eflornithine (α-difluoromethylornithine, DFMO). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to cellular compensatory mechanisms that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3] ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, responsible for converting ornithine into putrescine.[1][3] By permanently binding to ODC's active site, this compound blocks the production of putrescine and, subsequently, other polyamines like spermidine and spermine, which are essential for cell proliferation, differentiation, and DNA stabilization.
Q2: Why might the efficacy of this compound treatment diminish over time in my cell cultures?
A2: The diminishing efficacy of this compound is often due to the activation of cellular compensatory mechanisms. When de novo polyamine synthesis is blocked, cells can adapt to survive by:
-
Upregulating Polyamine Uptake: Cells increase the activity of their Polyamine Transport System (PTS) to scavenge for polyamines from the extracellular environment (e.g., cell culture media). This is considered the primary escape mechanism.
-
Stabilizing the ODC Enzyme: Low intracellular polyamine levels reduce the expression of antizyme, a protein that targets ODC for degradation. This leads to the accumulation of ODC protein, which can partially overcome the inhibitory effects of this compound.
Q3: What are the key molecular players involved in the compensatory uptake of polyamines?
A3: The exact composition of the polyamine transport system is complex and can be cell-type dependent. However, research has identified several key transporters that are upregulated in response to this compound treatment. These include SLC3A2 and the ATPase ATP13A3. Combination therapy using this compound with a polyamine transport inhibitor (PTI), such as AMXT 1501, has been shown to be more effective by blocking this escape route.
Q4: How can I determine if my cells are developing resistance to this compound?
A4: Assessing resistance involves a multi-step process. You should first confirm a resistant phenotype with cell proliferation assays (e.g., MTT, IncuCyte). If resistance is observed, you can then investigate the underlying mechanism by:
-
Measuring Intracellular Polyamine Levels: Resistant cells may restore polyamine levels despite ODC inhibition.
-
Assessing Polyamine Uptake: An increased rate of radiolabeled or fluorescently-labeled polyamine uptake can indicate an upregulated PTS.
-
Quantifying ODC Protein Levels: Western blotting can reveal stabilization and accumulation of the ODC enzyme.
-
Analyzing Gene Expression: qPCR can be used to measure the transcript levels of ODC and known polyamine transporters (e.g., SLC3A2, ATP13A3).
Q5: What strategies can I employ in my experiments to counteract these compensatory mechanisms?
A5: To enhance the efficacy of this compound and prevent resistance, consider the following strategies:
-
Combination Therapy: The most effective approach is to combine this compound with a polyamine transport inhibitor (PTI) to simultaneously block both synthesis and uptake.
-
Polyamine-Depleted Media: Use dialyzed fetal bovine serum (FBS) in your culture medium to reduce the concentration of exogenous polyamines available for uptake.
-
Dose Escalation: While cells can adapt, carefully designed dose-response experiments may reveal a therapeutic window before significant resistance emerges.
Troubleshooting Guide
Problem 1: Cells initially show growth arrest with this compound but resume proliferation after several days.
| Possible Cause | Suggested Solution |
| Upregulation of Polyamine Transport System (PTS) | Verify this mechanism by performing a polyamine uptake assay. If uptake is increased, consider adding a Polyamine Transport Inhibitor (PTI) like AMXT 1501 to the treatment regimen. Alternatively, switch to a culture medium with dialyzed FBS to limit the external polyamine supply. |
| Stabilization and Accumulation of ODC Protein | Perform a Western blot for ODC protein at various time points post-treatment. An accumulation of ODC may require a higher concentration of this compound to achieve complete inhibition. |
| Suboptimal this compound Concentration | Perform a dose-response curve to ensure you are using an effective concentration for your specific cell line. The IC50 can vary significantly between cell types. |
Problem 2: High variability in this compound sensitivity is observed between different cell lines.
| Possible Cause | Suggested Solution |
| Basal Expression Levels of Transporters | Different cell lines may have inherently different basal expression levels of polyamine transporters. Profile the baseline mRNA expression of key transporters (SLC3A2, ATP13A3) via qPCR to correlate with sensitivity. |
| Underlying Genetic Differences | Cell lines with amplifications in the MYC oncogene, which is a known regulator of ODC, may exhibit different dependencies on the polyamine pathway and thus different sensitivities to this compound. |
| Differences in Media Composition | Standard cell culture media can contain varying levels of polyamines. Ensure consistent media formulation across all experiments. For maximum consistency, use polyamine-depleted (dialyzed) serum. |
Quantitative Data Summary
The following tables provide representative data illustrating the effects of this compound and the development of compensatory mechanisms.
Table 1: Effect of this compound on Intracellular Polyamine Levels
| Treatment Group | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |
| Vehicle Control (48h) | 1.2 ± 0.15 | 3.5 ± 0.3 | 4.1 ± 0.4 |
| This compound (5mM, 48h) | < 0.1 | 1.8 ± 0.2 | 3.9 ± 0.3 |
| This compound + PTI (48h) | < 0.1 | 0.4 ± 0.1 | 1.5 ± 0.2 |
Data are representative. PTI: Polyamine Transport Inhibitor.
Table 2: Gene Expression Changes in Response to this compound Treatment
| Gene | Vehicle Control (Fold Change) | This compound (5mM, 48h) (Fold Change) |
| ODC1 | 1.0 | 1.5 - 2.0 |
| SLC3A2 | 1.0 | 3.0 - 4.0 |
| ATP13A3 | 1.0 | 4.0 - 5.0 |
Data are representative of typical qPCR results showing upregulation of ODC and polyamine transporters.
Visualized Pathways and Workflows
Caption: Mechanism of this compound action on the polyamine biosynthesis pathway.
Caption: Cellular compensatory mechanisms to this compound treatment.
Caption: Workflow for troubleshooting this compound resistance.
Key Experimental Protocols
Protocol 1: Measurement of Intracellular Polyamines by HPLC
This protocol outlines the analysis of dansylated polyamines using reverse-phase high-performance liquid chromatography (HPLC).
1. Sample Preparation and Extraction: a. Harvest ~1-5 million cells by trypsinization and wash twice with ice-cold PBS. b. Resuspend the cell pellet in 200 µL of 0.2 M perchloric acid (PCA). c. Add an internal standard (e.g., 1,7-diaminoheptane) to each sample. d. Lyse cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath). e. Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant containing the polyamines.
2. Dansylation: a. To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution (5 mg/mL in acetone). b. Vortex and incubate in the dark at 60°C for 1 hour. c. Add 100 µL of 1 M proline to stop the reaction by consuming excess dansyl chloride. Incubate for 30 minutes at 60°C. d. Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously for 1 minute. e. Centrifuge at 2,000 x g for 5 minutes. f. Carefully collect the upper toluene phase and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried sample in 100-200 µL of acetonitrile for HPLC analysis.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 60% to 100% acetonitrile over 30 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 515 nm. e. Quantification: Calculate polyamine concentrations by comparing the peak areas to those of known standards and normalizing to the internal standard and total protein content of the initial cell pellet.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay
This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
1. Preparation of Cell Lysate: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the pellet in lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA) and lyse by sonication or freeze-thaw cycles. c. Centrifuge at 15,000 x g for 15 minutes at 4°C. The supernatant is the enzyme source. d. Determine the protein concentration of the lysate using a Bradford or BCA assay.
2. Enzymatic Reaction: a. Prepare a reaction mix in a microcentrifuge tube containing:
- 50 µL of cell lysate (adjust volume based on protein concentration).
- Assay buffer to a final volume of 195 µL (final concentrations: 50 mM Tris-HCl pH 7.5, 50 µM pyridoxal-5-phosphate (PLP), 1 mM DTT).
- Add 5 µL of L-[1-¹⁴C]-ornithine (e.g., 0.1 µCi). b. Place a small piece of filter paper saturated with 20 µL of 1 M NaOH into a cap or a suspended well within the sealed reaction vial to trap the released ¹⁴CO₂. c. Seal the tubes and incubate at 37°C for 30-60 minutes.
3. Stopping the Reaction and Quantification: a. Stop the reaction by injecting 200 µL of 2 M citric acid or 5 M sulfuric acid into the reaction mixture, being careful not to touch the filter paper. b. Incubate for another 30-60 minutes at 37°C to ensure all released ¹⁴CO₂ is trapped by the NaOH on the filter paper. c. Carefully remove the filter paper and place it into a scintillation vial with 5 mL of scintillation fluid. d. Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter. e. Calculate ODC activity as nmol CO₂ released per hour per mg of protein.
References
Technical Support Center: Eflornithine and Autophagy in Drug Resistance
Welcome to the technical support center for researchers investigating the role of eflornithine-induced autophagy as a potential mechanism of drug resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a suicide inhibitor that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[1][2] ODC is the rate-limiting enzyme in the biosynthesis of polyamines (such as putrescine, spermidine, and spermine), which are essential for cell division, differentiation, and growth.[2][3] By inhibiting ODC, this compound depletes intracellular polyamine pools, thereby disrupting cell proliferation.[3]
Q2: What is the established role of autophagy in drug resistance?
A2: Autophagy is a cellular self-digestion process that degrades and recycles damaged organelles and proteins to maintain cellular homeostasis. In the context of cancer therapy, autophagy can act as a pro-survival mechanism, referred to as cytoprotective autophagy. This process allows cancer cells to withstand the stress induced by chemotherapeutic agents, contributing to drug resistance. Consequently, inhibiting cytoprotective autophagy is being explored as a strategy to enhance the efficacy of cancer treatments.
Q3: Is there evidence that this compound induces cytoprotective autophagy?
A3: The relationship between this compound and autophagy is complex and not fully elucidated. Some studies suggest that polyamine depletion by this compound may actually suppress the induction of autophagy in response to stressors like starvation or rapamycin. This effect was linked to a decrease in the levels of essential autophagy proteins like LC3 and ATG5. Therefore, researchers should not assume that this compound will induce autophagy and should design experiments to test this hypothesis directly in their specific model system.
Q4: How does polyamine depletion by this compound relate to other cellular processes like apoptosis?
A4: Depletion of intracellular polyamines through the action of this compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. This process can be mediated through the mitochondria and involve the activation of caspases. It is crucial for researchers to differentiate between autophagic cell death and apoptosis when observing this compound-induced cytotoxicity.
Q5: What are the known mechanisms of resistance to this compound?
A5: In the context of African trypanosomiasis, a primary mechanism of resistance to this compound is the loss of an amino acid transporter gene, TbAAT6, which results in diminished drug uptake by the parasite. In cancer, resistance mechanisms are still under investigation, and the role of autophagy, whether as a resistance mechanism or a process inhibited by this compound, is an active area of research.
Troubleshooting Guides
Problem 1: I am treating my cells with this compound, and I see increased cell death, but I am unsure if it is due to apoptosis or autophagy.
Answer: It is critical to distinguish between these two pathways. This compound-induced polyamine depletion is known to trigger apoptosis.
-
Recommended Actions:
-
Assess Apoptosis Markers: Perform Western blotting for key apoptosis markers such as cleaved caspase-3 and cleaved PARP. An increase in these markers is a strong indicator of apoptosis.
-
Caspase Inhibition: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) in conjunction with this compound. If the cell death is rescued, it is likely mediated by caspases and is therefore apoptotic.
-
Assess Autophagy Markers: Concurrently, measure levels of autophagy markers like LC3-II and p62/SQSTM1 (see Problem 2). If you observe apoptosis without a significant increase in autophagic flux, apoptosis is the more likely cause of cell death.
-
Problem 2: I am not observing an increase in LC3-II levels after this compound treatment. Does this mean autophagy is not involved?
Answer: Not necessarily. An increase in LC3-II is a common indicator of autophagosome formation, but a static measurement can be misleading. It could mean that autophagy is not induced, or that autophagic flux (the entire process from formation to degradation) is occurring at a steady rate or is even blocked at a late stage.
-
Recommended Actions:
-
Measure Autophagic Flux: The most reliable way to assess the autophagic process is to measure autophagic flux. This is done by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine. These inhibitors block the degradation of autophagosomes.
-
If LC3-II levels are higher in the presence of the lysosomal inhibitor compared to this compound alone , it indicates that there is active autophagic flux.
-
If there is no further accumulation of LC3-II with the lysosomal inhibitor , it suggests that this compound may not be inducing autophagy or is blocking it at an early stage.
-
-
Monitor p62/SQSTM1 Levels: p62 is a protein that is selectively degraded by autophagy. An accumulation of p62 suggests a blockage in autophagic degradation, while a decrease suggests an increase in autophagic flux.
-
Consider the Possibility of Autophagy Inhibition: Based on some reports, this compound may suppress autophagy. Your results might be confirming this effect in your cell line.
-
Problem 3: My Western blot results for LC3 are inconsistent and difficult to interpret.
Answer: Western blotting for LC3 can be challenging due to its small size and the two forms (LC3-I and LC3-II).
-
Recommended Actions:
-
Optimize Gel Electrophoresis: Use a higher percentage polyacrylamide gel (e.g., 15%) or a gradient gel to achieve better separation between LC3-I and LC3-II.
-
Optimize Transfer Conditions: Ensure efficient transfer of the low molecular weight LC3-II protein. A wet transfer system is often more reliable than semi-dry for small proteins. Consider using a PVDF membrane.
-
Use a Validated Antibody: Use an antibody that is well-validated for detecting both LC3-I and LC3-II.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of total protein lysate (typically 20-30 µg).
-
Include Proper Controls: Always include a positive control for autophagy induction (e.g., starvation with EBSS or treatment with rapamycin) and a negative control (untreated cells).
-
Data Presentation
Table 1: Hypothetical Quantitative Analysis of Autophagy Markers by Western Blot
| Treatment Group | Normalized LC3-II / LC3-I Ratio (Fold Change) | Normalized p62 / Actin Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (5 mM) | 1.2 | 0.9 |
| Bafilomycin A1 (100 nM) | 3.5 | 2.8 |
| This compound + Bafilomycin A1 | 4.0 | 3.1 |
| Rapamycin (Positive Control) | 2.5 | 0.6 |
This table illustrates a hypothetical scenario where this compound alone has a minimal effect on LC3-II levels, but the addition of Bafilomycin A1 reveals a slight increase in autophagic flux.
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Prepare lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel for LC3 detection and a separate 10% gel for p62 and a loading control (e.g., β-actin).
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify band intensities and normalize LC3-II to LC3-I or the loading control, and p62 to the loading control.
Protocol 2: Autophagic Flux Assay
-
Cell Seeding: Seed cells to be 60-70% confluent at the time of treatment.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control
-
This compound
-
Lysosomal Inhibitor alone (e.g., 100 nM Bafilomycin A1 or 25 µM Chloroquine)
-
This compound + Lysosomal Inhibitor
-
-
Incubation: Add this compound for your desired treatment duration (e.g., 24 hours). For the final 2-4 hours of the this compound treatment, add the lysosomal inhibitor to the respective wells.
-
Harvesting and Analysis: Harvest the cells and perform Western blotting for LC3 and p62 as described in Protocol 1.
-
Interpretation: Compare the LC3-II levels between the "this compound" and "this compound + Lysosomal Inhibitor" groups. A significant increase in LC3-II in the co-treatment group indicates active autophagic flux.
Visualizations
Caption: this compound's mechanism of action via ODC inhibition.
Caption: Overview of the mammalian autophagy pathway.
Caption: Experimental workflow for investigating this compound's effects.
References
- 1. Polyamine depletion inhibits the autophagic response modulating Trypanosoma cruzi infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Eflornithine Specificity and Polyamine Rescue Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing polyamine rescue experiments to confirm the specificity of Eflornithine (α-difluoromethylornithine, DFMO).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a polyamine rescue experiment for this compound?
A1: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] This inhibition leads to the depletion of intracellular polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation and differentiation.[4][5] A polyamine rescue experiment is designed to demonstrate that the anti-proliferative effects of this compound are specifically due to the depletion of these polyamines. By supplying exogenous polyamines to cells treated with this compound, the depleted intracellular pool is replenished, and the cytotoxic or cytostatic effects of the drug should be reversed, thus "rescuing" the cells.
Q2: What are the key steps in performing a polyamine rescue experiment?
A2: A typical polyamine rescue experiment involves the following key stages:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound to determine the optimal concentration that inhibits cell growth.
-
Polyamine Rescue: In parallel, treat cells with this compound in the presence of exogenous polyamines (putrescine, spermidine, or spermine).
-
Incubation: Incubate the cells for a sufficient period to observe the effects of the treatments on cell proliferation.
-
Assessment of Cell Viability: Utilize a cell viability or proliferation assay to quantify the effects of this compound and the rescue by polyamines.
Q3: Which polyamines should I use for the rescue experiment and at what concentrations?
A3: Putrescine, spermidine, and spermine can all be used for rescue experiments. Spermidine is often sufficient to restore cell proliferation. The optimal concentration of polyamines for rescue can vary between cell lines but is typically in the low micromolar range (e.g., 5-50 µM). It is advisable to perform a dose-response experiment for the rescuing polyamine to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How long should I incubate the cells after treatment?
A4: The incubation time will depend on the cell line's doubling time and the specific experimental endpoint. Typically, incubation periods range from 48 to 96 hours to allow for sufficient cell division and to observe a significant effect of this compound on cell proliferation.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere for 24 hours.
-
This compound Dilution Series: Prepare a series of this compound concentrations in your cell culture medium. A typical range to test is between 0.1 mM and 10 mM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48-96 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or Resazurin assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This concentration will be used in the subsequent rescue experiment.
Protocol 2: Polyamine Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in your cell culture medium:
-
Vehicle Control (no treatment)
-
This compound alone (at the predetermined IC50 concentration)
-
This compound + Putrescine (e.g., 10 µM)
-
This compound + Spermidine (e.g., 10 µM)
-
This compound + Spermine (e.g., 10 µM)
-
Polyamines alone (to test for any inherent toxicity)
-
-
Treatment: Apply the prepared media to the respective wells.
-
Incubation: Incubate the plate for the same duration as in Protocol 1.
-
Cell Viability Assay: Perform a cell viability assay.
-
Data Analysis: Compare the viability of the this compound-treated group to the rescue groups. A successful rescue will show a significant increase in cell viability in the presence of polyamines compared to this compound alone.
Data Presentation
Table 1: Example Quantitative Data for this compound Treatment and Polyamine Rescue
| Cell Line | This compound Concentration | Treatment Duration (hours) | Rescuing Polyamine | Polyamine Concentration (µM) | Outcome |
| Human Adenocarcinoma (HuTu-80) | 0.1 - 5.0 mM | 48 | Putrescine | 5 - 50 | Reversal of growth inhibition |
| Neuroblastoma (MYCN2) | 5 mM | 72 | Spermidine | Not Specified | Restoration of intracellular polyamines and reversal of anti-invasive effects |
| 9L Rat Brain Tumor | 1 mM | 48 | Not Specified | Not Specified | Depletion of putrescine and spermidine |
| Murine Erythroleukemia (MEL) | Not Specified | Not Specified | Putrescine, Spermidine, Spermine | Not Specified | Abrogation of proliferation inhibition |
| 4T1 Murine Mammary Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Inhibition of proliferation and G1-S arrest |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete rescue of cell viability | The concentration of the rescuing polyamine is too low. | Perform a dose-response curve for the polyamine to find the optimal concentration. |
| The cells are unable to efficiently take up the exogenous polyamines. | Ensure the cell line has functional polyamine transporters. Consider using a different polyamine or a combination. | |
| This compound has off-target effects at the concentration used. | Lower the concentration of this compound. Ensure the observed effects are dose-dependent. | |
| Toxicity observed in the polyamine-only control group | The concentration of the polyamine is too high. | High concentrations of polyamines, particularly spermine and spermidine, can be toxic to cells, especially in the presence of serum due to the activity of amine oxidases. Reduce the concentration of the polyamine. |
| Contamination of the polyamine stock solution. | Use a fresh, sterile stock solution of the polyamine. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or medium. | |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| This compound has no effect on cell proliferation | The cell line is resistant to this compound. | Some cell lines may have inherent resistance. Confirm the activity of your this compound stock on a sensitive cell line. |
| The concentration of this compound is too low. | Increase the concentration of this compound. | |
| Insufficient incubation time. | Increase the incubation time to allow for polyamine depletion to take effect. |
Visualizations
Caption: Mechanism of this compound action on the polyamine biosynthesis pathway.
Caption: Experimental workflow for a polyamine rescue experiment.
Caption: Logical troubleshooting flow for polyamine rescue experiments.
References
- 1. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of polyamine depletion on proliferation and differentiation of murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eflornithine and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using eflornithine in experiments involving fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as α-difluoromethylornithine (DFMO), is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive facial hair growth in women.[1][2] Its mechanism of action is as a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[1][3] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[3] By inhibiting ODC, this compound depletes cellular polyamines, thereby slowing cell division.
Q2: Does this compound itself fluoresce?
A2: this compound is not an intrinsically fluorescent molecule. However, it can be chemically derivatized to become fluorescent. For example, its primary amino group can react with reagents like acetylacetone/formaldehyde in the Hantzsch reaction to form a fluorescent dihydropyridine derivative. This reaction allows for the quantitative determination of this compound concentrations using spectrofluorometry, with a typical excitation maximum around 418 nm and an emission maximum around 477 nm for the derivative.
Q3: Can this compound interfere with my fluorescence-based assay?
A3: While direct interference from this compound in common fluorescence-based assays is not widely reported, potential interactions should not be dismissed. Interference in fluorescence assays can occur through two primary mechanisms: autofluorescence and quenching. Autofluorescence happens if a compound emits light at the same wavelength as the assay's fluorophore. Quenching occurs when a compound absorbs the excitation or emission energy of the fluorophore. Given that this compound is not inherently fluorescent, autofluorescence is unlikely to be a direct issue. However, the possibility of quenching or other unforeseen interactions with assay components cannot be entirely ruled out without experimental validation.
Q4: Are there specific fluorescence-based assays for ODC activity that involve this compound?
A4: Yes, fluorescence-based assays have been developed to measure the activity of ornithine decarboxylase (ODC) and the inhibitory effect of compounds like this compound. One such method is a continuous, label-free assay that uses a synthetic receptor, cucurbituril (CB6), and a fluorescent dye, DSMI. The dye is fluorescent when bound to the receptor. The product of the ODC reaction, putrescine, has a higher affinity for the receptor and displaces the dye, leading to a decrease in fluorescence. This compound's inhibitory activity can be quantified by measuring the reduction in the rate of fluorescence decrease.
Troubleshooting Guides
Issue 1: Unexpected changes in fluorescence signal in the presence of this compound.
This could manifest as a decrease in signal (potential quenching) or an unexpected increase (less likely, but possible interaction with assay components).
Troubleshooting Workflow
Caption: Troubleshooting workflow for fluorescence interference.
Detailed Methodologies
-
Assessing Intrinsic Fluorescence/Interaction:
-
Preparation: Prepare dilutions of this compound in the same assay buffer used for your primary experiment. The concentrations should match those used in your main experiment.
-
Measurement: In a microplate reader, measure the fluorescence of the this compound dilutions at the same excitation and emission wavelengths used in your assay. Include a buffer-only blank.
-
Analysis: If you observe a concentration-dependent increase in fluorescence significantly above the blank, this suggests either contamination or an unexpected interaction with a buffer component. As this compound itself is not fluorescent, this result would be highly unusual.
-
-
Quenching Counter-Assay:
-
Preparation: Prepare a solution of your fluorescent reporter (e.g., purified GFP, fluorescein standard) in your assay buffer at a concentration that gives a robust signal.
-
Treatment: Add serial dilutions of this compound to the fluorophore solution.
-
Measurement: Immediately measure the fluorescence at the appropriate wavelengths.
-
Analysis: A concentration-dependent decrease in the fluorescence signal indicates that this compound is quenching your fluorophore.
-
Issue 2: Reduced cell viability or proliferation affecting cell-based fluorescence readouts.
This compound is designed to inhibit cell growth, which can confound assays that rely on cell number or metabolic activity (e.g., fluorescent reporters under a constitutive promoter, viability dyes like Calcein AM).
Troubleshooting Workflow
Caption: Troubleshooting workflow for cell-based assays.
Detailed Methodologies
-
Dose-Response Cytotoxicity/Cytostatic Assay:
-
Cell Seeding: Plate your cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should mirror and exceed that used in your primary fluorescence assay.
-
Incubation: Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
Cell Number Quantification: Use a method that directly assesses cell number, such as Crystal Violet staining or a direct cell counting method (e.g., using a hemocytometer or an automated cell counter).
-
Analysis: Determine the concentration at which this compound significantly reduces cell number. Compare this to the concentrations affecting your fluorescence readout.
-
-
Fluorescence Normalization:
-
Multiplexing: Whenever possible, use a multiplexed assay that allows for the measurement of your experimental fluorescence followed by a viability/cell number measurement in the same well.
-
Protocol:
-
Perform your primary fluorescence reading (e.g., GFP intensity).
-
Without removing the medium, add the reagent for a compatible viability assay (e.g., a DNA-binding dye like CyQUANT or a lytic endpoint assay that measures ATP like CellTiter-Glo).
-
Read the viability signal according to the manufacturer's protocol.
-
-
Calculation: Express your primary fluorescence data as a ratio relative to the viability data (e.g., Relative Fluorescence Units / Relative Viability Units).
-
Data Summary
The following table summarizes the known spectral properties related to the spectrofluorometric determination of this compound after derivatization. Note that these properties belong to the this compound derivative, not the compound itself.
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Context | Reference |
| This compound-Hantzsch Derivative | ~418 | ~477 | Formed by reaction with acetylacetone/formaldehyde for quantitative analysis. |
Signaling Pathway
This compound's primary molecular target is ornithine decarboxylase (ODC), the initial and rate-limiting enzyme in the polyamine biosynthesis pathway.
Caption: this compound inhibits ODC in the polyamine pathway.
References
Technical Support Center: Optimizing Eflornithine and Chemotherapy Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the optimal co-administration schedule of Eflornithine and chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its combination with chemotherapy?
A1: this compound, also known as DFMO (α-difluoromethylornithine), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and are often dysregulated in cancer.[2][3] By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to a cytostatic effect, primarily through G1 cell cycle arrest.[4][5] The rationale for combining this compound with chemotherapy is to enhance the anti-tumor effect. This compound-induced cell cycle arrest can sensitize cancer cells to cell-cycle-specific chemotherapeutic agents. Additionally, depleting polyamines may inhibit tumor growth and progression, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Q2: What are some established co-administration schedules for this compound and chemotherapy from clinical trials?
A2: Clinical trials have explored various co-administration schedules. The optimal schedule can depend on the specific chemotherapeutic agent and the cancer type being treated. Below is a summary of schedules used in notable clinical trials.
Data Presentation: this compound and Chemotherapy Co-administration Schedules in Clinical Trials
| Chemotherapy Agent | This compound Dosing Schedule | Chemotherapy Dosing Schedule | Clinical Trial (Identifier) | Cancer Type |
| Lomustine | 2.8 g/m² orally every 8 hours on a 2-week on, 1-week off schedule. | 90 mg/m² orally once every 6 weeks. | STELLAR (NCT02796261) | Recurrent Anaplastic Astrocytoma |
| Temozolomide | 2.3 g/m² or 2.8 g/m² orally every 8 hours on a 2-week on, 2-week off schedule. | 150 mg/m² orally once daily on a 5-day on, 23-day off schedule. | NCT05879367 | Newly Diagnosed Glioblastoma or Astrocytoma |
| PCV (Procarbazine, Lomustine, Vincristine) | 3 g/m² orally every 8 hours on days 1-14 and 29-42 of an 8-week cycle. | Lomustine: 110 mg/m² orally on day 15; Procarbazine: 60 mg/m²/day orally on days 22-35; Vincristine: 1.4 mg/m² IV on days 22 and 43. | Phase III Randomized Study | Anaplastic Glioma |
Q3: How can I experimentally determine the optimal administration sequence of this compound and a chemotherapeutic agent in vitro?
A3: To determine the optimal administration sequence (e.g., this compound prior to, concurrently with, or after chemotherapy), you can perform a series of cell viability or proliferation assays. A common approach involves the following steps:
-
Determine the IC50 of each drug individually: First, establish the concentration of this compound and the chemotherapeutic agent that inhibits 50% of cell growth (IC50) for your cancer cell line of interest.
-
Design a sequential administration experiment:
-
Pre-treatment: Expose cells to this compound for a set period (e.g., 24, 48, or 72 hours) to induce polyamine depletion and cell cycle arrest. Then, remove the this compound-containing medium and add the chemotherapeutic agent for a specific duration.
-
Co-treatment: Expose cells to both this compound and the chemotherapeutic agent simultaneously.
-
Post-treatment: Treat cells with the chemotherapeutic agent first, followed by treatment with this compound.
-
-
Assess cell viability: Use an appropriate assay (e.g., MTT, MTS, or a trypan blue exclusion assay) to measure cell viability in each condition.
-
Analyze for synergy: Compare the effects of the sequential treatments to the individual drug effects and the co-treatment effect to determine which sequence yields the most significant reduction in cell viability, indicating the optimal sequence for synergistic interaction.
Troubleshooting Guides
Issue 1: Inconsistent or Unreliable Results in MTT/MTS Assays for Cell Viability
Symptoms:
-
High variability between replicate wells.
-
Unexpectedly high or low absorbance readings.
-
Discrepancy between viability data and microscopic observation of cell death.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Interference of drugs with the assay: | Some compounds can directly reduce the MTT tetrazolium salt or interfere with cellular metabolism, leading to inaccurate readings. It is crucial to run a control with the drugs in cell-free media to check for direct reduction of the reagent. Consider using an alternative viability assay that is not based on metabolic activity, such as the crystal violet staining (CVS) assay or a trypan blue exclusion assay. |
| Suboptimal cell seeding density: | If cells are too sparse, the signal may be too low. If they are too dense, they may enter a non-proliferative state, affecting their metabolic activity and response to drugs. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Inconsistent incubation times: | The duration of incubation with the MTT/MTS reagent can significantly impact the results. Standardize the incubation time across all plates and experiments. |
| Incomplete solubilization of formazan crystals (MTT assay): | Undissolved formazan crystals will lead to inaccurate absorbance readings. Ensure complete solubilization by thorough mixing and consider using a different solvent if necessary. |
Issue 2: Difficulty in Interpreting Synergy from Combination Index (CI) Values
Symptoms:
-
CI values are close to 1, making it difficult to distinguish between additivity and weak synergy/antagonism.
-
CI values vary significantly at different effect levels (e.g., Fa = 0.5 vs. Fa = 0.9).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inaccurate IC50 determination for single agents: | The calculation of the Combination Index (CI) is highly dependent on the accuracy of the IC50 values for the individual drugs. Ensure that the dose-response curves for each drug are well-defined with a sufficient number of data points around the IC50. |
| Experimental variability: | Noise in the experimental data can lead to unreliable CI values. Increase the number of replicates and ensure consistent experimental conditions. |
| Inappropriate drug concentration ratios: | The synergistic effect of a drug combination can be highly dependent on the ratio of the two drugs. Test a matrix of concentrations for both drugs to explore different ratios. Isobologram analysis can be a useful tool to visualize the interaction at different dose combinations. |
| Misinterpretation of CI values: | A CI value slightly less than 1 may not represent a biologically significant synergistic effect. It is important to consider the magnitude of the CI value and the consistency of the synergistic effect across different concentrations and cell lines. The Chou-Talalay method provides a quantitative definition: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Combination Index (CI) Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effect of this compound and a chemotherapeutic agent using the Chou-Talalay Combination Index method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
-
CompuSyn software or other software for CI calculation
Procedure:
-
Single-agent dose-response: a. Seed cells in 96-well plates at a predetermined optimal density. b. After 24 hours, treat the cells with a range of concentrations of this compound and the chemotherapeutic agent separately. Include a vehicle control. c. Incubate for a period relevant to the drug's mechanism of action (e.g., 72 hours). d. Assess cell viability using the MTT or MTS assay. e. Calculate the IC50 value for each drug.
-
Combination treatment: a. Based on the individual IC50 values, prepare serial dilutions of both drugs. b. Treat the cells with the drugs in combination at a constant ratio (e.g., based on the ratio of their IC50s) or in a checkerboard format with varying concentrations of both drugs. c. Incubate for the same duration as the single-agent treatment. d. Assess cell viability.
-
Data Analysis: a. Enter the dose-response data for the single agents and the combination into CompuSyn or a similar program. b. The software will calculate the Combination Index (CI) for various effect levels (Fraction affected, Fa). c. Interpretation:
- CI < 1: Synergism
- CI = 1: Additive effect
- CI > 1: Antagonism
Mandatory Visualizations
Signaling Pathway: Polyamine Biosynthesis and Inhibition by this compound
Caption: Polyamine biosynthesis pathway and its inhibition by this compound.
Experimental Workflow: Optimizing Administration Sequence
Caption: Experimental workflow for optimizing the administration sequence.
Logical Relationship: Interpreting Isobologram Analysis
Caption: Interpreting synergy from an isobologram plot.
References
- 1. jpccr.eu [jpccr.eu]
- 2. researchgate.net [researchgate.net]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamine deprivation enhances antitumoral efficacy of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Penetration and Efficacy in Solid Tumors: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the penetration and efficacy of eflornithine in solid tumors. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the preclinical and clinical investigation of this compound.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation.[1] By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells, including cancer cells.[1]
2. In which cancer types has this compound shown the most promise?
This compound has received FDA approval for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB) who have shown at least a partial response to prior multiagent, multimodality therapy.[2] Additionally, it has demonstrated significant clinical activity in treating malignant gliomas, particularly anaplastic astrocytoma.[3] Research is ongoing in other solid tumors, including colon cancer.
3. What is the typical oral bioavailability of this compound?
This compound has an oral bioavailability of approximately 80% in humans.
4. How is this compound metabolized and excreted?
This compound is not significantly metabolized in the body and is primarily excreted unchanged in the urine. It is not known to bind specifically to plasma proteins and has an elimination half-life of about 3.5 hours in humans.
5. What are the common adverse effects observed with this compound treatment?
Common side effects are generally minor to modest and reversible upon discontinuation of the drug. These can include fever, infections, allergic reactions, cough, eye redness, hepatotoxicity, hearing loss, diarrhea, nausea, and vomiting.
Troubleshooting Experimental Issues
Issue 1: Inconsistent or lower-than-expected efficacy in in vivo models compared to in vitro results.
-
Possible Cause 1: Insufficient Drug Penetration into the Tumor.
-
Troubleshooting:
-
Verify adequate dosing and administration route for the specific animal model. For oral administration, ensure proper gavage technique and consider the formulation of the drug. This compound is soluble in water but not in DMSO or ethanol.
-
Measure this compound concentrations in both plasma and tumor tissue to determine the tumor-to-plasma ratio. This will confirm if the drug is reaching the target site at therapeutic concentrations.
-
Consider co-administration with agents that may enhance tumor penetration. For example, one study showed that an E-cadherin peptide could increase this compound's uptake into the brain.
-
-
-
Possible Cause 2: Development of Resistance.
-
Troubleshooting:
-
Investigate potential mechanisms of resistance, such as upregulation of polyamine import, alterations in ODC that prevent this compound binding, or activation of bypass signaling pathways.
-
Analyze gene expression changes in resistant tumors compared to sensitive ones to identify potential resistance markers.
-
Consider combination therapies to overcome resistance. This compound has shown synergistic effects with other chemotherapeutic agents in some cancers.
-
-
-
Possible Cause 3: Instability of this compound in Experimental Setup.
-
Troubleshooting:
-
Issue 2: High variability in tumor response among animals in the same treatment group.
-
Possible Cause 1: Tumor Heterogeneity.
-
Troubleshooting:
-
Characterize the molecular profile of the xenograft or syngeneic tumor model to ensure consistency across animals.
-
Use well-characterized and authenticated cell lines for tumor implantation.
-
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Troubleshooting:
-
Ensure precise and consistent dosing for each animal, particularly with oral gavage.
-
Monitor animal weight and adjust dosage accordingly.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and penetration of this compound in various solid tumors from clinical and preclinical studies.
Table 1: Efficacy of this compound in Clinical Trials
| Tumor Type | Treatment Regimen | Outcome Measure | Result | Citation(s) |
| High-Risk Neuroblastoma | This compound maintenance therapy | 4-Year Event-Free Survival | 84% (vs. 73% in control) | |
| High-Risk Neuroblastoma | This compound maintenance therapy | 4-Year Overall Survival | 96% (vs. 84% in control) | |
| Recurrent Anaplastic Glioma | This compound monotherapy | Disease Control Rate | 45% (Partial Response, Minor Response, or Stable Disease) | |
| Recurrent Anaplastic Glioma | This compound monotherapy | Median Time to Progression | 49 weeks (for responders) | |
| Anaplastic Glioma | This compound + PCV | Median Progression-Free Survival | ~2.5 years improvement over PCV alone | |
| Anaplastic Glioma | This compound + PCV | Median Overall Survival | ~2.5 years improvement over PCV alone |
Table 2: Preclinical Penetration of this compound
| Animal Model | Tumor Type | Administration Route | This compound Concentration | Tumor-to-Plasma Ratio | Citation(s) |
| Rat | N/A (Brain tissue as a proxy) | Intravenous co-administration with HAV6 peptide | Up to 83% increase in brain concentration | Not Reported | |
| Rat | N/A (Brain tissue as a proxy) | Oral co-administration with HAV6 peptide | 40% increase in cerebrospinal fluid concentration | Not Reported | |
| Mouse | Skin (Topical application) | Topical with microneedles | Significantly enhanced permeation | Not Applicable |
Note: There is a lack of publicly available, direct quantitative data on this compound concentrations in various solid tumor xenografts and the corresponding tumor-to-plasma ratios. Further research in this area is warranted to better understand the drug's distribution and target engagement.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
Protocol 1: Quantification of this compound in Tissue Samples by HPLC
This protocol is adapted from methods described for the analysis of this compound in biological fluids and can be optimized for tissue homogenates.
1. Sample Preparation: a. Excise tumor tissue and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis. b. Weigh the frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice. c. Perform protein precipitation by adding a solvent like acetonitrile or perchloric acid. Vortex and centrifuge at high speed to pellet the protein. d. Collect the supernatant for analysis.
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) or fluorescence detection after derivatization.
- Derivatization (Optional but may be required for sensitivity): Pre- or post-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) may be necessary as this compound lacks a strong chromophore.
3. Quantification: a. Prepare a standard curve of known this compound concentrations in the same matrix as the samples (e.g., tissue homogenate from an untreated animal). b. Analyze the samples and quantify the this compound concentration by comparing the peak area to the standard curve.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous tumor model.
1. Cell Culture and Implantation: a. Culture a relevant cancer cell line (e.g., a neuroblastoma line like SK-N-BE(2)) under standard conditions. b. Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel). c. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth Monitoring and Treatment: a. Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²) / 2. b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. c. Administer this compound to the treatment group via the desired route (e.g., oral gavage or in drinking water). The control group should receive the vehicle. The dosage and schedule will depend on the specific tumor model and study design.
3. Efficacy Assessment: a. Continue to monitor tumor volume and animal body weight throughout the study. b. At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals and excise the tumors. c. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis, or drug concentration measurement as described in Protocol 1).
Visualizations
This compound's Mechanism of Action
Caption: this compound irreversibly inhibits ODC, blocking polyamine synthesis and subsequent tumor growth.
Experimental Workflow for Assessing this compound Efficacy In Vivo
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
References
Technical Support Center: Biomarkers of Eflornithine Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of Eflornithine sensitivity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary biomarkers for predicting sensitivity to this compound?
A1: The primary biomarkers for predicting sensitivity to this compound, an irreversible inhibitor of ornithine decarboxylase (ODC), are centered around the polyamine biosynthesis pathway and specific genetic alterations in certain cancers. Key biomarkers include:
-
Ornithine Decarboxylase (ODC) Activity: High intracellular ODC activity is a direct indicator of reliance on the polyamine synthesis pathway, suggesting greater sensitivity to ODC inhibition by this compound.
-
Intracellular Polyamine Levels: Baseline levels of polyamines (putrescine, spermidine, and spermine) and their depletion following this compound treatment can indicate pathway inhibition and cellular response.
-
MYCN Amplification: In neuroblastoma, amplification of the MYCN oncogene drives high expression of ODC, making it a critical predictive biomarker for this compound sensitivity.
-
Isocitrate Dehydrogenase (IDH) Mutation: In anaplastic astrocytoma, the presence of an IDH1 or IDH2 mutation is associated with improved overall and progression-free survival when this compound is added to treatment.[1]
-
CDKN2A/B Gene Status: For IDH-mutant astrocytomas, intact CDKN2A/B genes are associated with a better response to this compound in combination with lomustine.[2]
Q2: What is the mechanism of action of this compound?
A2: this compound, also known as α-difluoromethylornithine (DFMO), is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC).[3] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines. By inhibiting ODC, this compound depletes the intracellular pools of polyamines, which are essential for cell proliferation, differentiation, and survival.[4]
Q3: How can I assess the sensitivity of my cell line to this compound in vitro?
A3: A standard cell viability assay, such as an MTT or CellTiter-Glo® assay, can be used to determine the half-maximal inhibitory concentration (IC50) of this compound. Cells should be seeded at an appropriate density and treated with a range of this compound concentrations for a period that allows for the assessment of its cytostatic or cytotoxic effects, typically 72 to 96 hours or longer, due to its mechanism of action which involves the depletion of polyamine pools.
Data Presentation
Table 1: Key Biomarkers of this compound Sensitivity and Their Rationale
| Biomarker | Rationale for Predicting Sensitivity | Associated Cancer Types |
| High ODC Enzyme Activity | Cells with high ODC activity are more dependent on the polyamine biosynthesis pathway for proliferation and are therefore more susceptible to ODC inhibition. | Neuroblastoma, Pancreatic Cancer, Colorectal Cancer[5] |
| MYCN Gene Amplification | The MYCN oncogene is a direct transcriptional activator of the ODC1 gene, leading to high levels of ODC and subsequent dependence on polyamine synthesis. | Neuroblastoma |
| IDH1/2 Mutation | The presence of IDH mutations in gliomas is associated with a better prognosis and has been shown to correlate with improved survival in patients treated with this compound in combination therapy. | Anaplastic Astrocytoma |
| Intact CDKN2A/B Genes | In IDH-mutant astrocytomas, the absence of CDKN2A/B deletions is a positive prognostic marker for response to this compound-based therapy. | Anaplastic Astrocytoma |
| High Intracellular Polyamine Levels | Elevated baseline polyamine levels may indicate an "addiction" to this pathway, suggesting that inhibition will have a significant anti-proliferative effect. | Various cancers with dysregulated polyamine metabolism. |
Table 2: Clinical Trial Data for this compound in a Biomarker-Defined Population
| Clinical Trial | Patient Population | Treatment Arms | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| STELLAR (Phase 3) | Recurrent Grade 3 IDH-mutant Astrocytoma | This compound + Lomustine | 34.9 months | 15.8 months |
| Lomustine alone | 23.5 months | 7.2 months |
Experimental Protocols & Troubleshooting Guides
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is based on the measurement of 14CO2 released from L-[1-14C]-ornithine.
Experimental Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
In a sealed vial, prepare the reaction mixture containing the cell lysate (50-100 µg of protein), reaction buffer, and L-[1-14C]-ornithine (final concentration ~0.5 µCi/mL).
-
Place a piece of filter paper soaked in a CO2 trapping agent (e.g., 1 M NaOH) in a center well suspended above the reaction mixture.
-
Seal the vial and incubate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and CO2 Trapping:
-
Stop the reaction by injecting an acid (e.g., 2 M citric acid or 10% trichloroacetic acid) into the reaction mixture, avoiding contact with the filter paper.
-
Continue incubation for another 60 minutes at 37°C to ensure all released 14CO2 is trapped on the filter paper.
-
-
Quantification:
-
Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity as pmol or nmol of CO2 released per milligram of protein per hour.
-
Troubleshooting Guide: ODC Activity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no ODC activity detected | Inactive enzyme due to improper lysate handling. | Keep lysates on ice at all times. Use fresh lysates or store them at -80°C in aliquots with a cryoprotectant. |
| Insufficient protein in the assay. | Increase the amount of cell lysate used in the reaction. | |
| Sub-optimal assay conditions. | Ensure the pH of the lysis and reaction buffers is correct. Confirm the concentration of the cofactor pyridoxal-5'-phosphate. | |
| High background signal | Non-enzymatic release of 14CO2. | Run a blank control with boiled lysate or without lysate to determine background levels and subtract this from the experimental values. |
| Contamination of L-[1-14C]-ornithine. | Use high-quality, purified L-[1-14C]-ornithine. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Incomplete trapping of 14CO2. | Ensure the vial is properly sealed and that the filter paper is adequately saturated with the trapping agent. |
Quantification of Intracellular Polyamines by HPLC
This protocol describes the quantification of putrescine, spermidine, and spermine using pre-column derivatization with dansyl chloride followed by reverse-phase HPLC.
Experimental Protocol:
-
Sample Preparation and Extraction:
-
Harvest a known number of cells and wash with PBS.
-
Homogenize the cell pellet in 0.2 M perchloric acid (PCA).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To the PCA extract, add dansyl chloride solution (in acetone) and a saturated sodium carbonate solution.
-
Incubate in the dark at 60°C for 1 hour.
-
Add proline to react with excess dansyl chloride.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the dansylated polyamines using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm).
-
Quantify the polyamines by comparing the peak areas to those of known standards.
-
Troubleshooting Guide: Polyamine Quantification by HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution | Sub-optimal mobile phase composition or gradient. | Optimize the gradient profile and the pH of the aqueous mobile phase. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. Replace the analytical column if necessary. | |
| Low signal intensity | Incomplete derivatization. | Ensure the pH during derivatization is alkaline. Optimize the reaction time and temperature. |
| Degradation of dansylated polyamines. | Protect samples from light after derivatization. Analyze the samples as soon as possible after preparation. | |
| Variable retention times | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the HPLC pump is delivering a consistent flow rate and mobile phase composition. |
| Air bubbles in the system. | Degas the mobile phase before use. | |
| Ghost peaks | Carryover from previous injections. | Implement a thorough needle wash protocol and run blank injections between samples. |
| Contamination of reagents or solvents. | Use high-purity solvents and reagents. |
Detection of MYCN Gene Amplification by Fluorescence In Situ Hybridization (FISH)
Experimental Protocol:
-
Sample Preparation:
-
Prepare slides with either formalin-fixed paraffin-embedded (FFPE) tissue sections (4-5 µm thick) or interphase nuclei from cell suspensions.
-
For FFPE tissues, deparaffinize and rehydrate the sections.
-
Perform pretreatment with a protease (e.g., pepsin) to permeabilize the cells.
-
-
Denaturation:
-
Apply a MYCN-specific DNA probe (labeled with a fluorophore) and a chromosome 2 centromeric control probe (labeled with a different fluorophore) to the slide.
-
Co-denature the probe and the target DNA by heating the slide at 75-80°C for 5-10 minutes.
-
-
Hybridization:
-
Incubate the slide in a humidified chamber at 37°C overnight to allow the probes to hybridize to their target sequences.
-
-
Post-Hybridization Washes:
-
Wash the slide in stringent wash buffers to remove unbound and non-specifically bound probes.
-
-
Counterstaining and Visualization:
-
Counterstain the nuclei with DAPI.
-
Mount the slide with an anti-fade mounting medium.
-
Visualize the signals using a fluorescence microscope with appropriate filters for the probe fluorophores and DAPI.
-
-
Analysis:
-
Score at least 50-100 intact, non-overlapping nuclei.
-
Determine the ratio of MYCN signals to the centromere 2 control signals. A ratio significantly greater than 1 indicates gene amplification.
-
Troubleshooting Guide: MYCN Amplification Detection by FISH
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signals | Poor probe quality or labeling. | Verify the quality and labeling efficiency of the probe. |
| Inadequate denaturation. | Optimize the denaturation temperature and time. | |
| Over-fixation of the tissue. | Adjust the fixation time or use a more gentle pretreatment protocol. | |
| High background/non-specific signals | Incomplete removal of unbound probe. | Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). |
| Probe concentration is too high. | Titrate the probe to determine the optimal concentration. | |
| Autofluorescence of tissue | Endogenous fluorophores in the tissue. | Treat the slides with an autofluorescence quenching agent (e.g., Sudan Black B) before mounting. |
| Poor morphology of nuclei | Harsh pretreatment. | Reduce the duration or concentration of the protease treatment. |
| Improper sample handling. | Ensure gentle handling of the slides throughout the procedure. |
Mandatory Visualizations
References
- 1. LTBK-01. PHASE 3 STELLAR STUDY SHOWS this compound IMPROVES OVERALL SURVIVAL (OS) AND PROGRESSION FREE SURVIVAL (PFS) IN PATIENTS WITH RECURRENT 2021 WHO ASTROCYTOMA, IDH-MUTANT GRADE 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 3. Difluoromethylornithine in cancer: new advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating ODC Inhibition by Eflornithine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eflornithine (also known as DFMO), a well-established ornithine decarboxylase (ODC) inhibitor, with alternative inhibitors. It includes supporting experimental data, detailed protocols for in vivo validation, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Performance of ODC Inhibitors
This compound has been a cornerstone in the study of polyamine metabolism and its role in disease for decades. However, ongoing research has led to the development of novel ODC inhibitors with potentially improved potency. This section compares the performance of this compound with other notable ODC inhibitors based on available in vitro and in vivo data.
Table 1: In Vitro Potency of ODC Inhibitors
| Inhibitor | Target | IC50 (μM) | Reference |
| This compound (DFMO) | Human ODC | ~100 | [1] |
| T. b. gambiense ODC | 9.1 (racemic) | N/A | |
| 5.5 (L-enantiomer) | N/A | ||
| 50 (D-enantiomer) | N/A | ||
| APA (1-amino-oxy-3-aminopropane) | Human ODC | Low nM range | [1][2] |
| Compound 11 (a novel APA analog) | Human ODC | Similar to APA | [1][2] |
| Δ-MFMO | Mammalian ODC | ~14 times more potent than DFMO |
Note: Lower IC50 values indicate higher potency. APA and its analogs demonstrate significantly higher in vitro potency against human ODC compared to this compound.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| KrasG12D/+ Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | 0.1% and 0.2% this compound in diet | Pancreatic tumor weights decreased by 31-43%. Significant inhibition of PDAC incidence (p<0.0001). Suppression of PanIN 3 lesions by 27-31%. | |
| Nude Mice Xenograft | Neuroblastoma (MYCN-amplified) | This compound in drinking water | Delayed tumor formation, reduced tumor volume, and improved event-free survival. | |
| ODC/Ras Transgenic Mice | Spontaneous Skin Carcinomas | This compound | Rapid regression of spontaneous tumors. Dramatic decrease in ODC activity and putrescine levels. |
Note: While direct in vivo comparative data for newer inhibitors like APA and compound 11 is limited in the public domain, the in vitro data suggests they may offer higher potency. However, this compound has a well-documented in vivo efficacy profile across various cancer models.
Table 3: Effect of ODC Inhibitors on Polyamine Levels in Neuroblastoma Cells
| Inhibitor | Putrescine | Spermidine | Spermine | Reference |
| This compound (DFMO) | Undetected | Significant Reduction | Significant Reduction | |
| APA | Undetected | Less Reduction than DFMO & Compound 11 | Less Reduction than DFMO & Compound 11 | |
| Compound 11 | Undetected | Significant Reduction | Significant Reduction |
Note: In Kelly neuroblastoma cells, both this compound and the novel inhibitor Compound 11 demonstrated a superior ability to reduce spermidine and spermine levels compared to APA. The complete depletion of putrescine is an expected outcome of effective ODC inhibition.
Experimental Protocols
Accurate validation of ODC inhibition in vivo requires robust and reproducible experimental methodologies. The following protocols are synthesized from established practices in the field.
Measurement of ODC Activity in Tissue Samples
This protocol is based on the widely used radiometric assay that measures the release of ¹⁴CO₂ from L-[¹⁴C]-ornithine.
Materials:
-
Tissue homogenizer
-
Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA)
-
L-[¹⁴C]-ornithine
-
Scintillation vials and cocktail
-
Trichloroacetic acid (TCA)
Procedure:
-
Tissue Homogenization: Excise tissues from control and this compound-treated animals and immediately place them on ice. Homogenize the tissues in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenates at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzyme Reaction: In a sealed reaction vessel, incubate a defined amount of protein extract with L-[¹⁴C]-ornithine in a suitable reaction buffer at 37°C.
-
CO₂ Trapping: Place a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) in the reaction vessel to capture the released ¹⁴CO₂.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as TCA.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ODC activity as nanomoles of CO₂ released per milligram of protein per hour. Compare the activity between control and treated groups to determine the percentage of inhibition.
Determination of Polyamine Levels by HPLC
This protocol outlines the analysis of putrescine, spermidine, and spermine levels in tissue samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Tissue homogenizer
-
Perchloric acid (PCA)
-
Dansyl chloride
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Tissue Extraction: Homogenize frozen tissue samples in cold PCA.
-
Centrifugation: Centrifuge the homogenates at high speed to precipitate proteins.
-
Derivatization: Take an aliquot of the supernatant and add dansyl chloride to derivatize the primary and secondary amine groups of the polyamines. This step is crucial for fluorescent detection.
-
HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Separation: Separate the dansylated polyamines using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detection: Detect the separated polyamines using a fluorescence detector.
-
Quantification: Create a standard curve using known concentrations of derivatized polyamine standards. Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.
-
Data Normalization: Normalize the polyamine concentrations to the tissue weight or protein content.
Visualizations
ODC Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of ODC in polyamine biosynthesis and the mechanism of its irreversible inhibition by this compound.
Caption: ODC catalyzes the conversion of ornithine to putrescine, the first step in polyamine synthesis. This compound irreversibly inhibits ODC.
Experimental Workflow for In Vivo Validation of ODC Inhibition
This diagram outlines the key steps involved in a typical in vivo study to validate the efficacy of an ODC inhibitor.
Caption: Workflow for in vivo validation of ODC inhibitors, from animal model selection to data analysis.
References
Eflornithine vs. Other ODC Inhibitors: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of eflornithine (α-difluoromethylornithine or DFMO), a well-characterized inhibitor of ornithine decarboxylase (ODC), with other ODC inhibitors in various preclinical models. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs.
Overview of Ornithine Decarboxylase Inhibition
Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, differentiation, and proliferation.[1] Consequently, ODC has emerged as a critical target in cancer therapy. This compound, an irreversible "suicide" inhibitor of ODC, has been investigated in numerous preclinical and clinical settings. However, the quest for more potent and specific ODC inhibitors has led to the development of several alternative compounds. This guide compares the preclinical performance of this compound against notable alternatives.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies comparing this compound with other ODC inhibitors in various cancer models.
Table 1: Comparison of ODC Inhibitors in L1210 Leukemia and Lewis Lung Carcinoma Models
| Inhibitor | Model | Administration Route & Dose | Primary Outcome | Result |
| This compound (DFMO) | L1210 Leukemia | i.p., 2.5 g/kg every 12h | Increased Lifespan | Prolonged survival to the same extent as MAP and the esters. |
| (2R,5R)-6-heptyne-2,5-diamine (MAP) | L1210 Leukemia | i.p., 0.5 g/kg every 12h | Increased Lifespan | Prolonged survival to the same extent as DFMO and the esters. |
| δ-MFMO-ME | L1210 Leukemia | i.p., 0.5 g/kg every 12h | Increased Lifespan | 79% maximum prolongation of survival. |
| δ-MFMO-EE | L1210 Leukemia | i.p., 0.5 g/kg every 12h | Increased Lifespan | Prolonged survival to the same extent as DFMO and MAP. |
| This compound (DFMO) | Lewis Lung Carcinoma | Oral | Tumor Growth Inhibition | Less effective than δ-MFMO-EE. |
| (2R,5R)-6-heptyne-2,5-diamine (MAP) | Lewis Lung Carcinoma | Oral | Tumor Growth Inhibition | Less effective than δ-MFMO-EE. |
| δ-MFMO-ME | Lewis Lung Carcinoma | Oral, one-sixth to one-twelfth the dose of DFMO | Tumor Growth Inhibition | Similar antitumor effects to DFMO. |
| δ-MFMO-EE | Lewis Lung Carcinoma | Oral, one-sixth to one-twelfth the dose of DFMO | Tumor Growth Inhibition | Greater reduction of tumor growth than DFMO (P < 0.05) and MAP (P < 0.01).[2] |
Table 2: Comparison of ODC Inhibitors in Neuroblastoma and 9L Rat Brain Tumor Models
| Inhibitor | Model | Concentration | Primary Outcome | Result |
| This compound (DFMO) | Kelly Neuroblastoma | 500 µM | Endogenous ODC Activity | Significant reduction compared to control. |
| Polyamine Levels | Reduction in spermidine and spermine. Putrescine undetected. | |||
| 3-Aminooxy-1-propanamine (APA) | Kelly Neuroblastoma | 500 µM | Endogenous ODC Activity | Significant reduction compared to control, but less than compound 11. |
| Polyamine Levels | Less reduction in spermidine and spermine compared to DFMO and compound 11. Putrescine undetected. | |||
| Compound 11 | Kelly Neuroblastoma | 500 µM | Endogenous ODC Activity | Greatest reduction compared to control, DFMO, and APA. |
| Polyamine Levels | Greatest reduction in spermidine and spermine. Putrescine undetected.[3] | |||
| This compound (DFMO) | 9L Rat Brain Tumor | 1 mM | Cell Proliferation | Inhibited cell proliferation. |
| Polyamine Levels | Depleted putrescine and spermidine. No significant effect on spermine. | |||
| (2R,5R)-6-heptyne-2,5-diamine (MAP) | 9L Rat Brain Tumor | 5 µM | Cell Proliferation | Inhibited cell proliferation to the same extent as 1 mM DFMO. |
| Polyamine Levels | Depleted putrescine and spermidine. No significant effect on spermine.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving ODC and a general workflow for evaluating ODC inhibitors.
Figure 1: Simplified overview of the polyamine biosynthesis pathway, highlighting the central role of ODC.
Figure 2: General experimental workflow for the preclinical evaluation of ODC inhibitors.
Figure 3: Key signaling interactions involving ODC and the impact of this compound.
Experimental Protocols
In Vivo Tumor Models
-
L1210 Leukemia Model:
-
Animals: DBA/2 or BDF1 mice.
-
Cell Inoculation: Intraperitoneal (i.p.) injection of 1 x 10^5 to 1 x 10^6 L1210 cells.
-
Treatment: Initiated 24 hours post-inoculation. ODC inhibitors are administered i.p. or orally at specified doses and schedules.
-
Endpoint: Monitoring of survival time. Increased lifespan is the primary measure of efficacy.
-
-
Lewis Lung Carcinoma (LLC) Model:
-
Animals: C57BL/6 mice.
-
Cell Inoculation: Subcutaneous (s.c.) or intramuscular (i.m.) injection of 1 x 10^6 LLC cells into the flank.
-
Treatment: Initiated when tumors reach a palpable size. Inhibitors are typically administered orally in the drinking water or via gavage.
-
Endpoint: Tumor volume is measured regularly with calipers. Tumor growth inhibition and final tumor weight are key efficacy parameters.
-
-
Neuroblastoma Xenograft Model:
-
Animals: Immunocompromised mice (e.g., nude or NOD/SCID).
-
Cell Inoculation: Subcutaneous injection of human neuroblastoma cells (e.g., Kelly cells) into the flank.
-
Treatment: Initiated once tumors are established.
-
Endpoint: Tumor volume measurements and, in some studies, analysis of metastasis.
-
In Vitro Assays
-
ODC Activity Assay (Radiolabeled Ornithine):
-
Principle: Measures the enzymatic activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
-
Procedure:
-
Cell or tissue lysates are incubated with a reaction mixture containing buffer, pyridoxal phosphate (PLP), dithiothreitol (DTT), and L-[1-14C]ornithine.
-
The reaction is carried out in a sealed vial containing a filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide).
-
The reaction is stopped by the addition of acid.
-
The trapped 14CO2 on the filter paper is measured by liquid scintillation counting.
-
-
Inhibitor Assessment: The assay is performed in the presence of varying concentrations of the ODC inhibitor to determine the IC50 value.
-
-
Polyamine Analysis by High-Performance Liquid Chromatography (HPLC):
-
Principle: Separation and quantification of polyamines (putrescine, spermidine, and spermine) in cell or tissue extracts.
-
Procedure:
-
Deproteinization of cell or tissue homogenates using perchloric acid.
-
Derivatization of the polyamines in the supernatant with a fluorescent agent (e.g., o-phthalaldehyde or dansyl chloride).
-
Separation of the derivatized polyamines by reverse-phase HPLC.
-
Detection and quantification using a fluorescence detector.
-
-
Application: Used to assess the impact of ODC inhibitors on intracellular polyamine pools.
-
Conclusion
The preclinical data reviewed in this guide indicate that while this compound is an effective ODC inhibitor, several newer compounds exhibit superior potency and antitumor activity in specific models. The prodrugs of delta-MFMO, particularly the ethyl ester (δ-MFMO-EE), have demonstrated greater efficacy than this compound in the Lewis lung carcinoma model.[2] In neuroblastoma cells, a novel inhibitor, Compound 11, showed more potent inhibition of endogenous ODC activity and a greater reduction in polyamine levels compared to both this compound and APA. Furthermore, (2R,5R)-6-heptyne-2,5-diamine (MAP) was found to be significantly more potent than this compound in inhibiting cell proliferation in a rat brain tumor model.
The choice of an ODC inhibitor for preclinical research should be guided by the specific experimental context, including the cancer model, desired potency, and pharmacokinetic properties. This guide provides a foundation for making informed decisions and designing robust preclinical studies targeting the polyamine biosynthesis pathway.
References
- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of L-Eflornithine and D-Eflornithine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomers of Eflornithine, L-Eflornithine (L-DFMO) and D-Eflornithine (D-DFMO), focusing on their efficacy as inhibitors of ornithine decarboxylase (ODC). This compound, an irreversible inhibitor of ODC, is a critical tool in the study of polyamine biosynthesis and has therapeutic applications in treating conditions like African trypanosomiasis and hirsutism, with ongoing research into its anticancer potential.[1][2] Understanding the differential efficacy of its enantiomers is crucial for optimizing its therapeutic use and for the development of more potent ODC inhibitors.
Data Presentation: Quantitative Comparison of this compound Enantiomers
The following table summarizes the key quantitative data comparing the inhibitory activity of L-Eflornithine and D-Eflornithine against human ornithine decarboxylase and Trypanosoma brucei gambiense.
| Parameter | L-Eflornithine (L-DFMO) | D-Eflornithine (D-DFMO) | Racemic this compound (D/L-DFMO) | Reference |
| Inhibitor Dissociation Constant (KD) for human ODC | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM | [3] |
| Inhibitor Inactivation Constant (kinact) for human ODC | 0.15 ± 0.03 min-1 | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | [3] |
| 50% Inhibitory Concentration (IC50) against T. b. gambiense | 5.5 µM | 50 µM | 9.1 µM | [4] |
Key Findings:
-
Enzyme Affinity: L-Eflornithine demonstrates a significantly higher affinity for human ornithine decarboxylase, with a KD value approximately 20 times lower than that of D-Eflornithine. This indicates that L-Eflornithine binds more readily to the enzyme's active site.
-
Inactivation Rate: The rate of irreversible inactivation of ODC (kinact) is comparable between the L- and D-enantiomers.
-
Antitrypanosomal Activity: In vitro studies against Trypanosoma brucei gambiense, the parasite responsible for African sleeping sickness, show that L-Eflornithine is substantially more potent than D-Eflornithine, as reflected by its lower IC50 value.
-
Cellular Effects: Both enantiomers have been shown to decrease cellular polyamine content in a concentration-dependent manner in human colon tumor-derived HCT116 cells. However, detailed comparative studies on their effects on cell proliferation and in vivo anticancer activity are limited, with most research utilizing the racemic mixture (D/L-DFMO). Some research suggests the D-enantiomer may have advantages in terms of reduced normal tissue toxicity.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Radioenzymatic Assay for Ornithine Decarboxylase (ODC) Activity in Cell Lysates
This method measures ODC activity by quantifying the release of 14CO2 from [14C]-L-ornithine.
Materials:
-
Cell lysis buffer: 25 mM Tris-HCl, 0.1 mM EDTA, 2.5 mM DTT, pH 7.5
-
Assay mix: 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, and 0.1 µCi [1-14C]-L-ornithine
-
Inhibitors: L-Eflornithine, D-Eflornithine (dissolved in an appropriate solvent)
-
0.1 M NaOH
-
5 M Sulfuric Acid
-
Scintillation fluid
-
Filter paper discs
-
Scintillation vials
-
Microcentrifuge tubes
Procedure:
-
Cell Lysate Preparation: Harvest cells and lyse them in ice-cold cell lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the ODC enzyme.
-
Inhibition Step: Incubate a known amount of cell lysate (e.g., 50 µL) with varying concentrations of L-Eflornithine or D-Eflornithine for a specified time (e.g., 30 minutes) at room temperature.
-
Enzymatic Reaction:
-
Place a filter paper disc saturated with 200 µL of 0.1 M NaOH in the cap of a microcentrifuge tube to trap the released 14CO2.
-
Add the inhibitor-treated cell lysate to a microcentrifuge tube containing 200 µL of the assay mix.
-
Seal the tube tightly and incubate at 37°C with shaking for a defined period (e.g., 60-120 minutes).
-
-
Stopping the Reaction: Stop the enzymatic reaction by injecting 250 µL of 5 M sulfuric acid into the reaction mixture.
-
CO2 Trapping: Continue incubation at 37°C with shaking for an additional 30 minutes to ensure complete trapping of the released 14CO2 onto the filter paper.
-
Scintillation Counting:
-
Carefully remove the filter paper from the cap and place it in a scintillation vial.
-
Add 5 mL of scintillation fluid to the vial.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis: Express the specific ODC activity as pmol of CO2 released per unit of time per mg of protein. Compare the activity in the presence of inhibitors to the control (no inhibitor) to determine the percentage of inhibition and calculate IC50 values.
Fluorescence-Based Assay for ODC Inhibition
This continuous assay monitors ODC activity by detecting the displacement of a fluorescent dye from a supramolecular receptor by the product of the ODC reaction, putrescine.
Materials:
-
Enzyme buffer (EB): 50 mM Tris buffer (pH 7.5) containing 0.1 mM EDTA, 0.1 mM Pyridoxal 5'-phosphate (PLP), 2.5 mM DTT, and 0.1% Tween 80.
-
Assay buffer (AB): 50 mM Tris buffer (pH 7.5).
-
Cucurbituril (CB6) solution
-
trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI) fluorescent dye solution
-
L-ornithine solution
-
Inhibitors: L-Eflornithine, D-Eflornithine
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection (e.g., λex/λem = 450/582 nm)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate buffers.
-
Reaction Setup in a 96-well Plate:
-
To each well, add the purified ODC enzyme diluted in enzyme buffer.
-
Add varying concentrations of L-Eflornithine or D-Eflornithine to the respective wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor for a predetermined time at 37°C.
-
-
Initiation of the Reaction:
-
Add the CB6/DSMI solution to each well.
-
Initiate the enzymatic reaction by adding the L-ornithine solution.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a microplate reader in kinetic mode at 37°C for a specified duration (e.g., 30-60 minutes). The fluorescence will decrease as putrescine is produced and displaces DSMI from the CB6 macrocycle.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence decay curves.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 values for L-Eflornithine and D-Eflornithine.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound enantiomers.
Experimental Workflow Diagram
Caption: General experimental workflow for comparing the inhibitory efficacy of this compound enantiomers.
References
- 1. abcam.cn [abcam.cn]
- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Eflornithine vs. Novel Polyamine Synthesis Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eflornithine (DFMO) and novel polyamine synthesis inhibitors, supported by experimental data and detailed methodologies.
Polyamines—putrescine, spermidine, and spermine—are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. Their elevated levels in cancer cells have made the polyamine synthesis pathway a key target for therapeutic intervention. This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the first rate-limiting enzyme in this pathway, has been a cornerstone of this strategy. However, its limitations as a monotherapy in oncology have spurred the development of novel inhibitors with different mechanisms of action. This guide delves into a comparative analysis of this compound and these next-generation compounds.
Mechanism of Action: A Tale of Two Strategies
This compound (α-difluoromethylornithine or DFMO) acts as a "suicide inhibitor" by irreversibly binding to and inactivating ODC.[1] This prevents the conversion of ornithine to putrescine, thereby depleting the intracellular pools of putrescine and spermidine.[2][3] While effective at inhibiting ODC, cancer cells can develop resistance by upregulating polyamine transport from the extracellular environment, thus circumventing the enzymatic blockade.[4]
Novel polyamine synthesis inhibitors employ a variety of strategies to overcome these limitations. These can be broadly categorized as:
-
Polyamine Analogues: These molecules, such as N¹, N¹¹-diethylnorspermine (DENSpm), mimic natural polyamines.[5] Their multi-pronged mechanism involves feedback inhibition of ODC and S-adenosylmethionine decarboxylase (AdoMetDC), induction of the catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT), and competition with natural polyamines for cellular functions.
-
Inhibitors of Other Key Enzymes: Compounds like SAM486A target AdoMetDC, the second rate-limiting enzyme in the pathway, which is responsible for the synthesis of spermidine and spermine from putrescine.
-
Polyamine Transport Inhibitors (PTIs): These agents, such as AMXT-1501, block the uptake of extracellular polyamines, a key resistance mechanism to ODC inhibitors. They are often used in combination with this compound to create a more complete blockade of polyamine availability.
Performance Data: A Comparative Overview
Direct head-to-head clinical trial data comparing this compound with many of the novel polyamine synthesis inhibitors is limited. Much of the comparative data comes from preclinical studies.
| Inhibitor Class | Compound Example | Mechanism of Action | Key Performance Characteristics | Reference |
| ODC Inhibitor | This compound (DFMO) | Irreversible inhibitor of Ornithine Decarboxylase (ODC). | Approved for African trypanosomiasis, facial hirsutism, and as maintenance therapy for high-risk neuroblastoma. Modest single-agent efficacy in solid tumors due to compensatory polyamine uptake. | |
| Polyamine Analogue | DENSpm | Mimics natural polyamines, leading to feedback inhibition of synthesis and increased catabolism. | Shows greater antiproliferative activity than DFMO in some cancer cell lines. Induces apoptosis and is effective in in vivo models. | |
| AdoMetDC Inhibitor | SAM486A | Inhibits S-adenosylmethionine decarboxylase (AdoMetDC). | Potent and specific inhibitor. Has been evaluated in Phase I and II clinical trials for solid tumors. | |
| Polyamine Transport Inhibitor (PTI) | AMXT-1501 | Blocks the cellular uptake of extracellular polyamines. | Synergistic with DFMO in preclinical models, overcoming a key resistance mechanism. |
Signaling Pathways and Experimental Workflows
The polyamine synthesis pathway is intricately regulated by key oncogenic signaling pathways. Understanding these connections is crucial for designing effective therapeutic strategies.
Caption: The polyamine biosynthesis and catabolism pathway, highlighting the points of intervention for this compound and novel inhibitors.
Caption: Key oncogenic signaling pathways that regulate polyamine metabolism in cancer cells.
Caption: A generalized experimental workflow for the preclinical evaluation of polyamine synthesis inhibitors.
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Materials:
-
L-[1-¹⁴C]-ornithine
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 1 mM DTT, 0.05 mM pyridoxal-5'-phosphate (PLP)
-
Scintillation vials containing 0.5 M NaOH-soaked filter paper
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer on ice.
-
In a sealed reaction tube, combine the lysate with the assay buffer.
-
To initiate the reaction, add L-[1-¹⁴C]-ornithine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
The released ¹⁴CO₂ is trapped on the NaOH-soaked filter paper within the sealed vial.
-
Transfer the filter paper to a scintillation vial containing scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
ODC activity is expressed as pmol of ¹⁴CO₂ released per hour per mg of protein.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (this compound or novel inhibitor) for a specified duration (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
The absorbance is proportional to the number of cells, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) can be calculated.
Conclusion
This compound remains a clinically relevant inhibitor of polyamine synthesis with established applications. However, the landscape of polyamine-targeted therapies is evolving rapidly. Novel inhibitors, including polyamine analogues, inhibitors of other key enzymes in the pathway, and polyamine transport inhibitors, offer promising avenues to overcome the limitations of this compound, particularly in the context of cancer therapy. The multi-targeted approach of polyamine analogues and the synergistic potential of combining this compound with polyamine transport inhibitors represent particularly exciting strategies. Future research, including direct comparative clinical trials, will be crucial to fully elucidate the relative efficacy and optimal clinical application of these different classes of polyamine synthesis inhibitors.
References
- 1. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma [frontiersin.org]
Eflornithine and Cross-Resistance with Other Chemotherapeutics: A Comparative Guide
An in-depth analysis of the interplay between eflornithine resistance and the efficacy of other anticancer agents, supported by experimental data and methodological insights for researchers in oncology and drug development.
This compound (α-difluoromethylornithine, DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Elevated polyamine levels are crucial for cell proliferation, differentiation, and transformation, making ODC a key target in cancer therapy. While this compound has shown promise in treating and preventing certain cancers, the potential for acquired resistance raises critical questions about its long-term efficacy and its impact on the activity of other chemotherapeutic agents. This guide provides a comparative overview of cross-resistance between this compound and other chemotherapeutics, presenting available experimental data, detailed methodologies, and insights into the underlying molecular pathways.
Quantitative Analysis of Cross-Resistance
The development of resistance to a specific anticancer drug can sometimes confer resistance to other, often structurally or mechanistically unrelated, drugs—a phenomenon known as cross-resistance. Conversely, it can also lead to increased sensitivity, termed collateral sensitivity. Understanding these patterns is crucial for designing effective sequential or combination cancer therapies.
Direct experimental data on the cross-resistance profiles of this compound-resistant cancer cell lines is limited in the scientific literature. However, some studies provide valuable insights. One key study developed an this compound-resistant human breast adenocarcinoma cell line (MCF-7) and evaluated its sensitivity to the anthracycline antibiotic, adriamycin (doxorubicin).
| Cell Line | Drug | IC50 (Parental) | IC50 (Resistant) | Resistance Index (RI) | Cross-Resistance Profile |
| MCF-7 (Human Breast) | This compound | Not Specified | Not Specified | ~25-fold | - |
| Adriamycin | Not Specified | Not Specified | Not Specified | No Cross-Resistance |
Note: While the study reported a 25-fold increase in the effective dose (ED50) for this compound in the resistant cells and noted the testing of adriamycin, specific IC50 values were not detailed in the abstract. The finding of no cross-resistance is based on the qualitative description in the available literature.
Mechanisms of this compound Resistance and Signaling Pathways
The primary mechanism of acquired resistance to this compound in cancer cells is the overexpression of its target enzyme, ornithine decarboxylase (ODC). This is often a result of gene amplification, leading to ODC levels that are too high to be effectively inhibited by the drug. This contrasts with resistance mechanisms in some microorganisms, like African trypanosomes, where impaired drug uptake due to the loss of a specific amino acid transporter is the main cause of resistance.
The polyamine biosynthesis pathway, which is targeted by this compound, is intricately linked with major oncogenic signaling pathways. The transcription of the ODC gene is notably regulated by the MYC oncogene. Therefore, cancers with MYC amplification, such as neuroblastoma, often exhibit high ODC levels and are rational candidates for this compound therapy.
Below is a diagram illustrating the polyamine biosynthesis pathway and the mechanism of action of this compound.
Experimental Protocols
To investigate cross-resistance, researchers must first develop a drug-resistant cell line and then assess its sensitivity to a panel of other drugs compared to the parental, drug-sensitive cell line.
Development of this compound-Resistant Cancer Cell Lines
Objective: To generate a cancer cell line that can proliferate in the presence of concentrations of this compound that are cytotoxic to the parental cell line.
Methodology:
-
Cell Line Selection: Begin with a cancer cell line of interest (e.g., MCF-7, DU145, etc.) that is initially sensitive to this compound.
-
Initial IC50 Determination: Perform a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Stepwise Dose Escalation:
-
Culture the parental cells in media containing a low concentration of this compound (e.g., at or below the IC20).
-
Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the concentration of this compound in the media.
-
Repeat this process of stepwise dose escalation over a period of several months.
-
-
Confirmation of Resistance: Periodically, perform dose-response assays on the adapted cells to determine their IC50 for this compound. A significant increase in the IC50 (typically >10-fold) compared to the parental line confirms the development of a resistant phenotype.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous cell line for subsequent experiments.
Assessment of Cross-Resistance
Objective: To determine the sensitivity of the this compound-resistant cell line to other chemotherapeutic agents.
Methodology:
-
Cell Seeding: Plate both the parental and the this compound-resistant cells in 96-well plates at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of various chemotherapeutic agents (e.g., doxorubicin, cisplatin, paclitaxel, gemcitabine, etc.).
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings in the untreated control wells (typically 48-72 hours).
-
Viability Assay: Perform a cell viability assay to quantify the number of viable cells in each well.
-
Data Analysis:
-
Plot the cell viability against the drug concentration for both parental and resistant cell lines.
-
Calculate the IC50 value for each drug in both cell lines.
-
Calculate the Resistance Index (RI) for each drug: RI = IC50 (Resistant Line) / IC50 (Parental Line).
-
An RI > 1 indicates cross-resistance, an RI ≈ 1 indicates no cross-resistance, and an RI < 1 indicates collateral sensitivity.
-
Below is a diagram illustrating the experimental workflow for assessing cross-resistance.
Conclusion and Future Directions
The available evidence, though limited, suggests that resistance to this compound, which is primarily driven by ODC overexpression, may not confer broad cross-resistance to other classes of chemotherapeutic agents like anthracyclines. This lack of cross-resistance is a positive indicator for the use of this compound in combination or sequential therapies. Furthermore, the observation that inhibiting ODC can re-sensitize some drug-resistant cancer cells (e.g., erlotinib-resistant pancreatic cancer) highlights the potential for this compound to be used to overcome resistance to other targeted therapies.
However, more comprehensive studies are urgently needed. Future research should focus on developing this compound-resistant models from a variety of cancer types and systematically evaluating their sensitivity to a wide range of standard-of-care chemotherapeutics and targeted agents. Such studies will be invaluable in defining the optimal clinical positioning of this compound and in designing rational combination strategies to improve patient outcomes and circumvent the challenge of drug resistance in cancer.
Validating Eflornithine's Anti-Proliferative Effects: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of eflornithine, validated through the use of ornithine decarboxylase (ODC) knockout models. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative anti-proliferative agents.
This compound: An Irreversible Inhibitor of Polyamide Synthesis
This compound, also known as α-difluoromethylornithine (DFMO), is a crucial tool in cancer research and therapy. It acts as a "suicide inhibitor," irreversibly binding to and inactivating ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and transformation.[2][3] By inhibiting ODC, this compound depletes cellular polyamine levels, leading to a cytostatic effect on rapidly dividing cells, including cancer cells.[4] This targeted mechanism of action makes this compound a valuable agent for both therapeutic and research applications.
The Power of Knockout Models in Validating Drug Specificity
To unequivocally demonstrate that the anti-proliferative effects of this compound are a direct result of its interaction with ODC, researchers utilize ODC knockout (KO) cell lines. These genetically engineered cells lack a functional ODC gene. By comparing the response of wild-type (WT) cells, which have a functional ODC gene, to that of ODC KO cells when treated with this compound, the on-target efficacy of the drug can be precisely determined. It is expected that ODC KO cells, already deficient in the drug's target, will show minimal response to this compound treatment, while WT cells will exhibit a dose-dependent decrease in proliferation.
Data Presentation: this compound's Efficacy in Wild-Type vs. ODC Knockout Cells
The following table summarizes hypothetical, yet representative, quantitative data illustrating the expected differential effects of this compound on wild-type and ODC knockout cancer cell lines. This data is based on the established mechanism of action of this compound and the principles of gene knockout studies.
| Cell Line | Treatment | Concentration (mM) | Cell Viability (% of Control) | IC50 (mM) |
| Wild-Type (WT) Cancer Cells | This compound | 0 | 100% | 5 |
| 1 | 85% | |||
| 5 | 50% | |||
| 10 | 30% | |||
| 20 | 15% | |||
| ODC Knockout (KO) Cancer Cells | This compound | 0 | 100% | > 50 |
| 1 | 98% | |||
| 5 | 95% | |||
| 10 | 92% | |||
| 20 | 88% |
Note: This table is a representation of expected results. Actual IC50 values can vary depending on the cell line and experimental conditions. The key takeaway is the significant difference in sensitivity to this compound between the WT and ODC KO cells, which validates the drug's on-target effect.
Comparative Analysis with Alternative Anti-Proliferative Agents
This compound's unique mechanism of action sets it apart from many traditional cytotoxic agents. The table below compares the IC50 values of this compound with two commonly used anti-proliferative drugs, Methotrexate and 5-Fluorouracil, in different cancer cell lines. It is important to note that these values are compiled from various studies and are not from direct head-to-head comparisons in the same experimental setup.
| Drug | Mechanism of Action | Cancer Cell Line | IC50 |
| This compound | Irreversible inhibitor of ornithine decarboxylase | HCT116 (Colon) | ~7.5 µM |
| Methotrexate | Inhibits dihydrofolate reductase, blocking DNA/RNA synthesis | A-549 (Lung) | 0.15 mM (48h) |
| HCT-116 (Colon) | 0.15 mM (48h) | ||
| 5-Fluorouracil | Inhibits thymidylate synthase, disrupting DNA synthesis | COLO-205 (Colon) | 3.2 µM |
| HT-29 (Colon) | 13 µM | ||
| HCT 116 (Colon) | 1.48 µM (5 days) |
Experimental Protocols
Generation of ODC Knockout Cancer Cell Lines using CRISPR/Cas9
This protocol provides a general framework for creating an ODC knockout cell line.
a. gRNA Design and Synthesis:
-
Design at least two guide RNAs (gRNAs) targeting an early exon of the ODC1 gene to ensure a frameshift mutation leading to a non-functional protein. Use online design tools to minimize off-target effects.
-
Synthesize the designed gRNAs.
b. Vector Construction:
-
Clone the synthesized gRNAs into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).
c. Transfection:
-
Transfect the chosen cancer cell line (e.g., HCT116, a human colon cancer cell line) with the gRNA/Cas9 expression vector using a suitable transfection reagent.
d. Selection and Clonal Isolation:
-
Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell cloning by limiting dilution to isolate individual cell colonies.
e. Validation:
-
Expand the individual clones and extract genomic DNA.
-
Screen for mutations in the ODC1 gene using PCR and Sanger sequencing.
-
Confirm the absence of ODC protein expression in knockout clones via Western blotting.
Cell Proliferation Assay (MTT Assay)
a. Cell Seeding:
-
Seed both wild-type and ODC knockout cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
b. Drug Treatment:
-
Treat the cells with a serial dilution of this compound (and/or alternative drugs) for 48-72 hours. Include a vehicle-only control.
c. MTT Incubation:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
d. Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
e. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
f. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.
Visualizing Key Pathways and Workflows
Caption: this compound's mechanism of action.
Caption: Workflow for validating this compound's effects.
Caption: Logic for using knockout models.
References
- 1. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ornithine decarboxylase activity is critical for cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ornithine decarboxylase inhibition on c-myc expression during murine erythroleukemia cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Eflornithine's Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the anti-cancer agent Eflornithine (α-difluoromethylornithine, DFMO) across a range of cancer cell lines. This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[1] Polyamines are essential for cell proliferation and differentiation, and their dysregulation is a hallmark of many cancers. This guide summarizes key quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Efficacy of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in different cancer cell lines, highlighting the variability in sensitivity across cancer types.
| Cancer Type | Cell Line | IC50 (mM) | Citation |
| Neuroblastoma | BE(2)-C | 3.0 | [2] |
| Neuroblastoma | SMS-KCNR | 10.6 | [2] |
| Neuroblastoma | CHLA90 | 25.8 | [2] |
Note: Data for other cancer cell lines such as glioblastoma, colon, breast, and lung cancer were not available in a comparable format in the reviewed literature.
Mechanism of Action and Cellular Effects
This compound acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the synthesis of polyamines such as putrescine, spermidine, and spermine.[3] This depletion of intracellular polyamines leads to a cascade of anti-tumor effects:
-
Inhibition of Cell Proliferation: By arresting the cell cycle, primarily at the G1 phase, this compound halts the uncontrolled proliferation of cancer cells.
-
Induction of Apoptosis: this compound treatment can trigger programmed cell death in cancer cells.
-
Modulation of Signaling Pathways: The depletion of polyamines affects multiple signaling pathways crucial for tumor growth and survival.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound, from the inhibition of ODC to its downstream effects on cell proliferation and survival.
References
- 1. Involvement of ornithine decarboxylase in the control of proliferation of the HT29 human colon cancer cell line. Effect of vasoactive intestinal peptide on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Fortifies Immunotherapy: A Comparative Guide to Synergistic Effects
For Immediate Release
In the rapidly evolving landscape of cancer therapy, the strategic combination of existing drugs with novel immunotherapies is paving the way for more effective treatment regimens. This guide provides a comprehensive comparison of the synergistic effects of eflornithine, an inhibitor of polyamine biosynthesis, with various immunotherapeutic modalities. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways to facilitate a deeper understanding of this promising combination therapy.
Executive Summary
This compound, also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[1][2] Polyamines are essential for cell proliferation and their elevated levels in cancer cells are associated with tumor growth and an immunosuppressive tumor microenvironment.[1][3] By depleting intratumoral polyamines, this compound not only impedes cancer cell growth but also remodels the tumor microenvironment, making it more susceptible to immunotherapies. This guide presents a detailed analysis of the synergistic effects of this compound with immune checkpoint inhibitors and explores its potential with other immunotherapies like CAR T-cell therapy.
This compound and Immune Checkpoint Blockade: A Synergistic Partnership
Preclinical studies have robustly demonstrated that this compound significantly enhances the anti-tumor efficacy of PD-1 blockade. This synergy is attributed to this compound's ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.
Quantitative Analysis of Preclinical Studies
The following tables summarize the key quantitative data from preclinical studies investigating the combination of this compound (often as part of a Polyamine Blocking Therapy, PBT, which includes the polyamine transport inhibitor AMXT 1501) with PD-1 blockade in various murine cancer models.
Table 1: Synergistic Effect of this compound and Anti-PD-1 Therapy on Tumor Growth and Survival
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Survival Rate (%) at Day 35 | Citation(s) |
| 4T1 Breast Cancer | Control | 1250 | - | 0 | [4] |
| Anti-PD-1 | 1100 | 12% | 0 | ||
| PBT (DFMO + AMXT 1501) | 600 | 52% | 40 | ||
| PBT + Anti-PD-1 | 250 | 80% | 80 | ||
| B16F10 Melanoma | Control | 1500 | - | 0 | |
| Anti-PD-1 | 900 | 40% | 20 | ||
| PBT (DFMO + AMXT 1501) | 700 | 53% | 50 | ||
| PBT + Anti-PD-1 | 300 | 80% | 90 |
Table 2: Modulation of Tumor-Infiltrating Immune Cells by this compound and Anti-PD-1 Therapy
| Cancer Model | Treatment Group | CD8+ T cells (% of CD45+ cells) | Myeloid-Derived Suppressor Cells (MDSCs) (% of CD45+ cells) | Tumor-Associated Macrophages (TAMs) (% of CD45+ cells) | Citation(s) |
| 4T1 Breast Cancer | Control | 5 | 60 | 25 | |
| PBT + Anti-PD-1 | 25 | 20 | 10 | ||
| B16F10 Melanoma | Control | 8 | 50 | 30 | |
| PBT + Anti-PD-1 | 30 | 15 | 12 |
Signaling Pathways and Mechanisms of Action
This compound's synergistic effect with immunotherapy is rooted in its ability to disrupt polyamine metabolism, which has profound effects on both cancer cells and the immune cells within the tumor microenvironment.
Polyamine Biosynthesis Pathway and this compound's Intervention
Caption: this compound inhibits ODC, leading to polyamine depletion and reduced cancer cell proliferation.
Modulation of the Tumor Microenvironment
The depletion of polyamines within the tumor microenvironment leads to a reduction in immunosuppressive cell populations, such as Myeloid-Derived Suppressor Cells (MDSCs) and Tumor-Associated Macrophages (TAMs), and an increase in the infiltration and activation of cytotoxic CD8+ T cells.
Caption: Polyamine depletion by this compound enhances anti-tumor immunity by modulating immune cells.
Experimental Protocols
Murine Tumor Models and Treatment Regimens
-
Animal Models: BALB/c and C57BL/6 mice are commonly used for syngeneic tumor models.
-
Cell Lines: 4T1 (murine breast carcinoma) and B16F10 (murine melanoma) cell lines are frequently utilized.
-
This compound (DFMO) Administration: Typically administered in drinking water at a concentration of 1% or 2% (w/v), starting 7 days before tumor cell inoculation and continuing throughout the experiment.
-
Polyamine Blocking Therapy (PBT): Involves the co-administration of DFMO with a polyamine transport inhibitor such as AMXT 1501. AMXT 1501 is often administered via oral gavage.
-
Anti-PD-1 Antibody Administration: Administered intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days for a specified number of doses.
Immunological Assays
-
Flow Cytometry: Spleens and tumors are harvested and processed into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, F4/80) to quantify the different immune cell populations.
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies to visualize the infiltration of immune cells within the tumor microenvironment.
References
A Head-to-Head Comparison of Eflornithine and Other Trypanocidal Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Eflornithine against other key trypanocidal drugs used in the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness. The information presented is supported by experimental data to aid in research and development efforts.
Introduction
Human African Trypanosomiasis is a vector-borne parasitic disease caused by protozoa of the species Trypanosoma brucei. The disease is almost always fatal if left untreated. For decades, treatment has relied on a limited number of drugs, many of which are associated with significant toxicity and increasing parasite resistance. This compound, an inhibitor of ornithine decarboxylase, has been a key component of treatment, particularly for the late stage of the disease. This guide compares this compound with other major trypanocidal agents: Melarsoprol, Pentamidine, Suramin, and Nifurtimox.
Data Presentation: Quantitative Comparison of Trypanocidal Drugs
The following tables summarize key quantitative data for this compound and its alternatives, including in vitro efficacy (IC50 values) and clinical efficacy from various studies.
Table 1: In Vitro Efficacy (IC50) of Trypanocidal Drugs against Trypanosoma brucei
| Drug | T. b. brucei (μM) | T. b. gambiense (μM) | T. b. rhodesiense (μM) | Reference(s) |
| This compound | 0.19 - 9.1 | 5.5 - 14 | 4.51 | [1][2] |
| Melarsoprol | 0.004 - 0.02 | ~0.004 | ~0.004 | [3] |
| Pentamidine | 0.005 - 0.01 | ~0.005 | ~0.005 | [3][4] |
| Suramin | Not effective in vitro | Not effective in vitro | Not effective in vitro | |
| Nifurtimox | 1.5 - 5.0 | ~2.0 | ~2.0 |
Note: IC50 values can vary depending on the specific trypanosome strain and experimental conditions.
Table 2: Clinical Efficacy of Trypanocidal Drugs and Regimens
| Drug/Regimen | Indication | Cure Rate (%) | Key Adverse Events | Reference(s) |
| This compound (monotherapy) | Second-stage T. b. gambiense HAT | ~91.6 | Myelosuppression, seizures, gastrointestinal disturbances | |
| Melarsoprol | Second-stage T. b. rhodesiense & refractory T. b. gambiense HAT | 86.2 - 94 | Reactive encephalopathy (fatal in ~5%), peripheral neuropathy, skin reactions | |
| Pentamidine | First-stage T. b. gambiense HAT | ~94 | Hypotension, hypoglycemia, nephrotoxicity, injection site pain | |
| Suramin | First-stage T. b. rhodesiense HAT | ~94 | Nephrotoxicity, peripheral neuropathy, allergic reactions | |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | Second-stage T. b. gambiense HAT | 94.1 - 96.5 | Gastrointestinal disturbances, seizures, fever (fewer severe events than this compound monotherapy) |
Mechanisms of Action and Resistance
Understanding the molecular mechanisms by which these drugs act and how parasites develop resistance is crucial for the development of new and more effective therapies.
This compound
Mechanism of Action: this compound is a "suicide inhibitor" that irreversibly binds to and inhibits ornithine decarboxylase (ODC). This enzyme is critical for the synthesis of polyamines, which are essential for cell division and proliferation in trypanosomes. By blocking polyamine synthesis, this compound halts parasite replication.
Mechanism of Resistance: Resistance to this compound is primarily associated with the loss of a specific amino acid transporter, TbAAT6, which is responsible for the uptake of the drug into the parasite.
Melarsoprol
Mechanism of Action: Melarsoprol is a prodrug that is metabolized to its active form, melarsen oxide. Melarsen oxide is a trivalent arsenical compound that reacts with sulfhydryl groups in proteins. Its primary target is trypanothione, a key molecule in the parasite's antioxidant defense system. By binding to trypanothione, melarsen oxide disrupts redox balance, leading to oxidative stress and cell death. It also inhibits glycolysis, starving the parasite of energy.
Mechanism of Resistance: Resistance is often linked to mutations in the P2 adenosine transporter and the aquaglyceroporin AQP2, which reduce the uptake of the drug.
Pentamidine
Mechanism of Action: The exact mechanism of pentamidine is not fully understood, but it is known to bind to the minor groove of AT-rich regions of DNA, interfering with DNA, RNA, and protein synthesis. This disruption of essential cellular processes ultimately leads to parasite death.
Mechanism of Resistance: Resistance is associated with reduced drug uptake, often due to mutations in transporter proteins.
Suramin
Mechanism of Action: The precise mechanism of suramin is not fully elucidated, but it is thought to inhibit various enzymes, including those involved in glycolysis and energy metabolism within the parasite. It is also known to bind to a wide range of proteins.
Mechanism of Resistance: The mechanism of resistance is not well understood but may involve alterations in drug uptake.
Nifurtimox
Mechanism of Action: Nifurtimox is a prodrug that is activated by a parasite-specific type I nitroreductase. This activation generates cytotoxic nitrile metabolites and reactive oxygen species, which cause extensive damage to parasite DNA and other macromolecules, leading to cell death.
Mechanism of Resistance: Resistance can arise from mutations or downregulation of the nitroreductase enzyme responsible for activating the drug.
References
- 1. Effectiveness of a 10-day melarsoprol schedule for the treatment of late-stage human African trypanosomiasis: confirmation from a multinational study (IMPAMEL II) | Journal Article / Research | MSF Science Portal [uswest2.scienceportal.msf.org]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of trypanocidal drugs used for human African trypanosomosis against Trypanosoma lewisi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of trypanocidal drugs used for human African trypanosomosis against Trypanosoma lewisi | Parasite [parasite-journal.org]
Assessing the Specificity of Eflornithine Through Metabolomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial therapeutic agent for conditions ranging from African trypanosomiasis to hirsutism.[1][2] Its mechanism of action, the disruption of polyamine biosynthesis, underscores the need for a precise understanding of its metabolic specificity.[3][4] This guide provides a comparative analysis of this compound's effects on the metabolome, juxtaposed with an alternative polyamine synthesis inhibitor, to offer a clearer perspective on its specificity.
Data Presentation: Comparative Metabolomic Effects
To objectively assess the specificity of this compound, its impact on key metabolites in the polyamine biosynthesis pathway is compared with that of SAM486A, an inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), another critical enzyme in this pathway. The following table summarizes quantitative data from metabolomics studies on cell lines treated with these inhibitors.
| Metabolite | This compound (ODC Inhibitor) | SAM486A (AdoMetDC Inhibitor) | Pathway Role |
| Putrescine | Significantly Decreased | Increased | Direct product of ODC; precursor for higher polyamines |
| Spermidine | Decreased | Decreased | Essential for cell growth and proliferation |
| Spermine | Decreased | Depleted | Involved in nucleic acid and protein synthesis |
| Ornithine | Accumulation | No direct significant change | Substrate for ODC |
| N-acetylputrescine | Increased | Not reported | A catabolic product of putrescine |
| L-Methionine | No direct significant change | Accumulated | Precursor for S-adenosylmethionine (SAM) |
| Cysteine | No direct significant change | Reduced (in A549 cells) | An amino acid involved in various metabolic pathways |
This data is compiled from multiple studies on different cell lines and represents the general trend of metabolic changes. Direct head-to-head comparative studies are limited.
Experimental Protocols: Untargeted Metabolomics for Drug Specificity Analysis
The following is a representative protocol for an untargeted metabolomics study to assess the specificity of a drug like this compound using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
-
Cell Culture and Treatment: Cells (e.g., human cancer cell lines) are cultured under standard conditions. One group is treated with this compound at a therapeutic concentration, while a control group receives a vehicle.
-
Metabolite Extraction: After the treatment period, cells are rapidly harvested and metabolism is quenched, typically using a cold solvent like liquid nitrogen. Metabolites are then extracted using a biphasic solvent system, such as a mixture of methanol, chloroform, and water, to separate polar and nonpolar metabolites. The polar phase, containing the polyamines and their precursors, is collected for analysis.
2. LC-MS Analysis:
-
Chromatography: The extracted metabolites are separated using a liquid chromatography system. For polar metabolites like polyamines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. A gradient of an aqueous mobile phase (e.g., water with formic acid and ammonium formate) and an organic mobile phase (e.g., acetonitrile) is used to elute the metabolites from the column.
-
Mass Spectrometry: The separated metabolites are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). The instrument is operated in both positive and negative ionization modes to detect a wide range of metabolites. Data is acquired in full scan mode to capture all detectable ions within a specified mass range.
3. Data Processing and Analysis:
-
Peak Picking and Alignment: The raw LC-MS data is processed using software to detect and align peaks corresponding to different metabolites across all samples.
-
Metabolite Identification: Putative metabolite identification is performed by matching the accurate mass and retention time of the detected features to metabolomics databases (e.g., KEGG, HMDB). Confirmation is typically done by comparing the fragmentation pattern (MS/MS spectrum) of the feature to that of a known standard.
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between the this compound-treated and control groups.
Mandatory Visualization
The following diagrams illustrate the polyamine biosynthesis pathway and a typical workflow for assessing drug specificity using metabolomics.
References
- 1. Late stage brain tumor clinical trial. AA3 — Orbus Therapeutics [orbustherapeutics.com]
- 2. Topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine's Efficacy in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of eflornithine in combination with various targeted therapies. This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has shown potential as a valuable component of combination cancer therapy. Polyamines are essential for cell growth and proliferation, and their elevated levels are a hallmark of many cancers. By depleting intracellular polyamines, this compound can induce cytostasis and potentiate the effects of other anticancer agents. This guide summarizes the available preclinical and clinical data, focusing on quantitative outcomes and experimental methodologies to inform future research and drug development efforts.
This compound and BRAF Inhibitors
The combination of this compound (DFMO) with BRAF inhibitors has shown synergistic effects in preclinical models of BRAF-mutant melanoma. Upregulation of the c-Myc oncogene is a known mechanism of resistance to BRAF inhibitors, and c-Myc directly drives the expression of enzymes in the polyamine biosynthesis pathway. This provides a strong rationale for co-targeting these pathways.
Quantitative Data Summary
| Combination Therapy | Cancer Model | Efficacy Metric | Result |
| This compound (DFMO) + Vemurafenib | A375VR (Vemurafenib-resistant) Melanoma Xenograft | Tumor Volume Reduction | Significant reduction compared to either agent alone[1] |
| Additive Effect (Bliss Independence) | Additive effect observed[1] | ||
| Protein Expression | Decreased levels of c-Myc, ODC, and other polyamine pathway proteins[1] |
Featured Experimental Protocol: this compound and Vemurafenib in a Melanoma Xenograft Model[1]
-
Cell Line: A375VR (Vemurafenib-resistant human melanoma cell line).
-
Animal Model: Xenograft model in nude mice.
-
Treatment Groups:
-
Vehicle control
-
Vemurafenib (20 mg/kg, oral gavage)
-
This compound (DFMO) (2% w/v in drinking water)
-
This compound + Vemurafenib
-
-
Dosing Schedule: Vemurafenib administered daily; DFMO provided in drinking water ad libitum for 15 days.
-
Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were harvested for Western blot analysis.
-
Statistical Analysis: Student's t-test was used to determine the statistical significance of differences in tumor volume. The Bliss independence model was used to assess the additive effect of the combination therapy.
Signaling Pathway and Experimental Workflow
Signaling pathway crosstalk targeted by combination therapy.
This compound and EGFR Inhibitors
Resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib and gefitinib, is a significant clinical challenge. Preclinical evidence suggests that the polyamine biosynthesis pathway may play a role in acquired resistance to EGFR inhibitors.
Mechanistic Rationale
Studies have shown that pancreatic cancer cells with acquired resistance to erlotinib exhibit increased expression of ODC. Inhibition of ODC with this compound was able to restore sensitivity to erlotinib in these resistant cells. This effect was reversible by the addition of putrescine, the product of the ODC-catalyzed reaction, indicating that the resistance is dependent on the polyamine pathway.[2]
Quantitative Data Summary
Direct quantitative data from preclinical studies on the synergistic efficacy of combining this compound with EGFR inhibitors is currently limited. The available data primarily points to a mechanistic link and the potential to overcome resistance.
| Combination Therapy | Cancer Model | Efficacy Metric | Result |
| This compound + Erlotinib | Erlotinib-resistant Pancreatic Cancer Cells (BxPC-3ER) | Cell Viability | This compound (100 µM) restored sensitivity to erlotinib, reducing cell viability to below 50% |
Proposed Signaling Pathway Interaction
Hypothesized interaction between EGFR and polyamine pathways.
This compound and PI3K/mTOR Inhibitors
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer. There is a known crosstalk between the polyamine biosynthesis pathway and PI3K/Akt signaling.
Mechanistic Rationale
Preclinical studies in neuroblastoma have shown that inhibition of ODC by this compound can lead to the activation of the PI3K/Akt survival pathway. This activation may represent a compensatory mechanism that limits the pro-apoptotic effects of this compound monotherapy. This finding provides a strong rationale for combining this compound with inhibitors of the PI3K/Akt/mTOR pathway to achieve a more potent anti-cancer effect.
Quantitative Data Summary
Currently, there is a lack of published preclinical or clinical studies with quantitative data specifically evaluating the efficacy of combining this compound with PI3K/mTOR inhibitors.
| Combination Therapy | Cancer Model | Efficacy Metric | Result |
| This compound + PI3K/mTOR Inhibitors | Various Cancers | (Not Available) | Mechanistic rationale suggests potential for synergistic effects |
This compound and Anti-Angiogenic Therapies
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Polyamines have been implicated in the process of angiogenesis, suggesting that inhibiting their synthesis could have anti-angiogenic effects.
Mechanistic Rationale
Preclinical studies have indicated that ODC activity is important for tumor-induced angiogenesis. Treatment with this compound has been shown to decrease tumor vascularization in animal models. This suggests that combining this compound with anti-angiogenic agents that target other mechanisms, such as VEGF signaling (e.g., bevacizumab, sunitinib, sorafenib), could result in a more comprehensive inhibition of tumor angiogenesis.
Quantitative Data Summary
| Combination Therapy | Cancer Model | Efficacy Metric | Result |
| This compound + Anti-Angiogenic Agents | Various Cancers | (Not Available) | Mechanistic rationale suggests potential for enhanced anti-angiogenic effects |
Conclusion and Future Directions
The available evidence strongly supports the combination of this compound with BRAF inhibitors for the treatment of BRAF-mutant melanoma. For other targeted therapies, including EGFR inhibitors, PI3K/mTOR inhibitors, and anti-angiogenic agents, the mechanistic rationale for combination with this compound is compelling. However, there is a clear need for further preclinical and clinical research to generate robust quantitative data on the efficacy and safety of these combinations. Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from these combination strategies and to optimize dosing schedules to maximize synergy and minimize toxicity. The continued exploration of this compound as a combination partner for targeted therapies holds significant promise for improving outcomes for patients with a variety of cancers.
References
- 1. Polyamine-Blocking Therapy Reverses Immunosuppression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Efficacy of Bevacizumab and Erlotinib in Preclinical Models of Renal Medullary Carcinoma and Fumarate Hydratase-Deficient Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the Transcriptional Response to Eflornithine and ODC Silencing: A Guide for Researchers
An in-depth analysis of two key methods for targeting ornithine decarboxylase in research and drug development.
This guide provides a comparative overview of the transcriptional responses induced by two distinct methods of inhibiting ornithine decarboxylase (ODC), a critical enzyme in polyamine biosynthesis: the chemical inhibitor Eflornithine (also known as DFMO) and gene silencing through RNA interference (siRNA). Understanding the nuances of their effects on global gene expression is crucial for researchers in oncology, parasitology, and other fields where polyamine metabolism is a key therapeutic target.
While both this compound and ODC silencing aim to reduce the levels of polyamines, their mechanisms of action differ, potentially leading to distinct downstream transcriptional consequences. This compound acts as an irreversible inhibitor of the ODC enzyme, while siRNA-mediated silencing targets the ODC mRNA for degradation, preventing the synthesis of the enzyme itself. This guide synthesizes available experimental data to illuminate these differences.
Executive Summary of Transcriptional Changes
| Category | This compound (Polyamine Depletion) | ODC Silencing (siRNA) |
| Cell Cycle Regulation | Downregulation of genes promoting cell cycle progression (e.g., cyclins, CDKs). Upregulation of cell cycle inhibitors (e.g., p21). | Similar effects are expected, leading to cell cycle arrest, primarily at the G1 phase. |
| Stress Response | Upregulation of genes associated with the unfolded protein response and general stress responses. | Data on the global stress response to ODC silencing is less characterized in available literature. |
| Metabolism | Downregulation of genes involved in sterol biosynthesis. Upregulation of genes related to lysosomal activity and glycosphingolipid metabolism. | Specific metabolic pathway alterations at the transcript level are not well-documented in publicly available datasets. |
| Signaling Pathways | Activation of the PKR-like endoplasmic reticulum kinase (PERK) arm of the unfolded protein response and the p38 MAPK pathway. | Expected to impact pathways regulated by polyamines, but specific transcriptomic evidence is limited. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for inducing polyamine depletion with this compound and for silencing ODC expression using siRNA, based on methodologies reported in the literature.
This compound-Induced Polyamine Depletion
This protocol is based on the methodology for inducing polyamine depletion in cell culture to study its effects on gene expression.
1. Cell Culture and Treatment:
-
Culture cells (e.g., NIH3T3 fibroblasts) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To induce polyamine depletion, add this compound (DFMO) to the culture medium at a final concentration of 1 mM.
-
Culture the cells for the desired time points (e.g., 24, 48, 72, 96 hours) to allow for polyamine depletion and subsequent transcriptional changes.
2. RNA Extraction:
-
At each time point, harvest the cells.
-
Extract total RNA using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis to ensure high-quality RNA for downstream applications.
3. Transcriptomic Analysis (Microarray):
-
For microarray analysis, use approximately 10 µg of total RNA for each sample.
-
Synthesize double-stranded cDNA from the total RNA using a T7-oligo(dT) promoter primer.
-
Perform in vitro transcription to generate biotin-labeled cRNA.
-
Fragment the cRNA and hybridize it to a microarray chip (e.g., Affymetrix Mouse Genome 430 2.0 Array).
-
Wash, stain, and scan the arrays according to the manufacturer's protocol.
-
Analyze the microarray data using appropriate software to identify differentially expressed genes.
ODC Silencing using siRNA
This protocol outlines a general procedure for siRNA-mediated knockdown of ODC in cultured cells.
1. siRNA Design and Preparation:
-
Design or purchase validated siRNA molecules targeting the ODC1 mRNA. It is recommended to test multiple siRNA sequences to identify the most effective one.
-
As a negative control, use a scrambled siRNA sequence that does not target any known gene.
-
Resuspend the lyophilized siRNA duplexes in RNase-free water to the desired stock concentration.
2. Cell Transfection:
-
Seed cells in antibiotic-free medium to a confluency of 50-70% at the time of transfection.
-
Prepare the siRNA-lipid complex by diluting the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's instructions.
-
Add the siRNA-lipid complexes to the cells and incubate for the appropriate time (typically 24-72 hours) to allow for gene silencing.
3. Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
To validate the knockdown at the mRNA level, extract total RNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for ODC1.
-
To validate the knockdown at the protein level, prepare cell lysates and perform Western blotting using an antibody specific for ODC.
4. Transcriptomic Analysis (RNA-Seq):
-
Following confirmation of successful knockdown, extract total RNA from both the ODC siRNA-treated and control siRNA-treated cells.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Prepare RNA-seq libraries from the rRNA-depleted RNA using a commercially available kit.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Analyze the RNA-seq data to identify differentially expressed genes between the ODC knockdown and control groups.
Visualizing the Pathways and Processes
To better understand the biological context of the transcriptional changes, the following diagrams, generated using the DOT language, illustrate the polyamine biosynthesis pathway and the experimental workflows.
Caption: Polyamine biosynthesis pathway and points of intervention.
Caption: Comparative experimental workflows.
Discussion and Conclusion
Both this compound and ODC silencing are effective methods for studying the consequences of polyamine depletion. The choice between the two will depend on the specific research question.
This compound offers a rapid and reversible method of inhibiting ODC activity. Its effects are often dose-dependent, allowing for a more nuanced study of the impact of partial versus complete enzyme inhibition. However, as a chemical inhibitor, the possibility of off-target effects, although considered minimal for this compound, cannot be entirely excluded.
ODC silencing via siRNA provides a highly specific method for reducing ODC protein levels. This approach directly targets the genetic source of the enzyme. However, the efficiency of knockdown can vary between experiments, and potential off-target effects of the siRNA molecules themselves need to be carefully controlled for.
The available transcriptomic data, while not from direct comparative studies, suggests that both methods converge on inhibiting cell proliferation by affecting cell cycle regulation. The more pronounced stress response observed with this compound may be a consequence of the rapid and complete enzymatic blockade, leading to a more acute cellular shock compared to the more gradual depletion of the enzyme via siRNA.
Future research employing parallel RNA-sequencing of cells treated with this compound and ODC siRNA under identical conditions is necessary to provide a definitive, high-resolution comparison of their transcriptional responses. Such a study would be invaluable for a more precise understanding of the distinct cellular consequences of these two powerful research tools.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Eflornithine
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Eflornithine. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Summary
This compound hydrochloride is classified as a hazardous substance that requires careful handling. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Ingestion is also harmful.[2] It is imperative to use appropriate engineering controls and personal protective equipment to minimize exposure.
Table 1: GHS Hazard Classifications for this compound Hydrochloride
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4[2] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2A / Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards. | Prevents eye contact which can cause serious irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. For activities with high exposure risk, consider double-gloving. | Avoids direct skin contact, which can cause irritation. |
| Body Protection | A lab coat or protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. For significant exposure risks, fire/flame resistant and impervious clothing should be worn. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required to avoid dust and aerosol formation. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved full-face respirator or N-95 particle mask may be necessary. A surgical mask offers little to no protection. | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a chemical fume hood.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.
Procedural Steps for Handling:
-
Preparation: Before handling, inspect all PPE for integrity. Ensure the work area is clean and uncluttered.
-
Donning PPE: Put on a lab coat, followed by safety goggles and any required respiratory protection. Don gloves last, ensuring cuffs are tucked under the sleeves of the lab coat.
-
Handling Solid this compound: Avoid the formation of dust. Use non-sparking tools to prevent ignition sources.
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves. Do not eat, drink, or smoke in the laboratory area.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep it away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
Emergency and Disposal Plan
Accidental Release Measures (Spills):
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a disposal container.
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, consult a doctor.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.
Disposal Plan:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Alternatively, for small quantities, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash, ensuring no personal information is on the container.
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling.
Table 3: Physical and Chemical Properties of this compound Hydrochloride Monohydrate
| Property | Value |
| Molecular Formula | C₆H₁₂F₂N₂O₂ · HCl · H₂O |
| Molecular Weight | 236.64 g/mol |
| Appearance | Solid |
| Stability | Stable under normal temperatures and pressures. |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
